molecular formula C9H13N3O4S B1589650 N-(3-Aminopropyl)-2-nitrobenzenesulfonamide CAS No. 240423-09-0

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Cat. No.: B1589650
CAS No.: 240423-09-0
M. Wt: 259.28 g/mol
InChI Key: MZMDBLLVFCKLRT-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C9H13N3O4S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-aminopropyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14/h1-2,4-5,11H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMDBLLVFCKLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448930
Record name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240423-09-0
Record name N-(3-Aminopropyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a valuable chemical intermediate, primarily utilized in organic synthesis as a protecting group for primary amines. Its utility lies in the stability of the sulfonamide bond under a variety of reaction conditions and, critically, its facile cleavage under mild, specific conditions. This allows for the selective modification of other functional groups within a molecule while the primary amine remains masked. This guide provides a comprehensive overview of the chemical and physical properties of this compound and its hydrochloride salt, detailed protocols for its synthesis and deprotection, and an exploration of its applications in modern organic chemistry.

Chemical Identity and Physical Properties

This compound is most commonly handled in its free base form or as a more stable hydrochloride salt. The properties of both are summarized below.

PropertyThis compoundThis compound HCl
Synonyms N/A1-Amino-3-(2-nitrobenzenesulfonamido)propane Hydrochloride, N-(2-Nitrobenzenesulfonyl)-1,3-propanediamine Hydrochloride, N-(o-Ns)-1,3-diaminopropane Hydrochloride[1][2]
CAS Number 240423-09-0[3]863983-46-4[1]
Molecular Formula C₉H₁₃N₃O₄S[3]C₉H₁₄ClN₃O₄S[4]
Molecular Weight 259.28 g/mol [3]295.74 g/mol [1]
Appearance Predicted to be a solidWhite to off-white crystalline solid[4]
Solubility N/ASoluble in water[4]
Melting Point N/AN/A

Synthesis and Deprotection: A Strategic Approach to Amine Manipulation

The 2-nitrobenzenesulfonyl (nosyl) group is a cornerstone of the Fukuyama amine synthesis, a powerful method for preparing secondary amines from primary amines.[5] The synthesis of this compound and its subsequent deprotection are key steps in leveraging this chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1,3-diaminopropane with 2-nitrobenzenesulfonyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 1_3_diaminopropane 1,3-Diaminopropane Reaction Reaction 1_3_diaminopropane->Reaction 2_nitrobenzenesulfonyl_chloride 2-Nitrobenzenesulfonyl Chloride 2_nitrobenzenesulfonyl_chloride->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on established methods for the synthesis of nitrobenzenesulfonamides.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diaminopropane in a suitable solvent such as dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the cooled reaction mixture. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the starting materials are consumed (monitor by thin-layer chromatography).

  • Workup: Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane to recover any remaining product.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection of the 2-Nitrobenzenesulfonyl Group

The key advantage of the nosyl protecting group is its facile removal under mild conditions that do not affect many other protecting groups. The deprotection is typically achieved via nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[8][9]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Protected_Amine This compound Reaction Reaction Protected_Amine->Reaction Thiol Thiol (e.g., Thiophenol) Thiol->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Free_Amine 1,3-Diaminopropane Byproduct Thioether Byproduct Reaction->Free_Amine Reaction->Byproduct

Caption: General workflow for the deprotection of the 2-nitrobenzenesulfonyl group.

Experimental Protocol: Deprotection of this compound

This protocol is adapted from the well-established Fukuyama deprotection procedure.[5]

  • Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Reagents: Add a thiol, such as thiophenol, and a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by an appropriate method, such as distillation or chromatography, to yield the free 1,3-diaminopropane.

Spectroscopic and Analytical Data (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the nitro-substituted benzene ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing effects of the nitro and sulfonyl groups.

  • Aliphatic Protons: The protons of the propyl chain will appear in the upfield region. The methylene group adjacent to the sulfonamide nitrogen (-CH₂-NHSO₂-) would likely be around 3.0-3.5 ppm. The methylene group adjacent to the primary amine (-CH₂-NH₂) would be expected around 2.5-3.0 ppm, and the central methylene group (-CH₂-) would be in the range of 1.5-2.0 ppm.

  • Amine and Sulfonamide Protons: The N-H protons of the primary amine and the sulfonamide will appear as broad signals, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
  • Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region (120-150 ppm). The carbon bearing the nitro group and the carbon attached to the sulfonyl group will be the most downfield.

  • Aliphatic Carbons: The carbons of the propyl chain will appear in the upfield region, typically between 20 and 50 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide N-H will also show a stretching vibration in this region.

  • S=O Stretching: The sulfonyl group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • N-O Stretching: The nitro group will show strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H Stretching: The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching will be observed below 3000 cm⁻¹.

Mass Spectrometry

The electron impact (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 259. Subsequent fragmentation would likely involve cleavage of the C-S and S-N bonds, as well as fragmentation of the propyl chain. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z 260.

Applications in Research and Development

The primary application of this compound lies in its role as a precursor to a protected diamine, which is a versatile building block in organic synthesis.

  • Pharmaceutical Synthesis: This compound can be used in the synthesis of complex pharmaceutical agents where the selective protection and deprotection of a primary amine are required.

  • Combinatorial Chemistry: The robust nature of the nosyl protecting group and its mild removal conditions make it suitable for use in multi-step syntheses on solid supports, a common technique in combinatorial chemistry for the generation of compound libraries.

  • Synthesis of Bioactive Molecules: It is employed in the synthesis of various bioactive molecules, including natural products and their analogues, where precise control over reactive functional groups is essential.

Safety and Handling

As with all chemicals, this compound and its hydrochloride salt should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile tool for the synthetic chemist. Its utility as a protected primary amine, particularly within the context of the Fukuyama amine synthesis, provides a reliable and efficient method for the construction of complex nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective implementation in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

  • ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved from [Link]

  • HDH In-house. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel observation concerning the nitrobenzenesulfonamide protecting group | Request PDF. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound Hydrochloride, 98% Purity, C9H14ClN3O4S, 1 gram. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide (CAS Number 240423-09-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a key reagent in modern organic synthesis. Recognizing the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from supplier data, analogous compounds, and established chemical principles to offer a practical resource for laboratory applications. The focus is on its primary role as a protecting group for primary amines, a critical function in the multi-step synthesis of complex molecules, including pharmaceuticals.

Compound Identification and Core Physicochemical Properties

This compound is identified by CAS number 240423-09-0.[1][2] The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group is a well-established protecting group for amines, favored for its straightforward installation and, crucially, its mild deprotection conditions which are orthogonal to many other common protecting groups like Boc and Cbz.[3]

The presence of the primary amino group on the propyl chain makes this a bifunctional reagent, though its most common application is leveraging the sulfonamide for protection chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundNotes and Analog Data
CAS Number 240423-09-0-
Molecular Formula C₉H₁₃N₃O₄S[1][2]
Molecular Weight 259.29 g/mol
Physical Form Pale-yellow to yellow-brown solid; white to yellow crystal powder
Purity Typically ≥95%
IUPAC Name This compound
Melting Point Data not publicly availableThe parent compound, 2-Nitrobenzenesulfonamide (CAS 5455-59-4), has a melting point of 190-192 °C.[4]
Boiling Point Data not publicly available-
Solubility Data not publicly availableGeneral sulfonamides exhibit a range of solubilities. The hydrochloride salt form is noted to be soluble in water.
Storage Keep in a dark place, sealed in dry, room temperature.[1]

The Strategic Role in Synthesis: The 2-Nitrobenzenesulfonyl (Nosyl) Protecting Group

The utility of this compound in organic synthesis is centered on the properties of the 2-nitrobenzenesulfonyl (nosyl) group as a protecting agent for primary and secondary amines.

Mechanism of Protection and Deprotection

The nosyl group is introduced by reacting a primary or secondary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base. The resulting sulfonamide is stable to a wide range of reaction conditions.

The key advantage of the nosyl group lies in its facile cleavage under mild conditions that do not affect other protecting groups. Deprotection is typically achieved via a nucleophilic aromatic substitution reaction. Soft nucleophiles, such as thiols, attack the electron-deficient aromatic ring (activated by the nitro group), leading to the cleavage of the S-N bond and liberation of the free amine.[5][6]

G cluster_protection Protection cluster_deprotection Deprotection PrimaryAmine Primary Amine (R-NH2) NosylatedAmine Nosylated Amine (R-NH-Ns) PrimaryAmine->NosylatedAmine Protection NosylChloride 2-Nitrobenzenesulfonyl Chloride NosylChloride->NosylatedAmine Base Base (e.g., Pyridine, Et3N) Base->NosylatedAmine FreedAmine Freed Amine (R-NH2) NosylatedAmine->FreedAmine Deprotection Thiol Thiol (e.g., Thiophenol) Thiol->FreedAmine Base_Deprot Base (e.g., K2CO3, Cs2CO3) Base_Deprot->FreedAmine G cluster_workflow Experimental Workflow start Start: Dissolve Nosylated Amine in DMF/MeCN add_base Add Base (K2CO3 or Cs2CO3) start->add_base add_thiol Add Thiophenol add_base->add_thiol stir Stir at Room Temperature (1-3h) add_thiol->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify end End: Isolated Free Amine purify->end

Sources

Introduction: Understanding the Significance of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

This compound is a unique organic molecule characterized by three key functional groups: a primary aliphatic amine, a sulfonamide linkage, and a nitroaromatic ring. This distinct combination makes it a valuable bifunctional building block in synthetic chemistry. The primary amine offers a nucleophilic site for a wide range of chemical modifications, while the nitrobenzenesulfonamide group can act as a protecting group for amines or as a precursor for further chemical transformations.

For researchers in drug discovery and materials science, understanding the solubility of this compound is not merely a trivial pursuit; it is a critical parameter that dictates its utility. In pharmaceutical development, solubility directly impacts a compound's bioavailability and formulation possibilities. In chemical synthesis, it governs the choice of solvent systems, reaction kinetics, and purification strategies. This guide provides a comprehensive framework for both understanding the theoretical principles governing the solubility of this compound and for empirically determining it through robust experimental protocols.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding.

  • Polarity: The molecule possesses both polar and non-polar regions. The nitro group (-NO2) and the sulfonamide group (-SO2NH-) are highly polar and capable of hydrogen bonding. The primary amine (-NH2) is also polar and can act as both a hydrogen bond donor and acceptor. Conversely, the benzene ring provides a non-polar, hydrophobic character. Therefore, its solubility will be significant in polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO and DMF), where strong intermolecular forces can be established.

  • pH: The presence of the basic aminopropyl group means that the compound's overall charge state is pH-dependent. In acidic conditions (low pH), the primary amine will be protonated to form an ammonium salt (-NH3+). This introduction of a formal charge dramatically increases the molecule's polarity, generally leading to a significant increase in its aqueous solubility. Conversely, in basic conditions, the amine remains in its neutral, less polar form.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is widely accepted for its reliability and direct measurement of a saturated solution in equilibrium.

Materials and Reagents
  • This compound (high purity, >98%)

  • Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-determined volume of the chosen solvent in a glass vial. The key is to ensure that a visible amount of undissolved solid remains, confirming that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium. The concentration of the dissolved compound will plateau at this point.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes). This will pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.

    • Perform a precise serial dilution of the filtered supernatant with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

    • A standard calibration curve must be generated using known concentrations of this compound to ensure accurate quantification.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification A Add excess solid to solvent in vial B Agitate at constant temp (24-48 hours) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C End of Agitation D Withdraw supernatant C->D E Filter through 0.22µm filter D->E Remove particulates F Perform serial dilution E->F Adjust for linear range G Analyze via HPLC or UV-Vis F->G Instrumental Analysis H Calculate concentration using calibration curve G->H Data Processing

Caption: Workflow for the shake-flask solubility determination method.

Data Analysis and Presentation

The final solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. Data should be presented clearly, specifying the solvent, temperature, and pH (if applicable).

Table 1: Template for Reporting Solubility Data

Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water7.025Experimental ValueCalculated Value
PBS7.437Experimental ValueCalculated Value
EthanolN/A25Experimental ValueCalculated Value
DMSON/A25Experimental ValueCalculated Value

Troubleshooting and Expert Considerations

  • Incomplete Equilibration: If the agitation time is too short, the measured solubility will be artificially low. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Compound Instability: In some aqueous buffers, the compound may degrade over the course of a long equilibration. It is crucial to assess the stability of the compound under the experimental conditions, for instance, by analyzing a sample at the beginning and end of the experiment for the appearance of degradation products.

  • Solvent Evaporation: Ensure vials are sealed very tightly, especially when working with volatile organic solvents, to prevent changes in concentration. Using paraffin film as an extra seal is good practice.

  • Common Ion Effect: When working with buffered solutions, be aware that ions from the buffer could potentially form less soluble salts with the compound, although this is less common for amine protonation.

By following this comprehensive guide, researchers can confidently determine the solubility of this compound, generating reliable and reproducible data essential for advancing their work in drug development and chemical synthesis.

References

  • Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: General principles of solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: High performance liquid chromatography Source: Wikipedia URL: [Link]

  • Title: The Nature of Dissolved Solute-Solvent Interactions Source: Journal of Chemical Education URL: [Link]

The Versatile 2-Nitrobenzenesulfonamide Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-nitrobenzenesulfonamide derivatives, a versatile class of compounds with significant applications in synthetic chemistry and drug discovery. From their foundational role as amine protecting groups to their emerging potential as bioactive agents, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental choices, provide validated protocols, and present data to empower your research endeavors.

Core Principles and Synthetic Utility

The 2-nitrobenzenesulfonamide (Ns) group is a powerful tool in the synthetic chemist's arsenal, primarily utilized for the protection and activation of primary and secondary amines.[1] The electron-withdrawing nature of the ortho-nitro group is central to its utility. This feature enhances the acidity of the sulfonamide proton, facilitating its removal and subsequent alkylation reactions.[1] Furthermore, this electronic property makes the sulfur atom susceptible to nucleophilic attack, allowing for mild deprotection conditions, a significant advantage over more robust sulfonyl protecting groups like tosyl (Ts).[2]

Protection of Amines: A Robust and Reliable Protocol

The protection of primary amines as 2-nitrobenzenesulfonamides is a straightforward and high-yielding transformation. The reaction proceeds via the nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[3]

Experimental Protocol: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equiv.), to the solution and stir at room temperature.

  • Sulfonylation: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1-1.2 equiv.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted-2-nitrobenzenesulfonamide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure protected amine.

This protocol is widely applicable to a range of primary amines, providing the corresponding sulfonamides in excellent yields.[3]

Deprotection: Mild and Orthogonal Cleavage

A key advantage of the nosyl group is its facile removal under mild conditions that are orthogonal to many other common amine protecting groups.[2] The most common method involves the use of a thiol nucleophile, which cleaves the N-S bond through a Meisenheimer complex intermediate.[4]

Experimental Protocol: Deprotection of a 2-Nitrobenzenesulfonamide

  • Reaction Setup: Dissolve the N-nosylated amine (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN).

  • Thiol and Base Addition: Add a thiol, such as thiophenol or 2-mercaptoethanol (2.0-3.0 equiv.), followed by a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 equiv.).[5]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction.

  • Reaction Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the free amine.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate in vacuo. The crude amine can then be purified by column chromatography or distillation.[6]

The choice of thiol and base can be tailored to the specific substrate and the presence of other functional groups.[5]

Synthesis of Secondary Amines: The Fukuyama-Mitsunobu Reaction

The 2-nitrobenzenesulfonamide group is not merely a protecting group; it also serves as an activating group for the synthesis of secondary amines via the Fukuyama-Mitsunobu reaction.[7] This powerful transformation allows for the N-alkylation of nosyl-protected primary amines with a wide range of alcohols.[7]

Experimental Protocol: Fukuyama-Mitsunobu Alkylation

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-monosubstituted-2-nitrobenzenesulfonamide (1.0 equiv.), the alcohol (1.2-1.5 equiv.), and triphenylphosphine (PPh3) (1.5 equiv.) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF to the stirred mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Reaction Monitoring: Monitor the formation of the N,N-disubstituted sulfonamide by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to isolate the desired product.[3]

  • Deprotection: The resulting N,N-disubstituted-2-nitrobenzenesulfonamide can then be deprotected using the protocol described in section 1.2 to yield the secondary amine.

This two-step sequence provides a highly versatile and efficient method for the synthesis of secondary amines from primary amines and alcohols.[3]

Biological and Medicinal Chemistry Applications

Beyond their synthetic utility, 2-nitrobenzenesulfonamide derivatives have garnered interest for their potential biological activities. The sulfonamide moiety is a well-established pharmacophore, and its combination with the nitroaromatic system opens avenues for the development of novel therapeutic agents.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[8] Inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[9] While specific inhibition data for a broad range of 2-nitrobenzenesulfonamide derivatives is not extensively documented in publicly available literature, the parent compound is known to be a carbonic anhydrase inhibitor.[10] The inhibitory potential of novel derivatives can be assessed using established assays.

General Protocol for Carbonic Anhydrase Inhibition Assay (Colorimetric)

  • Reagents and Materials:

    • Purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII).

    • Tris-HCl buffer (pH 7.4).

    • p-Nitrophenyl acetate (pNPA) as the substrate.

    • Test compounds (2-nitrobenzenesulfonamide derivatives) dissolved in DMSO.

    • 96-well microplate.

    • Spectrophotometer.

  • Assay Procedure:

    • In the wells of a 96-well plate, add the Tris-HCl buffer.

    • Add a small volume of the test compound solution at various concentrations.

    • Add the hCA enzyme solution and incubate for a short period at room temperature.

    • Initiate the reaction by adding the pNPA substrate.

    • Immediately measure the absorbance at 400 nm over time. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Table 1: Representative Carbonic Anhydrase Inhibition Data for Various Sulfonamides

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide250125.7[9]
Compound 12461.5[9]
Compound 2324185144[9]

Note: Data for illustrative purposes to show the range of activities observed for sulfonamide-based inhibitors. "Compound 1" and "Compound 2" are thioureido-substituted sulfonamides from the cited literature.

Anticancer Potential

The sulfonamide scaffold is present in a number of approved and investigational anticancer drugs.[11] Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases (which are often overexpressed in tumors), disruption of the cell cycle, and anti-angiogenic effects.[11] Some nitrobenzenesulfonamide derivatives have been investigated as hypoxic cell selective cytotoxic agents. For instance, one study showed that a derivative, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride, was preferentially toxic to hypoxic EMT6 mammary carcinoma cells in vitro.

Table 2: Example Cytotoxicity Data for Sulfonamide Derivatives Against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Synthetic SulfonamidesMDA-MB-468 (Breast)< 30[6]
MCF-7 (Breast)< 128[6]
HeLa (Cervical)< 360[6]
Indole-based BenzenesulfonamidesMCF-7 (Breast)>50% inhibition at 100 µM[7]
SK-BR-3 (Breast)>50% inhibition at 100 µM[7]

This data highlights the potential for sulfonamide-based compounds to exhibit cytotoxic effects against various cancer cell lines. Further structure-activity relationship (SAR) studies on 2-nitrobenzenesulfonamide derivatives are warranted to explore this potential fully.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

Protection_Deprotection cluster_protection Amine Protection cluster_deprotection Deprotection Primary_Amine R-NH2 Protected_Amine R-NH-Ns Primary_Amine->Protected_Amine Base NsCl 2-Nitrobenzenesulfonyl Chloride NsCl->Protected_Amine Protected_Amine_Dep R-NH-Ns Free_Amine R-NH2 Protected_Amine_Dep->Free_Amine Base Thiol R'-SH Thiol->Free_Amine Fukuyama_Mitsunobu Nosyl_Amine R-NH-Ns Alkylated_Sulfonamide R-N(R')-Ns Nosyl_Amine->Alkylated_Sulfonamide Alcohol R'-OH Alcohol->Alkylated_Sulfonamide Reagents PPh3, DEAD/DIAD Reagents->Alkylated_Sulfonamide Deprotection Deprotection (Thiol, Base) Alkylated_Sulfonamide->Deprotection Secondary_Amine R-NH-R' Deprotection->Secondary_Amine

Caption: The Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn_ion Zn2+ H2O H2O Zn_ion->H2O Inhibited_Complex Inhibited Enzyme Complex Zn_ion->Inhibited_Complex His His His->Zn_ion His2 His His2->Zn_ion His3 His His3->Zn_ion Sulfonamide R-SO2NH2 Sulfonamide->Inhibited_Complex binds to Zn2+

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Conclusion and Future Outlook

2-Nitrobenzenesulfonamide and its derivatives represent a cornerstone of modern synthetic methodology, offering a robust and versatile platform for the manipulation of amines. The mild conditions for both the introduction and removal of the nosyl group, coupled with its activating properties in reactions like the Fukuyama-Mitsunobu alkylation, ensure its continued relevance in complex molecule synthesis. Furthermore, the emerging biological activities of this scaffold, particularly in the realms of carbonic anhydrase inhibition and anticancer research, present exciting opportunities for drug discovery. This guide provides a solid foundation of validated protocols and scientific rationale to aid researchers in harnessing the full potential of 2-nitrobenzenesulfonamide derivatives in their work. Future investigations into the structure-activity relationships of novel derivatives are poised to unlock new therapeutic applications for this remarkable class of compounds.

References

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link].

  • Google Patents. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • PubMed. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Available at: [Link].

  • Chem-Station Int. Ed. Fukuyama Amine Synthesis. Available at: [Link].

  • ResearchGate. Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Available at: [Link].

  • PMC - NIH. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Available at: [Link].

  • ResearchGate. 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Available at: [Link].

  • PubMed. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma. Available at: [Link].

  • NIH. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link].

  • PubMed Central. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Available at: [Link].

  • PubChem. N-benzyl-2-nitrobenzenesulfonamide | C13H12N2O4S | CID 711154. Available at: [Link].

  • NIH. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [Link].

  • PubChem. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510. Available at: [Link].

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link].

  • PubMed. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Available at: [Link].

  • NIH. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Available at: [Link].

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An In-Depth Technical Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a key reagent in modern organic synthesis. We will delve into its molecular structure, physicochemical properties, and, most importantly, its application as a versatile building block and protecting group, particularly in the context of amine synthesis. This document is intended to serve as a valuable resource for researchers in academia and industry, offering both foundational knowledge and practical insights.

Molecular Structure and Core Properties

This compound, often referred to as a nosyl-protected diaminopropane, is a bifunctional organic molecule. Its structure features a primary aliphatic amine at one end of a propyl chain and a sulfonamide group attached to an ortho-nitro-substituted benzene ring at the other. The presence of these distinct functional groups dictates its chemical behavior and utility in synthesis.

The hydrochloride salt of this compound is the common commercially available form, appearing as a white to off-white crystalline solid with solubility in water.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HCl
Molecular Formula C₉H₁₃N₃O₄SC₉H₁₄ClN₃O₄S
Molecular Weight 259.28 g/mol 295.74 g/mol [2]
CAS Number 240423-09-086383-46-4[2]
Appearance Pale-yellow to Yellow-brown Solid[3]White to off-white crystalline solid[1]
Storage Keep in a dark place, sealed in dry, room temperature.[4]Room temperature[5]

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Versatile Tool for Amine Protection

The cornerstone of this compound's utility lies in the 2-nitrobenzenesulfonyl (nosyl or Ns) group. This group serves as an excellent protecting group for primary and secondary amines due to its dual nature: it is robust enough to withstand a variety of reaction conditions, yet can be cleaved under mild and specific circumstances.[6]

The electron-withdrawing nature of the ortho-nitro group is key to the nosyl group's reactivity. It enhances the acidity of the sulfonamide proton, facilitating N-alkylation, and also activates the aromatic ring towards nucleophilic aromatic substitution, which is the basis for its cleavage.

Mechanism of Deprotection: The Meisenheimer Complex

The deprotection of the nosyl group is most commonly achieved using a soft nucleophile, typically a thiol such as thiophenol, in the presence of a base. The reaction proceeds through a well-established mechanism involving the formation of a Meisenheimer complex.[6]

Workflow for Nosyl Group Deprotection:

Deprotection_Mechanism Thiolate Thiolate (RS⁻) Meisenheimer Meisenheimer Complex (Intermediate) Thiolate->Meisenheimer NosylAmine N-Nosyl Protected Amine NosylAmine->Meisenheimer Nucleophilic Attack FreeAmine Free Amine Meisenheimer->FreeAmine Elimination Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl group deprotection via a Meisenheimer complex.

The process begins with the nucleophilic attack of the thiolate anion on the carbon atom of the benzene ring bearing the sulfonyl group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent collapse of this intermediate leads to the cleavage of the sulfur-nitrogen bond, liberating the free amine and forming a thioether byproduct.

Synthesis of this compound

Conceptual Synthetic Protocol

A plausible method would involve the mono-protection of 1,3-diaminopropane, for instance, with a tert-butyloxycarbonyl (Boc) group, to give N-Boc-1,3-diaminopropane. This intermediate can then be reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to form N-(3-(Boc-amino)propyl)-2-nitrobenzenesulfonamide. The final step would be the deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the desired product, which can then be isolated as its hydrochloride salt.

Conceptual Synthetic Workflow:

Synthesis_Workflow Diamine 1,3-Diaminopropane BocDiamine N-Boc-1,3-diaminopropane Diamine->BocDiamine Boc Protection ProtectedProduct N-(3-(Boc-amino)propyl)- 2-nitrobenzenesulfonamide BocDiamine->ProtectedProduct Sulfonylation NosylChloride 2-Nitrobenzenesulfonyl Chloride NosylChloride->ProtectedProduct FinalProduct N-(3-Aminopropyl)- 2-nitrobenzenesulfonamide (as HCl salt) ProtectedProduct->FinalProduct Boc Deprotection (Acidic)

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.5 - 8.2 ppm (multiplets)
-CH₂-NH-SO₂-δ ~3.0 - 3.4 ppm (triplet or multiplet)
-CH₂-CH₂-CH₂-δ ~1.6 - 2.0 ppm (quintet or multiplet)
-CH₂-NH₂δ ~2.7 - 3.1 ppm (triplet or multiplet)
-NH-SO₂- and -NH₂Broad signals, chemical shift dependent on solvent and concentration
¹³C NMR Aromatic Carbonsδ ~120 - 150 ppm
-CH₂-NH-SO₂-δ ~40 - 45 ppm
-CH₂-CH₂-CH₂-δ ~25 - 30 ppm
-CH₂-NH₂δ ~35 - 40 ppm
IR N-H Stretch (amine and sulfonamide)3200 - 3400 cm⁻¹ (medium, may be multiple bands)
C-H Stretch (aliphatic)2850 - 3000 cm⁻¹ (medium to strong)
N-O Stretch (nitro group)~1530 cm⁻¹ (strong, asymmetric) and ~1350 cm⁻¹ (strong, symmetric)
S=O Stretch (sulfonamide)~1350 cm⁻¹ (strong, asymmetric) and ~1160 cm⁻¹ (strong, symmetric)

Applications in Organic Synthesis

The primary application of this compound is as a building block in multi-step organic syntheses, particularly in the construction of polyamines and other nitrogen-containing molecules. Its bifunctional nature allows for selective manipulation of either the primary amine or the sulfonamide nitrogen.

The Fukuyama Amine Synthesis

This compound is a key player in the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines.[6] In this strategy, a primary amine is first protected as a nosylamide. The resulting sulfonamide is then alkylated, and subsequent deprotection of the nosyl group yields the secondary amine. This compound can be envisioned as a starting material for the synthesis of more complex, unsymmetrical polyamines by sequential alkylation and deprotection steps.

General Scheme of the Fukuyama Amine Synthesis:

Fukuyama_Synthesis PrimaryAmine Primary Amine (R-NH₂) NosylAmide N-Nosyl Amide (R-NHNs) PrimaryAmine->NosylAmide Nosylation AlkylatedAmide N-Alkylated Nosyl Amide (R-NR'Ns) NosylAmide->AlkylatedAmide Alkylation (e.g., Mitsunobu or with R'-X) SecondaryAmine Secondary Amine (R-NHR') AlkylatedAmide->SecondaryAmine Nosyl Deprotection (Thiol, Base)

Caption: A simplified workflow of the Fukuyama amine synthesis.

Use in Peptide and Polyamide Synthesis

The orthogonal nature of the nosyl protecting group makes it valuable in peptide synthesis and the construction of complex polyamides. It can be selectively removed in the presence of other common amine protecting groups like Boc and Cbz, allowing for intricate synthetic strategies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from data on related compounds such as 2-nitrobenzenesulfonamide and 2-nitrobenzenesulfonyl chloride.

It is prudent to handle this compound with the standard precautions for laboratory chemicals. It may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[7]

Recommended Safety Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its utility is primarily derived from the unique properties of the 2-nitrobenzenesulfonyl (nosyl) protecting group, which allows for the robust protection of amines and their subsequent mild deprotection. This enables the synthesis of complex nitrogen-containing molecules, particularly secondary amines and polyamines, through methodologies like the Fukuyama amine synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]

  • HDH Advancement. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • Heterocycles. (2022).
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  • HDH Advancement. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Retrieved from [Link]

  • IntechOpen. (2017).
  • ResearchGate. (n.d.). N-Boc deprotection of primary and secondary sulfonimidamide. Retrieved from [Link]

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A Senior Application Scientist's Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a key building block in synthetic chemistry, particularly for constructing complex amine-containing molecules. Its utility is often associated with the 2-nitrobenzenesulfonyl (nosyl) group, a versatile protecting group for primary amines.[1][2] This compound is commercially available in two primary forms: the hydrochloride (HCl) salt and the free base. The choice between these forms is not trivial and has significant implications for experimental design, execution, and success. This guide provides an in-depth technical comparison, offering researchers, scientists, and drug development professionals the necessary insights to make informed decisions regarding solubility, stability, handling, and reaction stoichiometry. We will delve into the causality behind experimental choices and provide validated protocols for key manipulations.

Introduction to this compound

This compound serves as a bifunctional reagent. It possesses a primary aliphatic amine, which is a key nucleophilic site for further chemical modification, and a nosyl-protected amine. The nosyl group is prized in organic synthesis for its stability to various reaction conditions and, more importantly, its facile cleavage under mild conditions using specific thiol reagents.[1][3] This characteristic makes it a superior alternative to more robust sulfonyl groups like tosyl (Ts), which often require harsh removal conditions.[4]

The primary amine end of the molecule is typically the reactive handle of interest, while the nosyl group protects the other nitrogen atom. This compound is therefore classified as a monoprotected diaminoalkane.[5] The critical distinction for the bench chemist is the form in which the reactive primary amine exists: as a protonated ammonium salt (hydrochloride) or as a neutral, lone-pair-bearing amine (free base).

Comparative Physicochemical Profile

The fundamental differences between the hydrochloride salt and the free base stem from the protonation state of the terminal aminopropyl group. This seemingly minor difference dramatically alters the compound's bulk properties.

Chemical Structures

The hydrochloride salt features a protonated primary amine, forming an ammonium chloride ion pair. The free base has a neutral primary amine with an available lone pair of electrons.

Figure 1: Chemical Structures
A comparison of the hydrochloride salt and free base forms.
Tabulated Properties

The following table summarizes the key quantitative differences between the two forms. These values are critical for accurate experimental planning.

PropertyThis compound HClThis compound (Free Base)Rationale / Implication
CAS Number 863983-46-4[6][7][8]240423-09-0[9][10]Ensures correct reagent identification and procurement.
Molecular Formula C₉H₁₄ClN₃O₄S[6]C₉H₁₃N₃O₄S[9]The salt includes an additional HCl molecule.
Molecular Weight 295.74 g/mol [6][8]259.28 g/mol [9]CRITICAL: Use the correct MW for stoichiometric calculations.
Appearance White to off-white crystalline solid.[6]Typically an oil or low-melting solid.The salt form is generally more stable and easier to handle/weigh.
Solubility (Water) Soluble.[6]Sparingly soluble to insoluble.The ionic nature of the salt greatly enhances aqueous solubility.
Solubility (Organic) Soluble in polar protic solvents (e.g., MeOH). Limited in nonpolar aprotic solvents (e.g., DCM, Ether).Generally soluble in a wider range of organic solvents.The free base is required for reactions in many common aprotic organic solvents.
Stability High. Less susceptible to degradation and oxidation. Not hygroscopic.Lower. Prone to oxidation and reaction with atmospheric CO₂. Can be hygroscopic.The hydrochloride salt offers a significantly longer shelf-life and is easier to store.

Guiding the Choice: Practical Considerations for the Researcher

Solubility: The Critical Differentiator

The most significant practical difference is solubility. The hydrochloride salt, being ionic, is readily soluble in water and polar protic solvents.[6] This is advantageous for reactions conducted in aqueous media or for preparing stock solutions. Conversely, the free base is often poorly soluble in water but shows good solubility in a broad range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

Expert Insight: The choice of form is often dictated by the reaction solvent. If your subsequent reaction is in an aprotic organic solvent, you will almost certainly need the free base. Attempting to dissolve the HCl salt in a solvent like DCM will result in a suspension, leading to poor reactivity and reproducibility.

Stability and Handling: The Case for the Salt

From a logistics and handling perspective, the hydrochloride salt is superior. It is typically a stable, free-flowing crystalline solid that is easy to weigh accurately.[6] Free bases of simple diamines are often oils or low-melting solids that can be challenging to handle and are more susceptible to degradation over time through oxidation or reaction with atmospheric carbon dioxide.

Trustworthiness Pillar: For long-term storage and ensuring the integrity of the starting material, purchasing and storing the compound as the hydrochloride salt is the recommended practice. The free base can then be generated fresh on an as-needed basis immediately prior to its use in a reaction.

Reactivity and Stoichiometry: Molar Mass Matters

The primary amine of the free base is nucleophilic and readily participates in reactions like acylation, alkylation, or reductive amination. The protonated ammonium group in the hydrochloride salt is non-nucleophilic. To render it reactive, it must be deprotonated by a base.

Expert Insight: A common error is using the molecular weight of one form for calculations while using the other form in the reaction. Using the MW of the free base (259.28 g/mol ) when you are weighing the HCl salt (295.74 g/mol ) will result in a ~14% under-dosing of your reagent, which can lead to incomplete reactions and complex product mixtures. Always double-check the label on the bottle and use the corresponding molecular weight.

Essential Laboratory Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol: Generation of the Free Base from the Hydrochloride Salt

This procedure is fundamental when a reaction requires the free amine in an organic solvent. The principle is a simple acid-base extraction. A base is used to neutralize the hydrochloride, generating the free amine, which is then extracted into an organic solvent.

Materials:

  • This compound hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Weigh the desired amount of the hydrochloride salt and dissolve it in a minimal amount of deionized water in a separatory funnel.

  • Basification: Add an organic solvent (e.g., DCM). Slowly add a mild aqueous base, such as 1 M NaOH or saturated NaHCO₃, to the separatory funnel.[11] Swirl gently. Check the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 to ensure complete deprotonation.

    • Causality: The added base neutralizes the hydrochloric acid, deprotonating the ammonium ion (R-NH₃⁺Cl⁻) to the free amine (R-NH₂). The free amine is less polar and preferentially partitions into the organic layer.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask.

  • Back-Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel. Repeat the extraction process two more times to maximize the recovery of the free amine. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with brine.

    • Causality: The brine wash helps to remove residual water and any dissolved inorganic salts from the organic layer.

  • Drying: Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate. Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting residue is the free base, which should be used promptly.

Figure 2: Free Base Generation Workflow

G start Start: HCl Salt dissolve 1. Dissolve in H₂O start->dissolve add_org 2. Add Organic Solvent (e.g., DCM) dissolve->add_org basify 3. Add Aqueous Base (e.g., NaHCO₃) Check pH > 9 add_org->basify extract 4. Shake & Separate Layers basify->extract wash 5. Wash Organic Layer with Brine extract->wash dry 6. Dry with Na₂SO₄ wash->dry isolate 7. Filter & Evaporate Solvent dry->isolate end_node End: Free Base (Use Promptly) isolate->end_node

Workflow for converting the HCl salt to the free base.

Conclusion: Making an Informed Choice

The selection between this compound hydrochloride and its free base is a critical decision driven by the specific requirements of the chemical transformation.

  • Choose the Hydrochloride Salt for:

    • Long-term storage and superior shelf-life.

    • Ease of handling and weighing.

    • Reactions performed in aqueous or polar protic solvents.

  • Choose the Free Base (or generate it in situ) for:

    • Reactions requiring a nucleophilic amine in aprotic organic solvents.

    • Situations where the presence of an acid or salt byproduct is detrimental to the reaction.

As a best practice, it is often most economical and reliable to purchase the stable hydrochloride salt and perform a simple, quantitative conversion to the free base immediately before it is needed in a synthesis. This approach ensures the starting material is of high purity and reactivity, laying the foundation for a successful and reproducible experimental outcome.

References

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Methodological & Application

The N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Linker: A Guide to Redox-Sensitive Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Selectivity in Bioconjugation

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of both efficacy and safety.[1][2] It must ensure the stable attachment of a potent payload to its targeting biomolecule in systemic circulation, yet facilitate a rapid and quantitative release of the payload upon reaching the target site.[1][3] The N-(3-Aminopropyl)-2-nitrobenzenesulfonamide linker has emerged as a sophisticated tool in this domain, offering a distinct mechanism for payload release that leverages the unique redox potential of the intracellular environment.[4]

This guide provides a comprehensive overview of the this compound linker, detailing its mechanism of action, protocols for its application in bioconjugation, and key considerations for its use in research and drug development.

Core Principle: Exploiting the Intracellular Redox Gradient

The utility of the 2-nitrobenzenesulfonamide moiety as a cleavable linker is rooted in its selective response to the high concentrations of glutathione (GSH) found within cells.[1][4] The intracellular environment maintains a high concentration of GSH (in the millimolar range), which is significantly higher than in the extracellular space (micromolar range).[4] This steep gradient provides a specific trigger for payload release.

The cleavage of the sulfonamide bond is not merely a reaction with GSH; it is significantly catalyzed by the enzyme Glutathione S-transferase (GST), which is also abundant in the cytosol.[5][6][7] This dual requirement for both GSH and GST provides an additional layer of selectivity, ensuring that the linker remains highly stable in circulation and only undergoes efficient cleavage once inside the target cell.[4][8] This enhanced stability is a notable advantage over traditional disulfide linkers, which can be prone to premature reduction in the bloodstream.[1][4]

Mechanism of Cleavage

The cleavage process is initiated by a nucleophilic aromatic substitution reaction. The thiolate anion of glutathione (GS-), stabilized by the active site of GST, attacks the aromatic ring of the nitrobenzenesulfonamide. The presence of the electron-withdrawing nitro group at the ortho position is crucial as it activates the ring for this nucleophilic attack. This leads to the formation of a Meisenheimer complex, an intermediate that subsequently collapses to release the free amine of the linker (and thus the attached payload), sulfur dioxide, and a glutathione-nitrobenzene byproduct.

Application Workflows and Protocols

The this compound is a heterobifunctional linker, possessing a primary amine on the propyl chain and the reactive nitrobenzenesulfonamide group. This allows for a two-stage conjugation strategy, typically involving the attachment of the payload to the linker first, followed by conjugation to the biomolecule.

Diagram of the General Bioconjugation Workflow

Bioconjugation_Workflow cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Bioconjugation Payload Payload (e.g., with -COOH) Activated_Payload Activated Payload (NHS Ester) Payload->Activated_Payload EDC/NHS Activation Linker N-(3-Aminopropyl)- 2-nitrobenzenesulfonamide Payload_Linker Payload-Linker Intermediate Linker->Payload_Linker Amide Bond Formation Activated_Payload->Payload_Linker Amide Bond Formation Payload_Linker_2 Payload-Linker Intermediate Biomolecule Biomolecule (e.g., Antibody) Bioconjugate Final Bioconjugate Biomolecule->Bioconjugate Conjugation to Biomolecule Payload_Linker_2->Bioconjugate Conjugation to Biomolecule

Caption: General workflow for creating a bioconjugate.

Protocol 1: Synthesis of the Payload-Linker Intermediate

This protocol describes the conjugation of a payload containing a carboxylic acid to the primary amine of the this compound linker using EDC/NHS chemistry.[9][10]

Rationale: Carbodiimide chemistry is a widely used "zero-length" crosslinking method that activates carboxyl groups to form stable amide bonds with primary amines.[9][11] The use of N-hydroxysuccinimide (NHS) stabilizes the reactive intermediate, increasing coupling efficiency in aqueous environments.[10][11]

Materials:

  • Payload with a carboxylic acid group

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reverse-Phase HPLC system for purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.

    • Add NHS (or Sulfo-NHS for aqueous solubility) to the payload solution (1.5 equivalents).

    • Add EDC to the solution (1.5 equivalents).

    • Stir the reaction at room temperature for 1 hour to form the NHS-ester activated payload.[12]

  • Conjugation to Linker:

    • Dissolve this compound hydrochloride (1.0 equivalent) in Coupling Buffer. Adjust the pH to ~7.5 with a non-amine base if necessary to ensure the primary amine is deprotonated and reactive.

    • Add the activated payload solution dropwise to the linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any remaining NHS esters by adding the Quenching Solution and incubating for 15-30 minutes.

    • Purify the resulting Payload-Linker intermediate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by mass spectrometry to confirm the correct mass.

Protocol 2: Conjugation of Payload-Linker to an Antibody

This protocol describes a conceptual approach for conjugating the Payload-Linker intermediate to an antibody. A common strategy involves modifying the antibody to introduce a unique reactive handle that is orthogonal to the functional groups on the linker. For instance, if the payload-linker does not contain a thiol, one can target native cysteine residues from reduced interchain disulfides on the antibody.[13] This requires derivatizing the sulfonamide portion of the payload-linker with a thiol-reactive group, such as a maleimide.

Materials:

  • Payload-Linker intermediate (from Protocol 1, further modified to contain a maleimide group)

  • Monoclonal Antibody (mAb) in PBS, pH 7.2

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer: PBS, pH 7.2-7.4, degassed

  • Quenching Solution: N-acetylcysteine or Cysteine (10 mM)

  • Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) columns[][15]

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in degassed Conjugation Buffer.[12]

    • Add a 5-10 molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.[12][13]

    • Incubate at 37°C for 1-2 hours. The exact time and TCEP concentration may require optimization for the specific antibody.

    • Remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

  • Conjugation Reaction:

    • Immediately after desalting, add the maleimide-activated Payload-Linker to the reduced antibody solution. A molar excess of 5-20 fold per available thiol is typically used.[12][16]

    • Incubate the reaction for 1-2 hours at room temperature or 4°C. Protect from light if any component is light-sensitive.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to cap any unreacted maleimide groups.[]

    • Purify the resulting Antibody-Drug Conjugate (ADC) using SEC to remove unconjugated linker-payload and small molecules.[18][19] HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).[3][20]

  • Characterization:

    • Determine the DAR using HIC-HPLC or UV-Vis spectroscopy.[20]

    • Confirm the identity and integrity of the ADC using mass spectrometry.[21]

    • Assess for aggregation using SEC.[]

Protocol 3: In Vitro Cleavage Assay

This protocol is designed to verify the intracellular release mechanism of the payload from the bioconjugate.

Rationale: This assay mimics the intracellular reductive environment to confirm that the linker is cleaved as intended by the combination of GSH and GST.[4]

Materials:

  • Purified Bioconjugate

  • Control Buffer: PBS, pH 7.4

  • Extracellular Mimic Solution: PBS with 20 µM GSH

  • Intracellular Mimic Solution: PBS with 1-10 mM GSH and 0.1-1.0 U/mL Glutathione S-transferase (GST)

  • Analytical System: HPLC or LC-MS to monitor the release of the payload

Procedure:

  • Incubation:

    • Prepare three sets of samples by incubating the bioconjugate at a final concentration of ~1 mg/mL in:

      • Control Buffer

      • Extracellular Mimic Solution

      • Intracellular Mimic Solution

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot from each reaction.

    • Stop the reaction by adding a quenching agent (if necessary) or by flash-freezing.

    • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload versus the intact conjugate.

  • Data Analysis:

    • Plot the percentage of payload released over time for each condition.

    • Confirm that significant payload release occurs only in the Intracellular Mimic Solution, demonstrating the requirement for high GSH concentrations and GST catalysis.

ConditionExpected OutcomeRationale
Control (PBS) Negligible payload releaseAssesses the hydrolytic stability of the conjugate.
Extracellular (Low GSH) Minimal payload releaseDemonstrates linker stability in circulation.[4]
Intracellular (High GSH + GST) Significant, time-dependent payload releaseValidates the intended intracellular cleavage mechanism.[4]

Mechanism Visualization

Diagram of the Cleavage Mechanism

Caption: Glutathione/GST-mediated cleavage of the linker.

Conclusion and Future Perspectives

The this compound linker offers a compelling strategy for developing highly selective bioconjugates. Its exceptional stability in the extracellular milieu combined with its specific, enzyme-catalyzed cleavage inside target cells addresses a key challenge in targeted therapy: minimizing off-target toxicity.[4] The protocols and principles outlined in this guide provide a framework for researchers to harness the potential of this advanced linker technology. Future work will likely focus on modulating the electronic properties of the nitroaromatic ring to fine-tune the cleavage kinetics and exploring its application in novel therapeutic modalities beyond ADCs.

References

experimental protocol for using N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: A Key Bifunctional Reagent for Advanced Amine Synthesis

Introduction: The Strategic Role of Nosyl-Protected Diamines

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, the strategic protection and deprotection of amine functionalities is paramount.[1] this compound, a compound featuring a primary amine and a nosyl (Ns) protected secondary amine, serves as a highly valuable bifunctional building block. The 2-nitrobenzenesulfonyl group is a robust protecting group for amines, renowned for its stability across a wide range of chemical conditions where other common protecting groups like Boc or Cbz might fail.[2][3]

The principal advantage of the nosyl group lies in its unique deprotection mechanism, which proceeds under mild conditions using thiol-based reagents.[4][5] This orthogonality allows for the selective unmasking of the nosyl-protected amine in the presence of other sensitive functional groups and protecting groups, a critical feature for the synthesis of complex polyamines, peptides, and other nitrogen-containing scaffolds.[2][6] This guide provides a comprehensive overview of the chemistry of this compound and detailed protocols for its application.

Compound Profile & Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms N-(o-Ns)-1,3-diaminopropane, N-(2-Nitrobenzenesulfonyl)-1,3-propanediamine
CAS Number 240423-09-0 (Free Base), 863983-46-4 (HCl Salt)[7][8][9]
Molecular Formula C₉H₁₃N₃O₄S[8]
Molecular Weight 259.28 g/mol (Free Base), 295.74 g/mol (HCl Salt)[8][9]
Appearance Typically a white to off-white crystalline solid[10]
Primary Use Protected amine building block in organic synthesis[7]

The Nosyl Group: Mechanism of Protection and Deprotection

The utility of this compound is centered on the chemical behavior of the 2-nitrobenzenesulfonyl (nosyl) group.

Protection: The nosyl group is typically introduced by reacting an amine with 2-nitrobenzenesulfonyl chloride in the presence of a base. The resulting sulfonamide is highly stable.

Deprotection Mechanism: The cleavage of the N-S bond is the key step and what makes the nosyl group so versatile. The deprotection is achieved via a nucleophilic aromatic substitution reaction.[4] A soft nucleophile, typically a thiolate anion generated from a thiol and a base, attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group. This forms a transient, stabilized intermediate known as a Meisenheimer complex.[2][4] Subsequent collapse of this complex results in the cleavage of the carbon-sulfur bond, followed by the rapid decomposition of the sulfonyl moiety to release sulfur dioxide and the free amine.[4]

Deprotection_Mechanism Figure 1: Deprotection Mechanism of the Nosyl Group cluster_0 Step 1: Nucleophilic Attack cluster_2 Step 3: Elimination & Amine Release NosylAmine R₂N-Ns Meisenheimer [Meisenheimer Complex] NosylAmine->Meisenheimer + R'-S⁻ Thiolate R'-S⁻ FreeAmine R₂NH (Free Amine) Meisenheimer->FreeAmine Byproducts Byproducts (e.g., R'-S-Ar, SO₂) Meisenheimer->Byproducts

Caption: Figure 1: Deprotection Mechanism of the Nosyl Group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of this compound.

Protocol 1: N-Alkylation of the Primary Amine

This protocol describes a general procedure for the alkylation of the free primary amine of the title compound, a common step when using it as a scaffold.

Materials:

  • This compound (or its HCl salt)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 eq.)

  • Base: Diisopropylethylamine (DIPEA) if starting with HCl salt (1.1 eq.), or Potassium Carbonate (K₂CO₃) if starting with free base (2-3 eq.)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add the appropriate base. If using the HCl salt, add DIPEA (1.1 eq.) and stir for 10 minutes. If using the free base, add powdered K₂CO₃ (2.5 eq.).

  • To the stirred mixture, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Protocol 2: Deprotection of the Nosyl Group

This protocol details the standard method for cleaving the nosyl group to liberate the free amine, based on the well-established Fukuyama deprotection conditions.[4][11]

Materials:

  • Nosyl-protected amine substrate (1.0 eq.)

  • Thiophenol (2.0 - 2.5 eq.)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq.)

  • Solvent: Anhydrous Acetonitrile or DMF

  • Reaction vessel, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq.) in anhydrous acetonitrile or DMF.

  • Add powdered anhydrous potassium carbonate (3.0 eq.) to the solution.

  • To the stirred suspension, add thiophenol (2.0 eq.) via syringe. Caution: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts and wash thoroughly with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • The crude product can be purified further by column chromatography or acid/base extraction as needed.

Alternative Deprotection Methods:

  • Microwave-Assisted Deprotection: For faster reactions, microwave irradiation (e.g., 80-120 °C in THF) in the presence of a solid-supported thiol (PS-thiophenol) and Cs₂CO₃ can significantly reduce reaction times to minutes.[2][12] This also simplifies workup, as the resin and excess base can be removed by simple filtration.[12]

  • Odorless Thiols: To avoid the stench of thiophenol, alternative reagents like p-mercaptobenzoic acid or in-situ generated thiolates from homocysteine thiolactone can be used.[13][14]

Workflow Visualization

The overall synthetic strategy involving this compound can be visualized as a multi-stage process.

Workflow Figure 2: General Synthetic Workflow Start Start: N-(3-Aminopropyl)- 2-nitrobenzenesulfonamide Alkylation Protocol 1: N-Alkylation of Primary Amine Start->Alkylation Add R-X, Base Modification Further Synthetic Modifications (Optional) Alkylation->Modification Deprotection Protocol 2: Nosyl Group Cleavage Alkylation->Deprotection (if no further modification) Modification->Deprotection FinalProduct Final Product: Target Polyamine Deprotection->FinalProduct Add Thiol, Base

Sources

Application Notes and Protocols: The Strategic Use of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase peptide synthesis (SPPS) has become a cornerstone of biochemical and pharmaceutical research, enabling the routine synthesis of peptides.[1] The success of SPPS hinges on the strategic use of protecting groups to prevent unwanted side reactions.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide as a specialized linker precursor in Fmoc-based SPPS. We will delve into the mechanistic rationale, provide validated, step-by-step protocols, and present quantitative data to support the methodologies described.

Introduction: The Orthogonality Challenge in SPPS

Modern peptide synthesis, predominantly following the Fmoc/tBu strategy, relies on an orthogonal protection scheme. This approach uses a base-labile Nα-Fmoc group for temporary protection of the growing peptide chain and acid-labile groups for side-chain protection.[3] The choice of a linker, which anchors the nascent peptide to the solid support, is a critical decision that dictates the C-terminal functionality of the final product.[4]

While standard resins like Wang or Rink Amide are suitable for generating C-terminal carboxylic acids or amides, respectively, specialized applications often require bespoke linker strategies.[5] this compound serves as a precursor to a cleavable linker, offering unique advantages in specific synthetic contexts. The core of its utility lies in the 2-nitrobenzenesulfonyl (nosyl) group.

The Nosyl Group Advantage:

The nosyl group is a well-established protecting group for amines.[6] Its key feature is its lability under mild, nucleophilic conditions, typically involving thiols, which is orthogonal to the acidic and basic conditions used for standard Fmoc/tBu SPPS.[7][8] This unique cleavage mechanism allows for selective manipulations on the solid support that would not be possible with standard acid-cleavable linkers. The electron-withdrawing nature of the ortho-nitro group facilitates nucleophilic aromatic substitution, making the deprotection efficient and clean.[6]

Mechanistic Rationale and Workflow

The use of this compound involves its initial immobilization onto a solid support, followed by standard peptide chain elongation, and finally, a selective, thiol-mediated cleavage.

Linker Immobilization

The primary amine of this compound can be coupled to a carboxy-functionalized resin (e.g., Merrifield or PAM resin) using standard carbodiimide activation chemistry. This creates a stable amide bond, anchoring the nosyl-protected aminopropyl moiety to the solid support. The sulfonamide nitrogen then serves as the attachment point for the first amino acid.

Peptide Elongation

Following linker attachment, the synthesis proceeds via standard Fmoc-SPPS cycles.[9] Each cycle consists of:

  • Fmoc Deprotection: Removal of the Fmoc group from the N-terminal amino acid using a piperidine solution in DMF.[10]

  • Washing: Thorough washing of the resin to remove excess reagents and by-products.[9]

  • Coupling: Activation and coupling of the next Fmoc-protected amino acid.[3]

  • Washing: Final washes to prepare for the next cycle.[9]

Cleavage from the Solid Support

The defining feature of this strategy is the cleavage step. The 2-nitrobenzenesulfonamide linkage is cleaved by treatment with a thiol and a mild base. The thiol attacks the aromatic ring, forming a Meisenheimer complex, which then collapses to release the peptide and a sulfonamide by-product.[8] This process is highly efficient and occurs under conditions that leave acid-labile side-chain protecting groups intact.

Workflow Diagram: SPPS using a Nosyl-based Linker

SPPS_Workflow cluster_prep Phase 1: Resin Preparation cluster_synthesis Phase 2: Peptide Synthesis (Iterative Cycles) cluster_cleavage Phase 3: Cleavage & Purification Resin Carboxy-functionalized Resin Activation Carbodiimide Activation (e.g., DIC/HOBt) Resin->Activation Linker N-(3-Aminopropyl)- 2-nitrobenzenesulfonamide Linker->Activation Immobilized Immobilized Linker on Resin Activation->Immobilized Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Immobilized->Fmoc_Deprotection Washing1 Washing Steps (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Washing1->Coupling Washing2 Washing Steps Coupling->Washing2 Washing2->Fmoc_Deprotection Next Cycle Cleavage Thiol-mediated Cleavage (e.g., Thiophenol/DBU) Washing2->Cleavage Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Sources

The Sulfonamide Scaffold: A Versatile Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Expanding Horizons of Sulfonamides

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group (-S(=O)₂-NH-) has remained a cornerstone of medicinal chemistry.[1][2] Initially celebrated for ushering in the era of antibacterial chemotherapy, the "sulfa drugs" have since evolved far beyond their original application.[3][4] Their remarkable versatility stems from a unique combination of synthetic accessibility and the ability to engage in key interactions with a multitude of biological targets. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to serve as a non-classical bioisostere for other functional groups, such as amides or carboxylic acids.

This guide provides an in-depth exploration of the application of sulfonamides in contemporary drug discovery. It is designed for researchers at the bench, offering not just theoretical insights but also actionable, field-proven protocols for the synthesis and evaluation of novel sulfonamide-based therapeutic agents. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating robust and reproducible data.

I. The Expanding Therapeutic Landscape of Sulfonamides

While the initial success of sulfonamides was in combating bacterial infections, their application has expanded dramatically over the decades.[5] Today, sulfonamide-containing drugs are used to treat a vast array of conditions, demonstrating the scaffold's remarkable therapeutic promiscuity.[6][7] This expansion is a testament to the power of medicinal chemistry in modifying a core structure to interact with diverse biological targets.

Table 1: Diverse Therapeutic Applications of FDA-Approved Sulfonamide Drugs

Therapeutic AreaDrug ExamplesMechanism of Action (Primary Target)
Antibacterial Sulfamethoxazole, SulfadiazineDihydropteroate Synthase (DHPS) Inhibition[3][8]
Diuretics Hydrochlorothiazide, FurosemideNa-K-Cl Cotransporter/Na-Cl Cotransporter Inhibition
Antidiabetic Glipizide, GlyburideATP-sensitive Potassium Channel (KATP) Modulation
Anti-inflammatory Celecoxib, SulfasalazineCyclooxygenase-2 (COX-2) Inhibition, Immunomodulation[3][9]
Antiviral (HIV) Darunavir, AmprenavirHIV Protease Inhibition[7]
Anticancer Vemurafenib, TasisulamBRAF Kinase Inhibition, Cytoskeletal Targeting[4][7]
Anticonvulsant Sultiame, ZonisamideCarbonic Anhydrase Inhibition, Ion Channel Modulation[3]
Glaucoma Dorzolamide, BrinzolamideCarbonic Anhydrase II Inhibition
Erectile Dysfunction SildenafilPhosphodiesterase 5 (PDE5) Inhibition[6]

This diverse range of applications underscores the sulfonamide group as a "privileged scaffold" in drug discovery—a molecular framework that is able to provide useful ligands for more than one type of biological target.

II. Foundational Chemistry: Synthesis and Characterization of Sulfonamides

The most common and robust method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[10][11][12] This reaction is highly efficient and tolerant of a wide variety of functional groups, making it ideal for the creation of diverse chemical libraries for screening.

Diagram: General Synthesis of Sulfonamides

G cluster_reactants Reactants cluster_products Products R1SO2Cl Sulfonyl Chloride (R¹-SO₂Cl) reaction + R1SO2Cl->reaction R2R3NH Amine (R²R³NH) R2R3NH->reaction Sulfonamide Sulfonamide (R¹-SO₂-NR²R³) HCl HCl Base Base (e.g., Pyridine, Triethylamine) Base->reaction Scavenges HCl Solvent Solvent (e.g., DCM, Acetonitrile) Solvent->reaction Reaction Medium reaction->Sulfonamide

Caption: General reaction scheme for sulfonamide synthesis.

Protocol 1: Synthesis of a Model Sulfonamide (N-benzyl-4-toluenesulfonamide)

This protocol details the synthesis of a simple, representative sulfonamide. The principles outlined here can be readily adapted for the synthesis of a library of analogues by varying the sulfonyl chloride and amine starting materials.

Materials:

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Addition of Amine and Base: To the stirred solution, add benzylamine (1.0 eq) followed by triethylamine (1.2 eq). Causality: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine and benzylamine), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[13]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the pure sulfonamide as a white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

III. Biological Evaluation: Screening Protocols for Sulfonamide Candidates

The diverse biological activities of sulfonamides necessitate a range of screening assays to identify and characterize lead compounds. The following protocols provide step-by-step guidance for key assays relevant to major therapeutic areas for sulfonamides.

A. Antibacterial Activity Screening

The foundational application of sulfonamides is in antibacterial therapy. Their mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][14] Humans are unaffected as they obtain folic acid from their diet.[6][15]

G cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibitor DHF Dihydrofolic Acid (DHF) DHPS->DHF Blocked THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA Precursors THF->DNA

Caption: Sulfonamides competitively inhibit DHPS, blocking bacterial folate synthesis.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][16] This assay is the gold standard for quantifying the potency of new antibacterial agents.

Materials:

  • 96-well sterile microtiter plates.

  • Test sulfonamide compound, stock solution prepared in DMSO.

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[6]

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Sterile saline or broth for inoculum preparation.

  • Incubator (35-37°C).

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for the assay.[6]

  • Serial Dilution of Test Compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the sulfonamide stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column. This creates a gradient of drug concentrations.

    • Designate wells for a positive control (no drug, with bacteria) and a negative/sterility control (no drug, no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[6]

  • Result Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.[6] This can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.

B. Carbonic Anhydrase Inhibition Screening

Many non-antibacterial sulfonamides function by inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][3] These enzymes play critical roles in pH regulation, CO₂ transport, and ion exchange.

This assay measures the esterase activity of CA, using the hydrolysis of 4-nitrophenylacetate (p-NPA) to the colored product 4-nitrophenolate.[1][3]

Materials:

  • Purified human carbonic anhydrase II (hCA II).

  • Test sulfonamide inhibitor stock solution (in DMSO).

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • 4-Nitrophenylacetate (p-NPA) substrate solution.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 400 nm.

Procedure:

  • Assay Setup:

    • In the wells of a microplate, add the Tris-HCl buffer.

    • Add the hCA II enzyme solution to the wells (final concentration typically in the nM range).

    • Add varying concentrations of the test sulfonamide inhibitor (prepared by serial dilution). Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to each well.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 400 nm over time using the microplate reader in kinetic mode. The yellow color of the 4-nitrophenolate product will intensify as the reaction proceeds.[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

C. Anticancer Activity Screening

The application of sulfonamides in oncology is a rapidly growing field.[4][7] Their mechanisms can include inhibition of key signaling kinases, disruption of microtubule assembly, and induction of apoptosis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test sulfonamide compounds, stock solutions prepared in DMSO.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.[7][17]

  • Compound Treatment:

    • Prepare serial dilutions of the test sulfonamide compounds in the culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the sulfonamides. Include untreated control wells.

    • Incubate the plates for a specified period, typically 72 hours.[17]

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

D. Cardiovascular Safety Screening

A critical step in drug development is assessing the potential for cardiovascular side effects. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major concern as it can lead to a potentially fatal cardiac arrhythmia.[9][14]

G start Plate hERG-expressing cells (e.g., U2OS, HEK293) load_dye Load cells with Thallium-sensitive dye (e.g., FluxOR) start->load_dye add_compound Add test sulfonamide at various concentrations load_dye->add_compound stimulate Stimulate channel opening (add Thallium/Potassium buffer) add_compound->stimulate read_fluorescence Measure fluorescence kinetically (FDSS, FLIPR) stimulate->read_fluorescence analyze Calculate % inhibition and determine IC₅₀ read_fluorescence->analyze

Caption: High-throughput screening workflow for hERG channel inhibition.

This is a high-throughput, cell-based fluorescence assay that uses thallium (Tl⁺) as a surrogate for potassium (K⁺) ions.[14]

Materials:

  • A stable cell line expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG).

  • Thallium flux assay kit (e.g., FluxOR™).

  • Test sulfonamide compounds.

  • A known hERG inhibitor as a positive control (e.g., Astemizole).

  • 1536- or 384-well black, clear-bottom assay plates.

  • A kinetic plate reader capable of fluorescence measurement (e.g., FDSS, FLIPR).

Procedure:

  • Cell Plating: Plate the hERG-expressing cells in the assay plates and incubate for 18-24 hours.[14]

  • Dye Loading: Remove the culture medium and add the dye-loading buffer from the assay kit to each well. Incubate for approximately 1 hour at room temperature in the dark. Causality: The dye enters the cells and is cleaved by intracellular esterases, trapping it inside. It is non-fluorescent until it binds to thallium.

  • Compound Addition: Add the test sulfonamide compounds at various concentrations to the wells. Also, add the positive control and a vehicle control (e.g., DMSO).

  • Signal Measurement:

    • Place the plate in the kinetic plate reader.

    • Initiate the reading and, after establishing a baseline, add the stimulation buffer containing thallium ions.

    • Continuously measure the fluorescence intensity (e.g., excitation ~480 nm, emission ~540 nm) for 2-3 minutes.[14] Causality: When the hERG channels open, Tl⁺ flows into the cells, binds to the dye, and produces a fluorescent signal. An inhibitor will block this influx, resulting in a reduced signal.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to hERG channel activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value from the concentration-response curve.

IV. Conclusion

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines. Its synthetic tractability and versatile binding properties have secured its place in the modern medicinal chemist's toolbox. By applying the robust synthesis and screening protocols detailed in this guide, researchers can efficiently navigate the early stages of drug discovery, from initial hit identification to lead optimization. The key to success lies not just in following the steps, but in understanding the underlying principles that govern each experimental choice, thereby ensuring the generation of high-quality, reliable data on the path to developing the next generation of sulfonamide-based therapeutics.

V. References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The preparation method of sulfamethoxazole sodium - CN109160904A. (n.d.). Google Patents. Retrieved from

  • Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2018). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • (A) Stimulation protocol for hERG channel measurements. (B) Example of... (n.d.). ResearchGate. Retrieved from [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration. Retrieved from [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of Sulfamethoxazole Derivatives. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Sulfonamide purification process - US2777844A. (n.d.). Google Patents. Retrieved from

Sources

Application Notes and Protocols: A Guide to Amine Protection Using N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the amine functional group presents a recurring challenge. Its inherent nucleophilicity and basicity, while mechanistically useful, often lead to undesirable side reactions, necessitating a robust protection strategy.[1][2][3] A well-chosen protecting group must act as a temporary shield, exhibiting stability across a range of reaction conditions, yet be readily and selectively removable without compromising the integrity of the newly synthesized molecule.[2][4]

The 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a superior choice for amine protection, offering a compelling combination of stability and mild cleavage conditions.[4][5] This guide focuses on the application of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a bifunctional reagent that introduces a nosyl-protected aminopropyl moiety. We will delve into the underlying principles of nosyl protection, provide detailed, field-tested protocols for its application and removal, and offer insights into its strategic advantages in complex synthetic workflows.

Core Principles: Why Choose the Nosyl Group?

The efficacy of the nosyl group is rooted in the powerful electron-withdrawing nature of the ortho-nitro group. This electronic influence confers several key advantages:

  • Activation of the N-H Bond: The nosyl group significantly increases the acidity of the sulfonamide N-H proton. This facilitates N-alkylation under relatively mild basic conditions, a cornerstone of the renowned Fukuyama amine synthesis.[5][6] This feature allows for the straightforward synthesis of secondary amines.[7][8]

  • Orthogonality: The true synthetic power of the nosyl group lies in its unique deprotection mechanism, which is orthogonal to many other common amine protecting groups. It is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the hydrogenolysis conditions used for benzyloxycarbonyl (Cbz) groups.[5] This orthogonality is critical for selective deprotection in molecules with multiple amine functionalities.[7]

  • Mild and Selective Deprotection: Unlike the often harsh conditions required to cleave other sulfonyl protecting groups like tosyl (Ts), the nosyl group is readily removed under mild, neutral, or slightly basic conditions using thiol nucleophiles.[4][5][9]

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which can significantly simplify purification through recrystallization.[5]

The Mechanism of Action: A Tale of Two Reactions

The synthetic utility of the nosyl group is defined by two key transformations: protection (nosylation) and deprotection.

1. Protection (Nosylation):

The protection of a primary or secondary amine with a nitrobenzenesulfonyl chloride proceeds via a classical nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Protection_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ NosylAmide R-NH-SO₂-Ph-NO₂ Amine->NosylAmide Nucleophilic Attack NosylChloride 2-NO₂-Ph-SO₂Cl NosylChloride->NosylAmide Base Base (e.g., Pyridine) BaseHCl Base·HCl Base->BaseHCl HCl Scavenging

Caption: General workflow for the nosylation of a primary amine.

2. Deprotection (Nosyl Cleavage):

The cleavage of the N-S bond is the signature feature of nosyl chemistry. It proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[10] A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[6][10][11] The subsequent collapse of this intermediate liberates the free amine and a diaryl sulfide byproduct.[10]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products NosylAmide R-NH-Ns Meisenheimer Meisenheimer Complex NosylAmide->Meisenheimer SNAr Attack Thiol R'-SH Thiolate R'-S⁻ Thiol->Thiolate Deprotonation Base Base Base->Thiolate Thiolate->Meisenheimer Amine R-NH₂ Meisenheimer->Amine Collapse & Cleavage Byproduct Ns-SR' Meisenheimer->Byproduct

Caption: Deprotection of a nosyl-protected amine via a Meisenheimer complex.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on the specific substrate and scale of the reaction.

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

This protocol describes a general procedure for the nosylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine or triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Addition of Nosyl Chloride: Add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-nosyl amine.[5]

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol outlines the cleavage of the nosyl group using thiophenol and potassium carbonate.

Materials:

  • Nosyl-protected amine (1.0 eq)

  • Thiophenol (2.5 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 - 3.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq) in MeCN or DMF.

  • Addition of Reagents: Add potassium carbonate (2.5 eq) followed by thiophenol (2.5 eq) to the solution.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C for 1-5 hours.[6] The reaction can be carried out at room temperature for longer periods (e.g., 24 hours) or accelerated using microwave irradiation.[12][13]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with DCM or EtOAc (3x).[6][10]

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[6][10]

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude amine by column chromatography on silica gel. An acidic or basic wash may be necessary to remove residual thiophenol or its byproducts.[6] Alternatively, using polymer-supported thiols can simplify purification to a simple filtration step.[10][13]

Data Presentation: Comparative Overview

The choice of reagents for deprotection can be tailored to the specific needs of the synthesis.

Thiol ReagentBaseTypical SolventConditionsKey Advantages/ConsiderationsReference
ThiophenolK₂CO₃, Cs₂CO₃MeCN, DMFRT to 50°CHighly effective, common reagent. Malodorous.[6][14]
MercaptoethanolDBUDMFRTLess odorous than thiophenol.[14]
Polymer-supported ThiophenolCs₂CO₃THFRT or 80°C (MW)Simplified purification by filtration.[13]
PerfluoroalkylthiolK₂CO₃THFRT or MWFluorous byproduct allows for easy separation via fluorous solid-phase extraction (F-SPE).[12]

Conclusion: A Versatile Tool for Modern Synthesis

This compound and the broader class of nosyl-amides represent a powerful and versatile strategy in the synthetic chemist's toolkit.[8] The combination of a robust protecting group that activates the N-H bond for further functionalization, coupled with exceptionally mild and orthogonal deprotection conditions, makes it an ideal choice for the synthesis of complex amines, polyamines, and peptide-based structures.[7][15] By understanding the underlying mechanisms and employing the robust protocols outlined in this guide, researchers can confidently integrate this methodology into their synthetic endeavors to achieve their molecular targets with greater efficiency and elegance.

References

  • Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis. Available at: [Link]

  • Anonymous. (2025). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Available at: [Link]

  • ResearchGate. (n.d.). Fukuyama amine synthesis. Available at: [Link]

  • ResearchGate. (2025). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Available at: [Link]

  • Anonymous. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Available at: [Link]

  • ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Available at: [Link]

  • Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. Available at: [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications. Available at: [Link]

  • ResearchGate. (2025). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process | Request PDF. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride. Available at: [Link]

  • YouTube. (2021). Adding Nosyl Group Mechanism | Organic Chemistry. Available at: [Link]

  • Molbase. (n.d.). N-(3-aminopropyl)-2-nitro-benzenesulfonamide hydrochloride. Available at: [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Available at: [Link]

  • National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Available at: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Available at: [Link]

  • HDH Chemicals. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Available at: [Link]

  • YouTube. (2022). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. Available at: [Link]

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Application Note: High-Performance Analytical Strategies for the Quantification and Stability Assessment of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide is a key chemical intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and materials science. Its unique structure, incorporating a sulfonamide, a nitroaromatic group, and a primary amine, presents distinct analytical challenges.[1] The presence and purity of this compound are critical quality attributes that can significantly impact the safety and efficacy of downstream products. Therefore, robust and reliable analytical methods for its detection, quantification, and stability assessment are paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound. We will delve into the rationale behind the selection of analytical techniques, offering field-proven insights to ensure scientifically sound and reproducible results. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValue/InformationSignificance for Analytical Method Development
Chemical Formula C₉H₁₃N₃O₄S[2]Determines the molecular weight and elemental composition.
Molecular Weight 259.28 g/mol [2]Essential for mass spectrometry and concentration calculations.
Appearance Typically a solid[3]Influences sample preparation procedures.
Solubility The hydrochloride salt is soluble in water.[3]Guides the choice of solvents for sample and standard preparation.
Key Functional Groups Primary amine, Sulfonamide, NitroaromaticThese groups dictate the compound's reactivity, chromatographic behavior, and spectroscopic properties. The nitro group provides a strong chromophore for UV detection. The primary amine allows for derivatization if necessary.

I. High-Performance Liquid Chromatography (HPLC) for Quantification and Stability-Indicating Assays

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can serve as a stability-indicating assay, capable of separating the parent compound from its degradation products.[4][5]

A. Rationale for Method Development

A reverse-phase HPLC method is proposed, leveraging the compound's moderate polarity. The selection of a C18 column provides a versatile stationary phase for retaining the analyte. The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of the primary amine group, thereby achieving reproducible retention times. UV detection is ideal due to the strong absorbance of the nitroaromatic ring.

B. Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Standard Preparation Column C18 Column Standard->Column Sample Sample Preparation Sample->Column MobilePhase Mobile Phase Optimization (pH, Organic Ratio) Detection UV Detection (Wavelength Screening) MobilePhase->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity (Forced Degradation) Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: Workflow for HPLC method development and validation.

C. Detailed Protocol for HPLC Analysis

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid or ammonium acetate (for pH adjustment)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

3. Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for compounds of moderate polarity.
Mobile Phase A 0.1% Phosphoric acid in waterControls the pH to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier in reverse-phase chromatography.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is recommended to ensure elution of any potential impurities and degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nmThe nitroaromatic group is expected to have strong absorbance at this wavelength. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

D. Forced Degradation Studies for Stability-Indicating Method Validation

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[6][7][8]

1. Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light according to ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis. The chromatograms should demonstrate resolution between the parent peak and any degradation product peaks.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

While this compound itself is not highly volatile, GC-MS can be a valuable tool for identifying potential volatile impurities from the synthetic process or for analyzing certain degradation products.[9] The mass spectrometer provides definitive structural information.

A. Rationale for Method Development

For GC-MS analysis, derivatization of the primary amine and sulfonamide groups may be necessary to increase volatility and thermal stability. Silylation is a common derivatization technique. A non-polar capillary column is typically used for separation. Electron ionization (EI) will lead to characteristic fragmentation patterns that can be used for structural elucidation.

B. Experimental Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep_gc Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Derivatization Sample Derivatization (e.g., Silylation) Injection Injector Optimization (Temp, Split Ratio) Derivatization->Injection Standard_GC Standard Preparation Standard_GC->Injection Column_GC Capillary Column Injection->Column_GC Oven Oven Temperature Program MS_Detection MS Detection (EI, Scan Range) Oven->MS_Detection Library Library Matching MS_Detection->Library Fragmentation Fragmentation Analysis Library->Fragmentation Quantification Quantification Fragmentation->Quantification

Caption: Workflow for GC-MS method development and analysis.

C. Detailed Protocol for GC-MS Analysis

1. Reagents and Materials:

  • This compound

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

3. GC-MS Conditions (Starting Point):

ParameterConditionRationale
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A standard non-polar column suitable for a wide range of compounds.
Injector Temperature 280 °CEnsures complete volatilization of the derivatized analyte.
Split Ratio 20:1Adjustable based on sample concentration.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
MS Source Temp 230 °CStandard source temperature for EI.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-500 m/zCovers the expected mass range of the derivatized analyte and its fragments.

4. Sample Derivatization and Preparation:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

A. Expected ¹H NMR Spectral Features
  • Aromatic Protons: The protons on the nitro-substituted benzene ring will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and sulfonyl groups.

  • Aliphatic Protons: The protons of the propyl chain will appear as multiplets in the upfield region. The protons adjacent to the nitrogen atoms will be shifted further downfield.

  • Amine Protons: The protons of the primary amine and the sulfonamide N-H will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

B. Expected ¹³C NMR Spectral Features
  • Aromatic Carbons: The carbons of the benzene ring will appear in the δ 120-150 ppm region. The carbon attached to the nitro group will be significantly downfield.

  • Aliphatic Carbons: The carbons of the propyl chain will appear in the upfield region (typically δ 20-50 ppm).

IV. Data Interpretation and Reporting

A comprehensive analytical report should include the following:

  • Detailed description of the analytical methods used.

  • Validation data, including linearity, accuracy, precision, specificity, LOD, and LOQ.

  • Representative chromatograms and spectra.

  • A summary table of the results.

  • Discussion of any challenges encountered and how they were addressed.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the detection, quantification, and stability assessment of this compound. The combination of HPLC for routine analysis and stability studies, GC-MS for volatile impurity profiling and structural confirmation, and NMR for definitive structural elucidation offers a comprehensive approach to ensure the quality and consistency of this important chemical entity. These protocols should serve as a valuable starting point for researchers and scientists in the pharmaceutical and chemical industries, enabling them to develop and validate methods tailored to their specific needs.

References

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientifica. [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]

  • Supporting information: - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

    • analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Synthetic Utility of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

This compound is a research chemical of significant interest in the field of organic synthesis, particularly for its role as a versatile building block and a protecting group reagent.[1][2] Its structure, featuring a primary amine at one end of a propyl chain and a readily cleavable 2-nitrobenzenesulfonamide (nosyl) group at the other, offers a strategic advantage in multi-step synthetic pathways. This guide provides an in-depth exploration of its applications, detailed experimental protocols, and insights into its potential, yet largely unexplored, biological activities. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their endeavors.

The sulfonamide moiety, a well-known pharmacophore, combined with the nitro group, suggests that this compound and its derivatives could possess a range of pharmacological effects. While the biological profile of this specific compound is not extensively documented, the broader class of nitrobenzenesulfonamides has shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and application in experimental setups. The compound is typically available as a hydrochloride salt, which enhances its solubility in aqueous media.

PropertyValueSource
Chemical Name This compound[2][4]
CAS Number 240423-09-0 (free base), 863983-46-4 (hydrochloride)[2][4]
Molecular Formula C₉H₁₃N₃O₄S (free base), C₉H₁₄ClN₃O₄S (hydrochloride)[2][4]
Molecular Weight 259.28 g/mol (free base), 295.74 g/mol (hydrochloride)[2][5]
Appearance White to off-white crystalline solid (hydrochloride)
Solubility Soluble in water (hydrochloride)
Storage Keep in a dark place, sealed in dry, room temperature conditions.[2]

Core Application: The Nosyl Protecting Group in Amine Synthesis

The primary and most established application of this compound is in the realm of organic synthesis, where the 2-nitrobenzenesulfonyl (nosyl) group serves as an effective protecting group for the secondary amine.[1] This strategy is a cornerstone of the Fukuyama amine synthesis, a powerful method for preparing secondary amines.[6]

The Chemistry Behind the Utility

The nosyl group offers two key advantages:

  • Activation: The electron-withdrawing nature of the nitro group and the sulfonyl moiety increases the acidity of the N-H proton of the sulfonamide. This allows for easy deprotonation with mild bases, facilitating subsequent alkylation reactions.[6]

  • Facile Cleavage: The nosyl group can be selectively removed under mild conditions using a thiol and a base. This is a significant advantage over other sulfonyl protecting groups, such as the tosyl group, which require harsh cleavage conditions.[6][7]

The deprotection mechanism involves the nucleophilic addition of a thiolate to the aromatic ring, forming a Meisenheimer complex, which then leads to the release of the free amine.[6]

Deprotection_Mechanism Nosyl-Protected_Amine R-NH-Ns Meisenheimer_Complex Meisenheimer Complex Nosyl-Protected_Amine->Meisenheimer_Complex + R'-S⁻ Thiolate R'-S⁻ Thiolate->Meisenheimer_Complex Free_Amine R-NH₂ Meisenheimer_Complex->Free_Amine Elimination Byproducts Byproducts Meisenheimer_Complex->Byproducts

Caption: Deprotection of a nosyl-protected amine.

Experimental Protocols

The following protocols are designed to provide a comprehensive workflow for the use of this compound in a typical synthetic sequence involving protection, alkylation, and deprotection.

Protocol 1: Alkylation of this compound

This protocol details the alkylation of the sulfonamide nitrogen, a key step in the synthesis of more complex amines.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottomed flask under a nitrogen atmosphere, combine this compound (1 equivalent), anhydrous potassium carbonate (3 equivalents), and anhydrous DMF.

  • Addition of Alkyl Halide: To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup cluster_purification Purification Combine_Reactants Combine this compound, K₂CO₃, and DMF in a flask under N₂. Add_Alkyl_Halide Add alkyl halide dropwise. Combine_Reactants->Add_Alkyl_Halide Heat_Reaction Heat to 60°C and monitor by TLC. Add_Alkyl_Halide->Heat_Reaction Cool_and_Dilute Cool to RT and dilute with water. Heat_Reaction->Cool_and_Dilute Extract Extract with dichloromethane. Cool_and_Dilute->Extract Wash_and_Dry Wash with brine and dry over MgSO₄. Extract->Wash_and_Dry Concentrate Concentrate under reduced pressure. Wash_and_Dry->Concentrate Column_Chromatography Purify by silica gel column chromatography. Concentrate->Column_Chromatography

Caption: Workflow for the alkylation of this compound.

Protocol 2: Deprotection of the Nosyl Group

This protocol describes the removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group to yield the free secondary amine.

Materials:

  • N-alkylated this compound (from Protocol 1)

  • Thiophenol or other suitable thiol

  • Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or DMF

  • Dichloromethane (DCM)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Thiolate: In a two-necked round-bottomed flask under a nitrogen atmosphere, dissolve thiophenol (2.5 equivalents) in acetonitrile. Cool the solution in an ice-water bath and add an aqueous solution of potassium hydroxide (2.5 equivalents) dropwise.

  • Addition of Nosyl-Protected Amine: After stirring for 5 minutes, remove the ice bath. Add a solution of the N-alkylated this compound (1 equivalent) in acetonitrile dropwise over 20 minutes.

  • Reaction: Heat the reaction mixture in a 50°C oil bath for 40-60 minutes. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude secondary amine can be further purified by column chromatography or crystallization if necessary.

Potential Biological Applications: An Emerging Frontier

While the primary application of this compound is in synthesis, the chemical motifs within its structure suggest potential for biological activity. The broader class of benzenesulfonamides is a rich source of therapeutic agents, and the nitro group is a known pharmacophore that can influence a molecule's biological effects.[3]

Research into structurally related compounds provides a basis for potential future investigations:

  • Antimicrobial Activity: Various benzenesulfonamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[3][8]

  • Anticancer Activity: Some nitrobenzenesulfonamides have been evaluated as hypoxic cell selective cytotoxic agents.[9]

  • Antiprotozoal Activity: A related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[10]

The free primary amine in this compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives for biological screening.

Biological_Potential Core_Compound N-(3-Aminopropyl)-2- nitrobenzenesulfonamide Antimicrobial Antimicrobial Agents Core_Compound->Antimicrobial Potential Activity Anticancer Anticancer Agents Core_Compound->Anticancer Potential Activity Antiprotozoal Antiprotozoal Agents Core_Compound->Antiprotozoal Potential Activity

Caption: Potential biological activities of this compound derivatives.

Conclusion and Future Outlook

This compound is a valuable tool for synthetic chemists, offering a reliable method for the protection and subsequent functionalization of amines. The mild conditions for the removal of the nosyl group make it particularly attractive for complex, multi-step syntheses. Beyond its established role in organic synthesis, the structural features of this compound suggest a promising, yet underexplored, potential for biological activity. Future research focused on the synthesis and biological evaluation of derivatives of this compound could unlock new therapeutic opportunities.

References

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • ResearchGate. 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Link]

  • MySkinRecipes. This compound Hydrochloride. [Link]

  • PubMed. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. [Link]

  • Taylor & Francis Online. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Frontiers in Chemistry. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • Chem-Station. Fukuyama Amine Synthesis. [Link]

  • CP Lab Safety. This compound Hydrochloride, 98% Purity, C9H14ClN3O4S, 1 gram. [Link]

  • PubMed. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. [Link]

Sources

Application Notes & Protocols: Leveraging N-(3-Aminopropyl)-2-nitrobenzenesulfonamide for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Bifunctional Approach to Click Chemistry

In the landscape of bioconjugation and complex molecule synthesis, "click chemistry" represents a paradigm of efficiency and reliability.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of this field, enabling the rapid and specific formation of a stable triazole linkage from two simple functional groups: an azide and a terminal alkyne.[1][2][3] A significant challenge in this domain is the strategic introduction of these functionalities into molecules of interest. N-(3-Aminopropyl)-2-nitrobenzenesulfonamide emerges as a versatile bifunctional linker, uniquely suited to address this challenge.

This molecule features two key functionalities:

  • A primary amine on the propyl chain, which serves as a readily modifiable handle for the introduction of an azide or alkyne group.

  • A 2-nitrobenzenesulfonamide (nosyl) protected primary amine , which is stable during the initial modification and click reaction, but can be deprotected under mild conditions to reveal a primary amine for further functionalization.[4]

This dual nature allows for a modular and sequential approach to synthesis, making this compound an invaluable tool for applications ranging from drug delivery and proteomics to materials science. These application notes provide a comprehensive guide to the use of this compound in click chemistry, including detailed protocols for its modification, conjugation, and subsequent deprotection.

Core Principles and Strategic Advantages

The utility of this compound in a click chemistry workflow is rooted in the orthogonal reactivity of its two amine groups. The workflow can be conceptualized as a three-stage process, as illustrated in the diagram below.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Chemistry cluster_2 Stage 3: Deprotection A This compound C Functionalized Linker (Azide or Alkyne) A->C Amine Reaction B Azide/Alkyne NHS Ester B->C D Alkyne/Azide Substrate E Conjugated Product C->E CuAAC D->E F Final Product with Free Amine E->F Nosyl Cleavage E->F

Figure 1: General workflow for using this compound in click chemistry.

Key Advantages:

  • Modularity: The primary amine allows for the straightforward introduction of either an azide or an alkyne, making the linker adaptable to various click chemistry partners.

  • Orthogonal Protection: The nosyl group is stable to the conditions of both amine functionalization and the CuAAC reaction, ensuring that the second amine remains protected until it is needed.[4]

  • Mild Deprotection: The nosyl group can be cleaved under gentle conditions using thiols, which preserves the integrity of most biomolecules and the newly formed triazole ring.[4]

  • Versatility: The revealed primary amine post-deprotection can be used for a multitude of subsequent modifications, such as conjugation to other molecules, attachment to solid supports, or alteration of solubility and pharmacokinetic properties.

Experimental Protocols

Functionalization of this compound

The first step is to introduce the desired click chemistry handle (azide or alkyne) onto the primary amine of the linker. This is most commonly achieved using N-hydroxysuccinimide (NHS) esters.[5][6][7][8][9][10][11][12]

Protocol 3.1.1: Azide Functionalization

This protocol describes the reaction of this compound with an azide-containing NHS ester (e.g., Azido-PEGn-NHS Ester).

Materials:

  • This compound hydrochloride

  • Azido-PEGn-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Triethylamine (for hydrochloride salt starting material)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or silica gel for purification

Procedure:

  • Preparation of Linker Solution: Dissolve this compound hydrochloride in 0.1 M sodium bicarbonate buffer to a final concentration of 10 mg/mL. Add triethylamine dropwise until the pH is between 8.0 and 8.5 to neutralize the hydrochloride and deprotonate the primary amine.

  • Preparation of NHS Ester Solution: Immediately before use, dissolve the Azido-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5][7]

  • Reaction: Add a 1.2 molar excess of the Azido-PEGn-NHS ester solution to the linker solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.[5]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[5][7]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]

  • Purification: Purify the azide-functionalized linker using either a desalting column (if the product is of sufficient size) or by extraction and silica gel chromatography.

Protocol 3.1.2: Alkyne Functionalization

This protocol is analogous to 3.1.1 but uses an alkyne-containing NHS ester (e.g., Alkyne-PEGn-NHS Ester).

Materials:

  • This compound hydrochloride

  • Alkyne-PEGn-NHS Ester

  • Anhydrous DMF or DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Triethylamine

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or silica gel for purification

Procedure:

Follow steps 1-6 as in Protocol 3.1.1, substituting the Azido-PEGn-NHS ester with the Alkyne-PEGn-NHS ester.

Illustrative Data for Functionalization:

ParameterAzide FunctionalizationAlkyne Functionalization
Starting Material This compoundThis compound
Reagent Azido-PEG4-NHS EsterAlkyne-PEG4-NHS Ester
Molar Excess of NHS Ester 1.2 equivalents1.2 equivalents
Reaction Time 2 hours at room temperature2 hours at room temperature
Typical Yield >90%>90%
Purification Method Silica Gel ChromatographySilica Gel Chromatography

Note: The data in this table is illustrative and may vary based on the specific reagents and reaction conditions used.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the click reaction between the newly synthesized azide- or alkyne-functionalized linker and a corresponding reaction partner.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Reaction cluster_3 Product A Azide-Functionalized Linker F Click Reaction Mixture A->F B Alkyne-Substrate B->F C Copper(II) Sulfate C->F D Sodium Ascorbate D->F E THPTA/TBTA Ligand E->F G Triazole-Linked Conjugate F->G Incubation

Figure 2: Workflow for the CuAAC reaction.

Materials:

  • Azide-functionalized linker (from Protocol 3.1.1)

  • Alkyne-containing substrate (e.g., a protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized linker: 10 mM in DMSO or water.

    • Alkyne-containing substrate: 10 mM in a compatible solvent.

    • CuSO4: 100 mM in water.[13]

    • Sodium ascorbate: 100 mM in water (prepare fresh).[13]

    • THPTA/TBTA: 200 mM in water (THPTA) or DMSO (TBTA).[13]

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA/TBTA ligand in a 1:2 ratio and let it stand for a few minutes.[13]

  • Reaction Setup: In a separate tube, combine the azide-functionalized linker and the alkyne-containing substrate in the desired molar ratio (typically a slight excess of one component). Add the reaction buffer to the desired final volume.

  • Initiate Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution. The final concentration of the catalyst is typically in the range of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.[13] The reaction can be monitored by TLC or LC-MS.

  • Purification: Purify the conjugated product using a method appropriate for the substrate (e.g., size-exclusion chromatography for proteins, dialysis, or HPLC).

Deprotection of the 2-Nitrobenzenesulfonamide (Nosyl) Group

The final step is the cleavage of the nosyl group to reveal a primary amine. This is achieved through nucleophilic aromatic substitution using a thiol.[4]

G A Nosyl-Protected Conjugate D Reaction Mixture in DMF A->D B Thiol (e.g., p-Mercaptobenzoic acid) B->D C Base (e.g., K2CO3) C->D E Deprotected Product (with free amine) D->E Incubation at RT

Sources

Application Notes and Protocols: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with a Nosyl-Protected Diamine

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of bifunctional building blocks is paramount. N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, often supplied as its hydrochloride salt, has emerged as a cornerstone reagent for researchers and synthetic chemists.[1][2][3] This compound ingeniously combines a primary amino group with a readily cleavable nosyl-protected secondary amine within a compact, three-carbon backbone. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is not merely a protecting group; it is an activating group that imparts unique reactivity, enabling a suite of synthetic transformations that are mild, efficient, and highly versatile.[4]

The power of the nosyl group lies in two key features. First, the strong electron-withdrawing nature of the ortho-nitro group renders the sulfonamide proton sufficiently acidic to be easily removed by mild bases. This facilitates high-yielding N-alkylation reactions, most notably the Fukuyama-Mitsunobu reaction, to generate secondary amines.[4][5][6] Second, and crucially, the nosyl group can be selectively cleaved under exceptionally mild conditions, typically with a thiol and a base, leaving most other common protecting groups and sensitive functionalities intact.[7][8][9] This orthogonality is the hallmark of its utility, particularly in multi-step syntheses and solid-phase applications.[10][11][12]

This guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in key areas such as orthogonal polyamine synthesis and the construction of heterocyclic scaffolds—domains of immense interest to medicinal and materials chemists.

Core Applications and Synthetic Strategy

The primary utility of this compound stems from its capacity to serve as a differentially protected 1,3-diaminopropane equivalent. The free primary amine allows for initial coupling reactions (e.g., amidation, reductive amination), while the nosyl-protected amine serves as a latent secondary amine, ready for elaboration at a later synthetic stage.

Application 1: Orthogonal Synthesis of Polyamines

Natural polyamines like spermidine and spermine are ubiquitous in biology and are implicated in numerous cellular processes, making their analogs attractive targets for drug development.[13][14] The synthesis of complex polyamine derivatives requires precise, regioselective control over the modification of each nitrogen atom. This is where the concept of "orthogonal protection," in which different protecting groups can be removed independently, becomes critical.[10][12] this compound is an exemplary tool for this purpose.

Workflow for Orthogonal Polyamine Synthesis:

The general strategy involves a sequential functionalization of the two distinct amino groups present in the building block.

cluster_0 Step 1: Functionalization of Primary Amine cluster_1 Step 2: Alkylation of Nosylamide cluster_2 Step 3: Selective Nosyl Deprotection A N-(3-Aminopropyl)-2- nitrobenzenesulfonamide B Acylation / Alkylation (R1-X) A->B Free Primary Amine Reacts C Functionalized Intermediate B->C D Fukuyama-Mitsunobu (R2-OH, PPh3, DEAD) C->D Acidic N-H on Sulfonamide E Fully Substituted Intermediate D->E F Thiol + Base (e.g., PhSH, K2CO3) E->F Mild Cleavage G Final Polyamine Derivative F->G

Caption: Orthogonal synthesis workflow using the title building block.

Protocol 1: Synthesis of a Differentially Substituted Spermidine Analog

This protocol details the synthesis of an N¹-acylated, N⁴-alkylated spermidine derivative, demonstrating the orthogonal nature of the building block.

Step 1a: N¹-Acylation of the Primary Amine

  • Rationale: The primary amine is significantly more nucleophilic than the sulfonamide nitrogen, allowing for selective acylation under standard conditions. Triethylamine is used to neutralize the HCl in the starting material and the acid generated during the reaction.

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (R¹COCl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N¹-acylated intermediate.

Step 1b: N⁴-Alkylation via Fukuyama-Mitsunobu Reaction

  • Rationale: The Fukuyama-Mitsunobu reaction is ideal for alkylating the acidic nosylamide under mild, neutral conditions, avoiding side reactions that might occur with strong bases and alkyl halides.[4][5] Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) form the active phosphonium salt with the alcohol.

  • Dissolve the N¹-acylated intermediate (1.0 eq), the desired primary or secondary alcohol (R²OH, 1.5 eq), and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add DEAD (1.5 eq) dropwise. Caution: DEAD is a potential carcinogen and should be handled with care.

  • Allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by flash column chromatography (silica gel) to isolate the fully substituted product.

Step 1c: Selective Deprotection of the Nosyl Group

  • Rationale: The cleavage proceeds via a Meisenheimer complex formed by the nucleophilic attack of a thiolate on the electron-deficient aromatic ring, followed by elimination of the amine.[9] Thiophenol is a common and effective thiol for this transformation.

  • Dissolve the N¹,N⁴-disubstituted intermediate (1.0 eq) in acetonitrile (MeCN, 0.1 M).

  • Add potassium carbonate (K₂CO₃, 5.0 eq) and thiophenol (PhSH, 3.0 eq).

  • Heat the mixture to 50 °C and stir for 1-3 hours, monitoring by TLC.[15]

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the final spermidine analog.

StepReagentsTypical YieldKey Feature
1a. Acylation R¹COCl, Et₃N, DCM>90%Selective reaction at the primary amine.
1b. Alkylation R²OH, PPh₃, DEAD, THF70-90%Mild, neutral conditions for N-alkylation.[5]
1c. Deprotection PhSH, K₂CO₃, MeCN85-95%Orthogonal cleavage of the nosyl group.[9]
Application 2: Solid-Phase Synthesis (SPS) of Compound Libraries

The robust nature of the nosyl group and its specific cleavage conditions make it highly suitable for solid-phase synthesis (SPS).[10][16] Immobilizing a molecule on a solid support simplifies purification, as excess reagents and byproducts are simply washed away.[16] this compound can be attached to a resin via its primary amine, leaving the nosylamide available for subsequent diversification.

Workflow for Solid-Phase Synthesis:

Resin Solid Support (e.g., Wang Resin) Immobilized Resin-Bound Building Block Resin->Immobilized Immobilization (e.g., via linker) BuildingBlock N-(3-Aminopropyl)-2- nitrobenzenesulfonamide BuildingBlock->Immobilized Alkylation Diversification Step: Fukuyama-Mitsunobu (Library of R-OH) Immobilized->Alkylation Diversified Resin-Bound Library Alkylation->Diversified Cleavage Nosyl Deprotection (Thiol + Base) Diversified->Cleavage FinalCleavage Final Cleavage from Resin (e.g., TFA) Cleavage->FinalCleavage Product Purified Product Library FinalCleavage->Product

Caption: General workflow for solid-phase synthesis.

Protocol 2: Solid-Phase Synthesis of an N-Alkyl-1,3-diaminopropane Library

  • Rationale: This protocol illustrates the use of the building block on a solid support to rapidly generate a library of related compounds, a common strategy in early-stage drug discovery.

  • Immobilization: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in anhydrous DCM. Add a solution of this compound (2.0 eq) and diisopropylethylamine (DIPEA, 4.0 eq) in DCM. Shake at room temperature for 12 hours. Wash the resin extensively with DCM, DMF, and methanol, then dry under vacuum.

  • Diversification (Alkylation): Swell the resin-bound building block in anhydrous THF. In separate reaction vessels, add a unique alcohol (R-OH, 5.0 eq) and PPh₃ (5.0 eq) to each. Add DEAD (5.0 eq) and shake overnight. Wash the resin as described above. This parallel synthesis step generates a library of resin-bound intermediates.[17]

  • Nosyl Deprotection: Swell the resin in DMF. Add a solution of 2-mercaptoethanol (20 eq) and 1,8-diazabicycloundec-7-ene (DBU, 10 eq) in DMF. Shake for 6 hours. Wash the resin thoroughly.[7]

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA) in water) for 2 hours. Filter the resin and collect the filtrate.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the products with cold diethyl ether to obtain the desired library of N-alkyl-1,3-diaminopropane salts.

Safety and Handling

  • This compound Hydrochloride: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. May cause skin and eye irritation.

  • Reagents: Thiophenol has a strong, unpleasant odor and is toxic. Diethyl azodicarboxylate (DEAD) is a suspected carcinogen and can be explosive under certain conditions. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is more than a simple protected diamine; it is a sophisticated synthetic tool that offers chemists a reliable and versatile route to complex nitrogen-containing molecules. Its key strengths—the ability to undergo selective N-alkylation and the mild, orthogonal deprotection of the nosyl group—make it an invaluable asset in the synthesis of polyamine libraries, pharmacologically active scaffolds, and other advanced chemical entities.[1][18] The protocols outlined herein provide a robust foundation for researchers to harness the full potential of this powerful building block in their synthetic endeavors.

References

  • Broussard, T. C., et al. (2013). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Combinatorial Science. Available at: [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-nitrobenzenesulfonamides: exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374. Available at: [Link]

  • Fülöpová, V., & Soural, M. (2015). Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. ACS Combinatorial Science, 17(10), 570-591. Available at: [Link]

  • Geist, J., & König, B. (2006). An Efficient Synthesis of Orthogonally Protected Spermidine. Synthetic Communications, 36(16), 2355-2361. Available at: [Link]

  • Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. Available at: [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Available at: [Link]

  • Fukuyama, T., Cheung, M., & Jow, C.-K. (1999). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters. Available at: [Link]

  • Christensen, C., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Tetrahedron Letters. Available at: [Link]

  • Medina Enriquez, M. M., et al. (2014). Polyamine biosynthetic pathway. ResearchGate. Available at: [Link]

  • MySkinRecipes. This compound Hydrochloride. Available at: [Link]

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194-1200. Available at: [Link]

  • ResearchGate. (2000). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Available at: [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Available at: [Link]

  • Beltrán, T., et al. (2012). Aminopropyltransferases Involved in Polyamine Biosynthesis Localize Preferentially in the Nucleus of Plant Cells. PLoS ONE, 7(10), e46907. Available at: [Link]

  • RSC Publishing. (2004). Ns strategies: a highly versatile synthetic method for amines. Available at: [Link]

  • Wikipedia. Solid-phase synthesis. Available at: [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Available at: [Link]

  • CP Lab Safety. This compound Hydrochloride, 98% Purity. Available at: [Link]

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575-1579. Available at: [Link]

  • PubMed. (2015). Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. Available at: [Link]

  • ResearchGate. (2017). The polyamine pathway. (A) Polyamines at physiological pH: Putrescine... Available at: [Link]

  • NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]

  • PubMed. (1990). Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Available at: [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

Sources

Troubleshooting & Optimization

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

A Guide to Ensuring Stability, Storage, and Experimental Success

Welcome to the technical support center for this compound. As a key building block in multi-step synthesis, particularly in pharmaceutical and peptide development, the integrity of this compound is paramount to achieving reproducible and reliable results.[1] This guide is designed to provide you, our fellow researchers, with a deep understanding of the compound's stability profile, field-proven best practices for storage, and troubleshooting advice for common experimental challenges.

The core of this molecule's function lies in the 2-nitrobenzenesulfonyl (nosyl) group, which serves as a robust protecting group for the primary amine.[1][2] Its stability is generally high, yet it is engineered for facile cleavage under specific, mild conditions.[2][3] Understanding this chemical duality is the key to its successful application. This guide moves beyond simple data sheets to explain the causality behind our recommendations, ensuring you can make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the definitive long-term storage conditions for solid this compound?

For maximum shelf-life and integrity, the solid compound should be stored in a tightly sealed container in a dry, dark, and cool environment.[4][5] The ideal conditions are:

  • Temperature: Room temperature is generally acceptable, as the compound is chemically stable under standard ambient conditions.[4] For long-term storage exceeding a year, refrigeration (2-8°C) is recommended.

  • Atmosphere: While not strictly required for short-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice to minimize long-term oxidative degradation.

  • Light: Protect from light.[4] The nitroaromatic moiety can be susceptible to photolytic degradation over time.

  • Moisture: Keep scrupulously dry.[4] The compound is a sulfonamide and is generally resistant to hydrolysis, but moisture can facilitate other degradation pathways, especially if impurities are present.

Q2: What does the compound look like, and should I be concerned about color changes?

The pure compound typically appears as a pale-yellow to yellow-brown solid. A significant darkening of the material upon storage may indicate exposure to light, oxidative stress, or the presence of impurities. While a slight color variation can be normal, a distinct change warrants a purity check (e.g., via HPLC or TLC) before use.

Q3: How stable is this compound in common organic solvents?

In aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF), the compound is stable for typical reaction and workup times. However, long-term storage in solution is not recommended. If solutions must be prepared for automated synthesis, they should be made fresh daily and stored under an inert atmosphere, protected from light. Avoid solvents containing nucleophilic impurities (e.g., amines, thiols).

Part 2: Troubleshooting Guide - Addressing Experimental Anomalies

This section is designed to help you diagnose and resolve issues that may arise during your experiments, linking them back to the compound's stability.

Q4: My reaction yield is unexpectedly low. Could my starting material have degraded?

This is a common and valid concern. If you suspect starting material degradation, consider the following:

  • Inadvertent Deprotection: The most likely degradation pathway is the cleavage of the nosyl group.[3] Check your reaction and workup conditions for any nucleophiles, particularly thiols or strong bases, that might have been introduced unintentionally. Even trace amounts can cause significant deprotection.

  • Purity Check: Before starting a critical experiment, run a quick quality control check. A simple TLC or a reference HPLC chromatogram can confirm the purity and identity of your starting material. Compare the result to the Certificate of Analysis or a previously established standard.

Q5: I am observing premature cleavage of the nosyl group during a reaction that should be compatible. What could be the cause?

The nosyl group is specifically designed to be cleaved by soft nucleophiles, most commonly thiols, in the presence of a base.[6][7] If you observe unintended deprotection, critically examine your reagents and setup for:

  • Thiol Contamination: Are you using any reagents that might contain thiol impurities? For example, some grades of DMF can contain trace amine impurities that, over time, can degrade to produce nucleophiles.

  • Strongly Basic and Nucleophilic Conditions: While robust, the nosyl group's stability can be compromised by strong nucleophiles under basic conditions. The electron-withdrawing nitro group makes the sulfur atom susceptible to attack.[2]

  • Reducing Agents: Certain reducing conditions can reduce the nitro group to an aniline. This deactivates the ring towards nucleophilic aromatic substitution, making subsequent intentional deprotection extremely difficult.[8] If your procedure involves a reduction step, ensure it is compatible with the nosyl group.

Part 3: The Chemistry of Stability - A Deeper Dive

Understanding the mechanism of degradation is key to preventing it.

Q6: What is the primary chemical pathway leading to the degradation of this compound?

The primary "degradation" pathway is, in fact, the intended deprotection mechanism. This process is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the aromatic ring, allowing a soft nucleophile (like a thiolate anion) to attack the carbon atom bearing the sulfonyl group. This forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex, which then collapses to release the free amine and a thioether byproduct.[2][3]

G Figure 1: Nosyl Group Cleavage Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NosylAmine N-(3-Aminopropyl)- 2-nitrobenzenesulfonamide Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer Thiol Thiol Nucleophile (e.g., Thiophenol) Thiol->Meisenheimer + Base Base Base (e.g., K₂CO₃) FreeAmine Deprotected (Free) Amine Meisenheimer->FreeAmine Collapse Byproduct Thioether Byproduct Meisenheimer->Byproduct

Caption: Figure 1: Nosyl Group Cleavage Mechanism.

Part 4: Protocols and Best Practices

To ensure the highest quality of your experimental work, we provide the following validated protocols.

Protocol 1: Recommended Handling and Solution Preparation
  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Weigh the required amount of the solid in a clean, dry vessel, preferably in a low-humidity environment or under a nitrogen blanket.

  • Dissolution: Add the desired anhydrous, aprotic solvent (e.g., MeCN, DCM) via syringe. Cap the vessel immediately.

  • Mixing: Gently swirl or sonicate the mixture until the solid is fully dissolved.

  • Short-Term Storage: If the solution is not for immediate use, flush the headspace with argon or nitrogen, seal the vessel tightly (e.g., with a septum and Parafilm®), and store it in the dark at 2-8°C. Use within 24 hours.

Protocol 2: Quality Control via Thin-Layer Chromatography (TLC)

This protocol allows for a rapid assessment of purity.

  • Materials:

    • TLC Plate (Silica gel 60 F₂₅₄)

    • Mobile Phase: 10:1 Dichloromethane:Methanol (adjust as needed for your specific derivative)

    • Staining: UV light (254 nm) and/or a potassium permanganate stain.

    • Reference Standard: A sample of the compound from a new or trusted batch.

  • Procedure:

    • Prepare a dilute solution of your test sample and a reference sample (~1 mg/mL in DCM or MeCN).

    • Spot both samples side-by-side on the TLC plate baseline.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Once the solvent front nears the top, remove the plate and mark the front.

    • Visualize the spots under UV light. The nosyl group is a strong UV chromophore.

    • (Optional) Dip the plate in a potassium permanganate solution to visualize any deprotected amine, which will appear as a yellow spot on a purple background.

  • Interpretation: The test sample should show a single, major spot with the same retention factor (Rf) as the reference standard. The presence of a spot at the baseline may indicate the deprotected, more polar free amine.

Part 5: Data Summary and Workflow

Table 1: Stability Profile of this compound
ConditionStability AssessmentRationale & Key Considerations
Recommended Storage Highly Stable Stored cool, dry, and dark, the solid compound exhibits excellent long-term stability.[4]
Elevated Temperature (>50°C) Moderate Stability While stable at room temperature, prolonged exposure to high heat can accelerate potential oxidative degradation.
UV/Visible Light Exposure Low Stability The nitroaromatic system can absorb UV light, potentially leading to photolytic degradation pathways. Always protect from light.[4]
Aqueous Base (e.g., > pH 9) Moderate Stability Stable for short periods, but the presence of a base facilitates attack by even weak nucleophiles.
Presence of Thiols/Strong Nucleophiles Unstable This combination is the basis for the deprotection reaction and will lead to rapid cleavage of the N-S bond.[2][3][6]
Strong Reducing Agents Unstable Conditions that reduce the nitro group (e.g., catalytic hydrogenation with certain catalysts) will alter the compound's reactivity.[8]
Workflow: Assessing Compound Integrity Before Use

This workflow ensures that the material you are using is fit for purpose.

G Figure 2: Pre-Experiment Compound Integrity Workflow start Start: Retrieve Compound from Storage visual_check Visual Inspection: - Pale yellow solid? - Homogeneous appearance? start->visual_check decision_visual Color or Texture Anomalous? visual_check->decision_visual purity_check Perform QC Check (TLC or HPLC) (Protocol 2) decision_visual->purity_check Yes proceed Proceed with Experiment decision_visual->proceed No decision_purity Purity >95% and Matches Reference? purity_check->decision_purity decision_purity->proceed Yes discard Discard or Re-purify Compound. Contact Support. decision_purity->discard No

Sources

common issues with sulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. Here, we provide in-depth, experience-driven answers to frequent problems, detailed troubleshooting protocols, and a foundational understanding of the underlying chemistry to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

The most classic and widely utilized method is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][4]

Q2: What are the primary side reactions I should be aware of?

The three most common side reactions are:

  • Di-sulfonylation: This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.[4][5]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding, unreactive sulfonic acid.[2][4][6]

  • Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can compete with the amine and react with the sulfonyl chloride.[4]

Q3: Why is the choice of base so important in this reaction?

The base is crucial for two main reasons. First, it neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][5] Second, the strength and steric properties of the base can influence the rate of side reactions, particularly the deprotonation of the mono-sulfonated product, which leads to di-sulfonylation.[5]

Troubleshooting Guide: Reaction & Purification Issues

This section addresses specific experimental problems in a detailed question-and-answer format.

Category 1: Low or No Product Formation

Q: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

A: This is a frequent issue that can almost always be traced back to one of three root causes: reagent quality, amine reactivity, or reaction conditions.

1. Inactive Sulfonyl Chloride (Hydrolysis):

  • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture or residual water in solvents to form the corresponding sulfonic acid.[4][7] This sulfonic acid is unreactive towards the amine under these conditions, leading to a direct loss of your electrophile.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting, check the integrity of the sulfonyl chloride, especially if it's from an older bottle. A simple characterization (e.g., melting point or NMR) can be insightful.

    • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[2][7]

    • Use Fresh Reagents: If in doubt, use a freshly opened bottle of sulfonyl chloride or purify the existing material before use.

2. Low Amine Nucleophilicity:

  • Causality: The reactivity of the amine is paramount. Aromatic amines (anilines) and sterically hindered secondary amines are significantly less nucleophilic than simple primary alkyl amines.[2][8] Electron-withdrawing groups on an aniline ring will further decrease its nucleophilicity, slowing the reaction dramatically.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For less reactive amines, heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy to drive the reaction forward.[2]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours) until the starting amine is consumed.

    • Consider Catalysis: For particularly challenging couplings, transition-metal-catalyzed methods (e.g., using copper or palladium catalysts) may be necessary to facilitate the S-N bond formation.[2][9]

3. Incorrect Stoichiometry or Base:

  • Causality: An insufficient amount of base will allow HCl to build up, protonating the amine and stopping the reaction.[10] Using a base that is too sterically hindered or not strong enough can also lead to incomplete conversion.

  • Troubleshooting Steps:

    • Check Equivalents: Ensure at least one equivalent of base is used per equivalent of HCl produced. Often, 1.1 to 1.5 equivalents are used to ensure the reaction medium remains basic.

    • Base Selection: For standard reactions, pyridine or triethylamine are effective. For very sensitive substrates, a non-nucleophilic, hindered base like 2,6-lutidine might be preferable to minimize side reactions.[5]

Category 2: Formation of Significant Byproducts

Q: My TLC/LC-MS shows a significant amount of a non-polar byproduct that runs higher than my product. What is it and how do I prevent it?

A: This is the classic signature of di-sulfonylation , a common side reaction with primary amines.[4][5]

  • Mechanism: The initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of the base, this proton can be removed to form a sulfonamide anion. This anion is also nucleophilic and can attack a second molecule of sulfonyl chloride, resulting in the di-sulfonylated, non-polar byproduct.[5]

    G RNH2 Primary Amine (R-NH₂) Mono Mono-sulfonamide (R-NH-SO₂R') RNH2->Mono + R'-SO₂Cl - HCl RSO2Cl Sulfonyl Chloride (R'-SO₂Cl) RSO2Cl->Mono Di Di-sulfonated Byproduct (R-N(SO₂R')₂) RSO2Cl->Di Anion Sulfonamide Anion ([R-N-SO₂R']⁻) Mono->Anion + Base - H-Base⁺ Anion->Di + R'-SO₂Cl - Cl⁻

    Caption: Reaction pathway showing desired mono-sulfonylation vs. undesired di-sulfonylation.
  • Prevention Strategies: The key is to favor the reaction of the more nucleophilic primary amine over the sulfonamide anion.

StrategyCausality & Explanation
Slow Addition Adding the sulfonyl chloride dropwise to the amine solution keeps its instantaneous concentration low. This ensures it is more likely to encounter and react with the abundant, highly nucleophilic primary amine rather than the less abundant, less nucleophilic sulfonamide anion.[5]
Control Stoichiometry Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride. This increases the probability of the sulfonyl chloride reacting with the desired amine.[5]
Lower Temperature Running the reaction at 0 °C or below slows down all reaction rates. However, it often disproportionately slows the second, less favorable sulfonylation step, thereby improving selectivity for the mono-sulfonated product.[5]
Modify Base Use a weaker or more sterically hindered base like pyridine. A very strong, non-hindered base like triethylamine can more readily deprotonate the mono-sulfonamide, increasing the concentration of the reactive anion and promoting the side reaction.[5]

Q: I have a very polar byproduct at the baseline of my TLC plate. What is it?

A: This is almost certainly the sulfonic acid byproduct from the hydrolysis of your sulfonyl chloride starting material.[4][7]

  • Causality: As mentioned, any water present in the reaction will hydrolyze the sulfonyl chloride. The resulting sulfonic acid (R-SO₃H) is highly polar and will often stick to the baseline on a silica gel TLC plate.

  • Prevention: The best prevention is strict adherence to anhydrous reaction conditions.[7]

  • Removal during Workup:

    • Sulfonic acids are acidic and highly water-soluble. During the aqueous workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the sulfonic acid to its salt (R-SO₃⁻Na⁺), which will be extracted into the aqueous layer, effectively removing it from your organic product layer.

Detailed Protocols

Protocol 1: General Procedure for Mono-Sulfonylation of a Primary Amine

This protocol is optimized to minimize di-sulfonylation.

  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.1 mmol, 1.1 equiv).

    • Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), ~0.1 M).

    • Add the base (e.g., pyridine, 1.5 mmol, 1.5 equiv).

    • Cool the reaction mixture to 0 °C using an ice-water bath.[5]

  • Reagent Addition:

    • In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol, 1.0 equiv) in a small amount of the same anhydrous solvent.

    • Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.[5] A syringe pump is ideal for this.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 1-2 hours after the addition is complete.

    • Allow the reaction to warm slowly to room temperature and stir for an additional 2-16 hours.

    • Monitor the consumption of the starting amine by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers sequentially with:

      • 1M HCl (to remove excess amine and base).

      • Saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct).

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Troubleshooting Workflow for Low Yield

This workflow helps diagnose the root cause of a failed or low-yielding reaction.

Caption: A logical workflow for troubleshooting low-yield sulfonamide synthesis reactions.

References

  • Wikipedia. Sulfonamide. [Link]

  • David, B., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Prakash, G. K. S., et al. (2006). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 47(25), 4227-4230. [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]

  • Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]

  • Chemistry LibreTexts. Amine Reactions. [Link]

  • Thieme Chemistry. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Mondal, S., & Malakar, C. K. (2020). Recent advances in synthesis of sulfonamides: a review. Chemistry & Biology Interface, 8(4), 194-219. [Link]

Sources

Technical Support Center: Purification of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing in-depth, field-tested solutions and scientifically-grounded explanations to ensure you achieve the highest possible purity for your downstream applications.

This compound and its hydrochloride salt are important reagents in organic synthesis, often used as protecting groups for primary amines.[1] The purity of this compound is paramount, as contaminants can lead to side reactions, low yields, and difficulties in subsequent synthetic steps. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for achieving a high-purity product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude this compound product.

Issue 1: My crude product contains multiple impurities as seen on TLC.
  • Question: My initial analysis by Thin-Layer Chromatography (TLC) shows the desired spot, but also several other spots corresponding to starting materials or by-products. Is recrystallization sufficient?

  • Answer: When multiple impurities are present, especially those with polarities similar to the product, recrystallization alone is often insufficient. Recrystallization is most effective for removing small amounts of impurities that have very different solubility profiles from the desired compound.[2] In this scenario, column chromatography is the recommended method for separating the product from multiple contaminants.[3]

    • Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[4] By carefully selecting the solvent system (mobile phase), you can elute each compound at a different rate, allowing for effective isolation of the target molecule.

Issue 2: My product "oiled out" during recrystallization instead of forming crystals.
  • Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What went wrong and how can I fix it?

  • Answer: "Oiling out" is a common problem in recrystallization and typically occurs for one of the following reasons:

    • High Concentration of Impurities: Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound (or the impure mixture).

    • Supersaturation: The solution is too concentrated, causing the compound to come out of solution too rapidly for a crystal lattice to form.[5]

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning properly into a crystal lattice, favoring precipitation as an amorphous oil.[6]

    Solutions:

    • Re-heat and Dilute: Re-heat the flask to dissolve the oil back into the solution. Add a small amount of additional hot solvent to reduce the concentration and then allow it to cool slowly again.[7]

    • Change the Solvent System: If dilution fails, the solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[8] Consider using a two-solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like ethanol or acetone) in which it is highly soluble, and then slowly add a "poor" solvent (like hexane or water) in which it is insoluble until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[8]

    • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of pure product to initiate crystal growth.[2]

G start Symptom: Product 'Oiled Out' check_saturation Is the solution highly saturated? start->check_saturation add_solvent Re-heat to dissolve oil. Add 10-20% more hot solvent. check_saturation->add_solvent Yes check_cooling Was cooling too rapid? check_saturation->check_cooling No add_solvent->check_cooling slow_cool Allow flask to cool slowly to room temp on benchtop before using ice bath. check_cooling->slow_cool Yes check_solvent Is the solvent choice appropriate? check_cooling->check_solvent No slow_cool->check_solvent new_solvent Perform solvent screening. Consider a two-solvent system (e.g., Ethanol/Hexane). check_solvent->new_solvent No end Successful Crystallization check_solvent->end Yes, retry new_solvent->end

Issue 3: I have a very low yield after purification.
  • Question: After performing recrystallization or column chromatography, my final product mass is much lower than expected. Where could I have lost my product?

  • Answer: Low recovery can be attributed to several factors throughout the purification process:

    • During Recrystallization:

      • Using too much solvent: This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required for complete dissolution.[7]

      • Premature crystallization: If the solution cools during hot filtration (if performed), the product can crystallize in the filter paper. Ensure your funnel and flask are pre-heated.

      • Washing with room-temperature solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from re-dissolving.[7]

    • During Column Chromatography:

      • Incorrect mobile phase: If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all.

      • Improper column packing: Channels in the silica gel can lead to poor separation and mixed fractions.

      • Product streaking/tailing: Highly polar compounds like this compound can interact strongly with acidic silica gel, causing tailing and broad peaks, leading to cross-contaminated fractions and loss of yield. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound? This compound is typically a white to off-white crystalline solid.[9] It is often supplied and handled as the hydrochloride salt, which improves its stability and water solubility. The free base has a molecular weight of approximately 259.28 g/mol , while the hydrochloride salt is around 295.74 g/mol .[10][11]

Q2: How should I choose a solvent for recrystallization? The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] For sulfonamides, which are often polar, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate, are good starting points.[8] A systematic solvent screen is the best approach.

Solvent Screening Protocol
1. Place ~20 mg of crude product into a small test tube.
2. Add a solvent dropwise (e.g., 0.5 mL) and observe solubility at room temperature.
3. If insoluble, heat the mixture gently in a water bath.
4. If it dissolves when hot, it is a potential candidate.
5. Allow the tube to cool to room temperature and then in an ice bath to see if crystals form.
Ideal Result: Insoluble at room temp, fully soluble when hot, forms abundant crystals on cooling.

Q3: What are the recommended starting conditions for column chromatography? For a polar compound like this, a common starting point is a mobile phase of ethyl acetate and hexane on a silica gel stationary phase.[3]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Start with a less polar mixture (e.g., 30:70 ethyl acetate/hexane) and gradually increase the polarity (e.g., to 70:30 ethyl acetate/hexane). A gradient elution often provides the best separation. As mentioned, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can prevent streaking.

  • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.

Q4: My purified product is still slightly yellow. How can I remove the color? A persistent yellow color may be due to highly conjugated, colored impurities. If these impurities are polar, they can be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step in recrystallization.[5]

  • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. Add a spatula-tip amount to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal before cooling.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the solid just dissolves at the boiling point.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. A vacuum oven at a low temperature can also be used.

Protocol 2: Purification by Flash Column Chromatography
  • Select Mobile Phase: Use TLC to determine an appropriate solvent system (e.g., ethyl acetate/hexane) that gives the product an Rf value of ~0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow it to pack evenly without air bubbles or cracks. Add a layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Carefully add the mobile phase and apply pressure (flash chromatography). Begin with a less polar solvent mixture and gradually increase the polarity to elute the compounds.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

G crude Crude Product tlc Analyze Purity (TLC) crude->tlc recrystallize Recrystallization tlc->recrystallize Minor Impurities column Column Chromatography tlc->column Multiple / Similar Polarity Impurities pure Pure Product (Verify by TLC/m.p.) recrystallize->pure column->pure

References

Technical Support Center: 2-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-nitrobenzenesulfonyl chloride (Ns-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered when using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the protection of amines with 2-nitrobenzenesulfonyl chloride. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Low Conversion or Stalled Reaction

Question: My nosylation reaction is very sluggish or has stalled completely. My starting amine is still present on the TLC plate after several hours. What are the likely causes and how can I fix this?

Answer: A stalled nosylation reaction is a common issue that can typically be traced back to one of four main causes: reagent quality, the presence of moisture, insufficient basicity, or steric hindrance.

  • Cause A: Reagent Purity & Stability 2-Nitrobenzenesulfonyl chloride is a moisture-sensitive solid.[1][2] Over time, or with improper storage, it can hydrolyze to 2-nitrobenzenesulfonic acid, which is unreactive under standard nosylation conditions.[3][4] Similarly, the amine substrate or solvent may contain impurities that inhibit the reaction.

  • Cause B: Presence of Moisture Water is a competing nucleophile that readily reacts with Ns-Cl to form the corresponding sulfonic acid, consuming your reagent and reducing the yield.[5][6] Using non-anhydrous solvents or failing to dry glassware properly is a frequent source of this problem.

  • Cause C: Insufficient Base The nosylation reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base for the reaction to proceed to completion.[3] If the base is too weak or used in a substoichiometric amount, the resulting acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Cause D: Steric Hindrance If either your amine substrate or the nucleophile is sterically bulky, the approach to the electrophilic sulfur atom can be significantly slowed.[4] This is often observed with highly substituted secondary amines.

start Stalled Reaction: Low Conversion q1 Are reagents pure and dry? start->q1 q2 Is the base strong enough and stoichiometric? q1->q2 Yes sol1 Verify Ns-Cl purity (e.g., by mp). Use anhydrous solvents. Dry all glassware. q1->sol1 No q3 Is the substrate sterically hindered? q2->q3 Yes sol2 Use a stronger base (e.g., DBU, K2CO3). Ensure >1 equivalent of base. q2->sol2 No sol3 Increase reaction temperature. Prolong reaction time. Consider a more potent catalyst. q3->sol3 Yes end Reaction Proceeds q3->end No sol1->end sol2->end sol3->end

Caption: Workflow for troubleshooting stalled nosylation reactions.

Issue 2: Unexpected Polar Byproduct Observed

Question: After starting my reaction, a new, highly polar spot has appeared on my TLC plate that doesn't correspond to my starting material or desired product. What is it?

Answer: The most likely identity of this polar byproduct is 2-nitrobenzenesulfonic acid, the result of Ns-Cl hydrolysis.[3][4] This occurs when the reagent reacts with trace amounts of water in your solvent or on your glassware.

cluster_main Desired Reaction cluster_side Side Reaction: Hydrolysis NsCl 2-Nitrobenzenesulfonyl Chloride (Ns-Cl) Product Nosyl-protected Amine (R-NH-Ns) NsCl->Product + R-NH2 (Base) Amine R-NH2 NsCl_side 2-Nitrobenzenesulfonyl Chloride (Ns-Cl) SideProduct 2-Nitrobenzenesulfonic Acid (Polar Byproduct) NsCl_side->SideProduct + H2O Water H2O

Caption: Competing desired reaction and hydrolysis side reaction.

Preventative Measures:

  • Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried immediately before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]

Issue 3: Multiple Products with Poly-functional Substrates

Question: My substrate contains both an amine and a hydroxyl group (or multiple amine groups). I'm getting a mixture of products. How can I improve selectivity?

Answer: 2-Nitrobenzenesulfonyl chloride is a highly reactive electrophile, and achieving selectivity with poly-functional substrates can be challenging.[7] The key is to exploit the inherent differences in nucleophilicity between the functional groups.

  • N- vs. O-Nosylation: Generally, amines are more nucleophilic than alcohols, so N-nosylation is favored.[7] However, if the amine is sterically hindered or electronically deactivated, competitive O-nosylation can occur.

    • Solution: Perform the reaction at low temperatures (e.g., starting at 0 °C or -20 °C) to enhance the kinetic preference for N-acylation. Adding the Ns-Cl slowly to the reaction mixture can also improve selectivity.[7]

  • Di- or Poly-nosylation: With substrates containing multiple amines (polyamines), it is common to see over-reaction.[8][9]

    • Solution: Carefully control the stoichiometry. Use only 1.0 to 1.1 equivalents of Ns-Cl to favor mono-nosylation. A slow addition rate and low temperatures are also crucial.

ParameterCondition for N-Acylation SelectivityCondition for O-Acylation (less common)Rationale
Temperature Low (0 °C to RT)Higher temperatures may be neededExploits kinetic differences in nucleophilicity.
Stoichiometry ~1.0 eq. Ns-Cl>1.0 eq. Ns-ClLimits reagent to prevent over-reaction.
pH / Base Neutral or mild base (e.g., Pyridine, Et3N)Stronger base (e.g., NaH) to deprotonate OHDeprotonation increases the nucleophilicity of the alcohol.
Addition Rate Slow, dropwise additionRapid additionMaintains a low concentration of Ns-Cl, favoring reaction with the more nucleophilic site.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-nitrobenzenesulfonyl chloride and how can I test for it? A1: The primary degradation pathway is hydrolysis to 2-nitrobenzenesulfonic acid upon exposure to moisture.[1][3] You can perform a simple quench test: dissolve a small sample of the Ns-Cl in a dry solvent like DCM and add a few drops of water. If the reagent is active, you should observe an exothermic reaction and the formation of HCl, which can be tested with pH paper.

Q2: What are the best analytical methods for monitoring reaction progress? A2: Thin-Layer Chromatography (TLC) is the most common and immediate method. The nosylated amine product is typically less polar than the starting amine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of starting materials and the formation of products and byproducts.[10][11][12]

Q3: How should I properly store and handle 2-nitrobenzenesulfonyl chloride? A3: The reagent should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1][13] A desiccator is recommended for long-term storage. When handling, always use personal protective equipment (PPE), including gloves and safety glasses, as it is corrosive and can cause severe skin and eye burns.[13][14] All transfers should be done quickly in a moisture-free environment, preferably in a glove box or under a stream of inert gas.

Q4: My desired deprotection with thiophenol is not working. What could be the issue? A4: The standard deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which requires the aromatic ring to be electron-deficient.[10][15] If the nitro group on your nosyl-protected compound was accidentally reduced to an amino group in a previous synthetic step (e.g., during a hydrogenation), the ring is no longer electron-deficient, and the thiolate will not be able to attack.[16] In this scenario, harsher deprotection methods like strong acid (e.g., HBr) or potent reducing agents (e.g., samarium iodide) may be required, but these conditions may not be compatible with other functional groups in your molecule.[16]

cluster_success Successful Deprotection (SNAr) cluster_fail Failed Deprotection start Nosyl-Amine (NO2 group intact) meisenheimer Meisenheimer Complex start->meisenheimer + Thiolate (PhS-) end Free Amine meisenheimer->end Collapse start_fail Reduced Nosyl-Amine (NH2 group) no_reaction No Reaction start_fail->no_reaction + Thiolate (PhS-)

Caption: The nitro group is essential for successful thiol-mediated deprotection.

Q5: Are there less odorous alternatives to thiophenol for deprotection? A5: Yes. The malodorous nature of thiophenol is a significant drawback. Several effective, less volatile, or odorless alternatives have been developed, including:

  • p-Mercaptobenzoic acid[17]

  • n-Dodecanethiol[17]

  • Polymer-supported thiols, which also simplify purification through filtration.[10][18]

  • In-situ generation of thiolate from odorless precursors like homocysteine thiolactone.[19]

Experimental Protocols

Protocol 1: General Procedure for Nosylation of a Primary Amine
  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq. or pyridine, 2.0 eq.) in anhydrous dichloromethane (DCM).[3]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[20]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solution under reduced pressure.

  • Purification: Purify the crude N-nosylated amine by recrystallization or column chromatography.[20]

Protocol 2: General Procedure for Thiol-Mediated Deprotection
  • Preparation: Dissolve the nosyl-protected amine (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[10][15]

  • Reagent Addition: Add a thiol (e.g., thiophenol, 2.5 eq.) followed by a base (e.g., potassium carbonate, K2CO3, 2.5 eq.).[15]

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[15]

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by column chromatography or acid-base extraction to remove the thioether byproduct.[10]

References

Technical Support Center: Troubleshooting N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Aminopropyl)-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during conjugation reactions involving this versatile reagent. As a bifunctional molecule, it serves as a valuable building block, but its successful application hinges on a clear understanding of its chemical properties and the nuances of the conjugation process. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the efficiency and reproducibility of your experiments.

Introduction to this compound

This compound is a chemical compound featuring a primary amine on a propyl linker and a 2-nitrobenzenesulfonamide (nosyl) group.[1][2][3] The nosyl group is a well-established protecting group for amines, which can be cleaved under specific, mild conditions, often involving thiol-containing reagents.[4][5][6] This dual functionality makes the molecule useful in multi-step organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis, where precise control over reactive groups is paramount.[7] The primary amine allows for conjugation to a variety of molecules, such as those containing N-hydroxysuccinimide (NHS) esters, isothiocyanates, or other amine-reactive functionalities.

This guide will focus on troubleshooting the conjugation of other molecules to the primary amine of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a molecule to the primary amine of this compound using an NHS ester?

The optimal pH for NHS ester conjugation to a primary amine is typically in the range of 7.2 to 8.5.[8] Below pH 7, the primary amine is predominantly in its protonated form (-NH3+), which is not nucleophilic and thus reacts very slowly with the NHS ester. Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[8]

Q2: What are suitable buffers for this conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[8] Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and HEPES buffer. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines.[9][10]

Q3: How should I store this compound and its solutions?

Solid this compound should be stored in a cool, dark, and dry place.[3] For solutions, it is best to prepare them fresh for each experiment. If storage is necessary, aliquot the solution and store it at -20°C to -80°C to minimize degradation.[9] Avoid repeated freeze-thaw cycles.

Q4: My this compound is the hydrochloride salt. Do I need to neutralize it before the reaction?

Yes, if you are using the hydrochloride salt, it is advisable to neutralize it to the free amine to ensure the availability of the nucleophilic primary amine for the conjugation reaction. This can be achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The amount of base should be at least stoichiometric to the hydrochloride salt.

Q5: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the formation of the product. Thin Layer Chromatography (TLC) can also be a quick and simple method for monitoring the reaction, provided that the starting materials and the product have different retention factors (Rf).

Troubleshooting Guide

This section addresses common problems encountered during the conjugation of molecules to this compound.

Low or No Conjugation Yield

This is one of the most common issues in bioconjugation.[9][13] The following decision tree can help you diagnose the potential cause.

G start Low or No Yield reagent_quality Reagent Quality Issue? start->reagent_quality reaction_conditions Suboptimal Reaction Conditions? start->reaction_conditions target_molecule Issue with Target Molecule? start->target_molecule purification Problem with Purification? start->purification hydrolyzed_nhs Hydrolyzed NHS Ester? reagent_quality->hydrolyzed_nhs degraded_amine Degraded Aminopropyl Reagent? reagent_quality->degraded_amine ph_issue Incorrect pH? reaction_conditions->ph_issue buffer_issue Incompatible Buffer? reaction_conditions->buffer_issue temp_time_issue Incorrect Temp/Time? reaction_conditions->temp_time_issue low_purity Low Purity of Target? target_molecule->low_purity steric_hindrance Steric Hindrance? target_molecule->steric_hindrance product_loss Product Loss During Purification? purification->product_loss check_nhs_activity Action: Test NHS ester activity. [Ref: BenchChem] hydrolyzed_nhs->check_nhs_activity Yes use_fresh_amine Action: Use fresh or newly purchased aminopropyl reagent. degraded_amine->use_fresh_amine Yes adjust_ph Action: Adjust pH to 7.2-8.5. ph_issue->adjust_ph Yes change_buffer Action: Use amine-free buffer (e.g., PBS, Borate, HEPES). buffer_issue->change_buffer Yes optimize_conditions Action: Optimize reaction time and temperature. temp_time_issue->optimize_conditions Yes purify_target Action: Purify target molecule (>95% purity recommended). low_purity->purify_target Yes use_linker Action: Consider a longer spacer arm on the NHS ester. steric_hindrance->use_linker Yes optimize_purification Action: Optimize purification method (e.g., change chromatography resin, gradient, or use dialysis). product_loss->optimize_purification Yes G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Purification A Dissolve NHS Ester in DMSO/DMF D Combine Reagents A->D B Dissolve Aminopropyl Reagent in Amine-Free Buffer (pH 7.5) C (If HCl salt) Add Base (e.g., DIPEA) B->C C->D E Incubate (RT for 1-2h or 4°C overnight) D->E F Add Quenching Buffer (e.g., Tris) E->F G Purify Conjugate (e.g., HPLC) F->G

References

Technical Support Center: N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Aminopropyl)-2-nitrobenzenesulfonamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. The content is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic building block where one of the primary amines of 1,3-diaminopropane is protected by a 2-nitrobenzenesulfonyl group, commonly known as a "nosyl" or "Ns" group.[1][2][3] Its primary application is in multi-step organic synthesis. The nosyl group is valued for its stability under various reaction conditions, yet it can be selectively removed under mild conditions that are orthogonal to many other common amine protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[4][5] This allows for the differential functionalization of the two amine groups in the 1,3-diaminopropane backbone, a crucial step in the synthesis of complex polyamines, pharmaceuticals, and bioactive molecules.[5][6]

Q2: In a synthetic context, what is the principal "degradation" pathway for this compound?

In the field of organic synthesis, the primary and intended "degradation" of this compound is the deliberate cleavage (deprotection) of the nosyl group to liberate the free primary amine. This is not a degradation in the sense of spoilage but a planned chemical transformation. The key to the facile cleavage of the nosyl group is the presence of the electron-withdrawing nitro group on the benzene ring, which activates the N-S (nitrogen-sulfur) bond for cleavage by nucleophiles.[4][7]

Q3: What is the chemical mechanism behind the standard deprotection of the 2-nitrobenzenesulfonyl (nosyl) group?

The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[7] The process is typically initiated by a soft nucleophile, most commonly a thiolate anion generated from a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate).

The mechanism involves two key steps:

  • Nucleophilic Attack: The thiolate attacks the carbon atom of the benzene ring that is bonded to the sulfonyl group. This is the rate-determining step. The strong electron-withdrawing effect of the ortho-nitro group stabilizes the resulting intermediate.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Elimination and Amine Release: The complex then collapses, cleaving the N-S bond to release the free amine and forming a diaryl sulfide byproduct.[7]

Below is a diagram illustrating this widely accepted pathway.

G cluster_0 Deprotection Mechanism Start Nosyl-Protected Amine (R-NH-Ns) Meisenheimer Meisenheimer Complex Start->Meisenheimer + Thiolate (Nucleophilic Attack) Thiolate Thiolate (Ar-S⁻) Thiolate->Meisenheimer Base Base (e.g., K₂CO₃) Base->Thiolate Generates Thiol Thiol (Ar-SH) Thiol->Base Deprotonation Product Free Amine (R-NH₂) Meisenheimer->Product Collapse & N-S Cleavage Byproduct Diaryl Sulfide Byproduct Meisenheimer->Byproduct

Caption: Mechanism of nosyl group deprotection via nucleophilic aromatic substitution.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during the synthesis and handling of this compound and its derivatives.

Q4: My nosyl deprotection reaction is sluggish or incomplete. What are the potential causes and how can I resolve this?

An incomplete deprotection reaction is a frequent issue. The efficiency of the cleavage is highly dependent on the nucleophilicity of the thiol and the basicity of the system.

Potential Causes:

  • Insufficient Base: The base is crucial for generating the active thiolate nucleophile from the thiol. An inadequate amount or a base that is too weak may result in a low concentration of the thiolate.

  • Thiol Oxidation: Thiols can oxidize to form disulfides, especially in the presence of air over long reaction times. This depletes the active nucleophile.

  • Steric Hindrance: If the molecule is sterically hindered near the sulfonamide group, the nucleophile may have difficulty accessing the reaction site.

  • Low Temperature: While the reaction is often performed at room temperature, some substrates may require gentle heating to proceed at a reasonable rate.[8][9]

  • Inappropriate Solvent: The reaction is typically run in polar aprotic solvents like DMF or acetonitrile, which effectively solvate the ions involved.

Troubleshooting Workflow:

G start Problem: Incomplete Deprotection check_base 1. Verify Base - Is it K₂CO₃, Cs₂CO₃, or DBU? - Is it fresh and anhydrous? - Using ≥3 equivalents? start->check_base check_thiol 2. Check Thiol - Using ≥2.5 equivalents? - Is it fresh (not oxidized)? - Consider a different thiol? check_base->check_thiol OK solution_base Solution: Use a stronger base (Cs₂CO₃) or add more base. check_base->solution_base Issue Found check_conditions 3. Adjust Conditions - Increase temperature to 50-60°C? - Ensure solvent (DMF/ACN) is anhydrous? check_thiol->check_conditions OK solution_thiol Solution: Add fresh thiol. Consider odorless thiols like p-mercaptobenzoic acid. check_thiol->solution_thiol Issue Found check_monitoring 4. Monitor Reaction - Using TLC or LC-MS? - Spot starting material, thiol, and co-spot. check_conditions->check_monitoring OK solution_conditions Solution: Heat the reaction. Use dry solvent. check_conditions->solution_conditions Issue Found end Reaction Complete check_monitoring->end solution_base->check_thiol Re-evaluate solution_thiol->check_conditions Re-evaluate solution_conditions->check_monitoring Re-evaluate

Caption: Troubleshooting workflow for incomplete nosyl deprotection.

Recommended Deprotection Conditions:

Thiol ReagentBaseSolventTemperature (°C)Typical Time (h)Reference
Thiophenol (PhSH)K₂CO₃ / Cs₂CO₃DMF / ACN25 - 501 - 3[7][10]
2-MercaptoethanolDBUDMF251 - 2[10]
p-Mercaptobenzoic acidK₂CO₃DMF6024[8]
Polymer-supported thiophenolCs₂CO₃THF80 (Microwave)< 0.5[11]
Q5: I accidentally reduced the nitro group on my nosyl-protected compound. Can I still cleave the sulfonamide?

This is a critical issue. If the nitro group (-NO₂) is reduced to an amino group (-NH₂), for example during a catalytic hydrogenation step intended for another part of the molecule, the standard thiol-based deprotection will fail.[12]

Why it Fails: The cleavage relies on the powerful electron-withdrawing nature of the nitro group to make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. An amino group is electron-donating, which deactivates the ring towards SNAr, making cleavage by thiols practically impossible under normal conditions.[12]

Potential Solutions (Harsh Conditions):

  • Strong Acid: Boiling in strong acids like 48% aqueous HBr can cleave sulfonamides, but this is a very harsh method that may degrade other functional groups in your molecule.[12]

  • Reductive Cleavage: Reagents like samarium iodide (SmI₂) or magnesium in methanol have been used to cleave less activated sulfonamides (like tosyl groups) and may be attempted, but success is not guaranteed and depends heavily on the substrate.[12]

G Start Nosyl-Protected Amine Hydrogenation Unintended Reaction (e.g., H₂, Pd/C) Start->Hydrogenation Reduction of -NO₂ Reduced 2-Aminobenzenesulfonamide (Electron-Rich Ring) Hydrogenation->Reduced NoReaction No Reaction Reduced->NoReaction Fails Thiol Thiol + Base Thiol->NoReaction Nucleophilic attack is disfavored

Caption: Failure of deprotection after accidental reduction of the nitro group.

Part 3: Protocols and Analytical Methods

Q6: Can you provide a standard laboratory protocol for the deprotection of a 2-nitrobenzenesulfonamide?

Certainly. The following is a general procedure adapted from the well-established Fukuyama amine synthesis protocols.[7][9] Always perform reactions in a well-ventilated fume hood.

Experimental Protocol: Thiophenol-Mediated Nosyl Deprotection

  • Materials:

    • N-protected amine (1.0 eq)

    • Thiophenol (2.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) or Cesium Carbonate (Cs₂CO₃, 3.0 eq)

    • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (to make a ~0.1 M solution)

  • Procedure:

    • To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the nosyl-protected amine (1.0 eq) and the anhydrous base (3.0 eq).

    • Add the anhydrous solvent (ACN or DMF) to the flask.

    • While stirring, add the thiophenol (2.5 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature (or heat to 50 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[9] The product amine is typically more polar than the starting sulfonamide.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography. An acidic or basic wash may be required to remove residual thiophenol byproducts or the product amine itself.[7][9]

Q7: What analytical methods are recommended for purity assessment and the identification of potential degradation products?

A combination of chromatographic and spectrometric techniques is essential for accurate analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing purity and monitoring reaction progress.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detector set at wavelengths relevant to the nitroaromatic group (~254 nm) and the product.

    • Expected Result: The starting material, this compound, will have a specific retention time. The deprotected product, 1,3-diaminopropane, will be much more polar and elute significantly earlier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for confirming the identity of the desired product and identifying any byproducts or degradation products.[13]

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used to detect the protonated molecular ions [M+H]⁺.

    • Analysis: Monitor for the expected mass of the starting material (C₉H₁₃N₃O₄S, MW: 259.28) and the product (1,3-diaminopropane, MW: 74.12). This allows for unambiguous confirmation of the conversion and can help identify masses of unknown impurities for further investigation.[2]

Part 4: Stability and Storage

Q8: How should this compound and its hydrochloride salt be stored to prevent unwanted degradation?

Proper storage is crucial to maintain the chemical integrity of the compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The sulfonamide bond is susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally stable under moderately basic conditions used for deprotection.[15][16]

  • Light Sensitivity: While not acutely sensitive, it is good practice to store the compound protected from direct light to prevent potential photolytic degradation pathways, which can occur with nitroaromatic compounds.

By adhering to these guidelines and understanding the chemical principles at play, researchers can effectively utilize this compound and troubleshoot any challenges that may arise during its use.

References

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194–1200. [Link]

  • (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Organic Letters. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. [Link]

  • Scriven, E. F. V. (1999). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Katritzky, A. R., Meth-Cohn, O., Rees, CW, Comprehensive Organic Functional Group Transformations; Pergamon: Oxford, UK. [Link]

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Taylor & Francis Online. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. ATSDR. [Link]

  • Molbase. (n.d.). N-(3-aminopropyl)-2-nitro-benzenesulfonamide hydrochloride. Molbase. [Link]

  • Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]

  • G-Biosciences. (n.d.). This compound Hydrochloride, min 98%. G-Biosciences. [Link]

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]

  • Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]

  • Organic Syntheses. (n.d.). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Reddit r/chemistry. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? Reddit. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Journal of Organic Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride. MySkinRecipes. [Link]

  • Cardullo, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett. [Link]

  • Ghosh, S., et al. (2010). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied Microbiology and Biotechnology. [Link]

  • Schmidt, D., & Wähälä, K. (2016). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Organic & Biomolecular Chemistry. [Link]

  • Kaiser, D., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal. [Link]

  • Al-Ghamdi, K., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities. ACS Omega. [Link]

Sources

Technical Support Center: N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and obtain cleaner products.

Introduction: The Challenge of Selective N-Alkylation

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The synthesis of N-alkylated sulfonamides is a critical step in drug discovery, often modulating the pharmacological properties of a molecule. While seemingly straightforward, the N-alkylation of sulfonamides is frequently plagued by issues such as low yields, over-alkylation, and competing side reactions. This guide provides a systematic approach to troubleshooting these common problems, grounded in mechanistic principles.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses the most common issues encountered during the N-alkylation of sulfonamides and provides actionable solutions.

Issue 1: Low or No Conversion to the Desired N-Alkylated Product

A lack of reactivity can be frustrating. Before making drastic changes, consider the following factors that govern the success of the N-alkylation.

Root Cause Analysis & Solutions:

  • Insufficient Deprotonation of the Sulfonamide: The sulfonamide proton is acidic, but a sufficiently strong base is required for deprotonation to generate the nucleophilic sulfonamide anion.

    • Solution: Ensure your base is strong enough to deprotonate the sulfonamide. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides, and hydrides (e.g., NaH). The choice of base can be critical; for instance, in some manganese-catalyzed reactions, K₂CO₃ was found to be superior to Cs₂CO₃, KOH, or KOt-Bu.[1]

  • Poor Nucleophilicity of the Sulfonamide: Electron-withdrawing groups on the aryl ring of an arylsulfonamide can decrease its nucleophilicity, making alkylation more difficult.[1]

    • Solution: For less nucleophilic sulfonamides, you may need to employ more forcing reaction conditions, such as higher temperatures or more reactive alkylating agents. Alternatively, consider a different synthetic approach, such as the Buchwald-Hartwig amination.[3][4]

  • Steric Hindrance: Bulky groups on either the sulfonamide or the alkylating agent can significantly slow down the reaction rate.[5][6][7]

    • Solution: If possible, consider using less sterically hindered starting materials. If that's not an option, you may need to increase the reaction temperature and/or time. For sterically congested substrates, methods that proceed through a less hindered transition state, like the Mitsunobu reaction, might be more successful.[8][9]

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the ions and influencing the reactivity of the nucleophile.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" sulfonamide anion.[5]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.

    • Solution: If your reaction is sluggish at room temperature, consider increasing the temperature. For example, thermal alkylation with trichloroacetimidates often requires refluxing in toluene.[6][10][11]

Issue 2: Formation of the N,N-Dialkylated Product

A frequent and often major side reaction is the formation of the N,N-dialkylated sulfonamide, particularly with primary sulfonamides.[5] This occurs when the initially formed secondary sulfonamide is deprotonated and reacts with a second molecule of the alkylating agent.

Strategies to Promote Mono-Alkylation:

StrategyRationaleImpact on Dialkylation
Control Stoichiometry Using a large excess of the alkylating agent drives the reaction towards dialkylation.Reduced
Slow Addition of Alkylating Agent Maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary sulfonamide anion.Reduced
Use a Bulkier Alkylating Agent Steric hindrance around the nitrogen of the mono-alkylated product disfavors a second alkylation.Significantly Reduced
Employ a Weaker Base or Stoichiometric Amount of a Strong Base A large excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting the second alkylation.Reduced
Lower Reaction Temperature Can sometimes improve selectivity by decreasing the rate of the second alkylation relative to the first.Potentially Reduced

One study demonstrated that the portion-wise addition of a trichloroacetimidate alkylating agent increased the yield of the mono-alkylated product from 74% to 86%.[6]

Issue 3: Competing O-Alkylation

The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. Alkylation at oxygen leads to the formation of an undesired sulfonate ester.

Favoring N-Alkylation over O-Alkylation:

According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom of the sulfonamide anion is a "softer" nucleophile than the oxygen atoms. Therefore, using a "soft" electrophile will favor N-alkylation.[5]

  • Choice of Alkylating Agent: Alkyl iodides are softer electrophiles than alkyl bromides, which are in turn softer than alkyl tosylates or sulfates.[5]

  • Leaving Group: Alkylating agents with "hard" leaving groups, such as triflates or sulfates (e.g., dimethyl sulfate), are more prone to O-alkylation. Conversely, those with "soft" leaving groups like iodide favor N-alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions to start with for a novel N-alkylation of a sulfonamide?

For a standard N-alkylation with an alkyl halide, a good starting point is to use a slight excess (1.1-1.2 equivalents) of the alkylating agent with potassium carbonate as the base in a polar aprotic solvent like DMF at room temperature, with the option to heat if the reaction is slow.

Q2: My starting materials are sterically hindered. What method would you recommend?

For sterically demanding substrates, the Mitsunobu reaction can be an excellent choice.[8][9] It proceeds with inversion of configuration at the alcohol's stereocenter and can be effective where traditional SN2-type alkylations fail. The Fukuyama-Mitsunobu reaction is particularly noteworthy for the mono-alkylation of nitrobenzenesulfonamides, with the nosyl group being readily removable.[10][12]

Q3: Are there "greener" alternatives to using alkyl halides?

Yes, the use of alcohols as alkylating agents via "borrowing hydrogen" or "hydrogen autotransfer" catalysis is a more environmentally friendly approach, with water being the only byproduct.[1][13] These reactions are often catalyzed by transition metals like iridium or manganese.[1][14]

Q4: How can I remove the sulfonamide group after it has served its purpose as a protecting group?

The stability of the sulfonamide group can make its removal challenging.[2] However, certain sulfonamides are designed for easier cleavage. For example, 2- and 4-nitrobenzenesulfonamides (nosylamides) can be removed under mild conditions using a thiol and a base (Fukuyama deprotection).[12] 2-(Trimethylsilyl)ethanesulfonamides (SES-amides) can be cleaved with fluoride sources.[2]

Q5: I am trying to perform a Buchwald-Hartwig amination with a sulfonamide, but the reaction is not working. What could be the issue?

The success of a Buchwald-Hartwig amination depends heavily on the choice of palladium catalyst, ligand, and base.[3][4]

  • Ligand: Bulky, electron-rich phosphine ligands are often required, especially for less reactive aryl chlorides.

  • Base: A strong, non-nucleophilic base is necessary, such as sodium tert-butoxide or LHMDS.

  • Catalyst Inhibition: Some substrates, like those containing a pyridine ring, may coordinate to the palladium catalyst and inhibit the reaction.[1]

Experimental Protocols & Workflows

General Protocol for N-Alkylation of a Primary Sulfonamide with an Alkyl Halide
  • To a solution of the primary sulfonamide (1.0 eq.) in DMF, add a base such as potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield in N-Alkylation

G start Low Yield or No Reaction check_deprotonation Is the base strong enough? start->check_deprotonation check_reactivity Is the alkylating agent reactive enough? check_deprotonation->check_reactivity Yes outcome_fail Still Low Yield - Consider Alternative Methods check_deprotonation->outcome_fail No - Use stronger base check_sterics Are there significant steric hindrances? check_reactivity->check_sterics Yes check_reactivity->outcome_fail No - Use more reactive agent (e.g., R-I > R-Br) check_conditions Are the reaction conditions (solvent, temp.) optimal? check_sterics->check_conditions No check_sterics->outcome_fail Yes - Increase temp/time or change method outcome_success Improved Yield check_conditions->outcome_success Yes - Reaction optimized check_conditions->outcome_fail No - Optimize solvent/temp

Caption: Troubleshooting logic for low yield in N-alkylation.

Strategies to Prevent N,N-Dialkylation

Caption: Strategies to prevent N,N-dialkylation.

References

  • BenchChem Technical Support Team. (2025).
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Journal of Organic Chemistry.
  • BenchChem Technical Support. (n.d.).
  • Various Authors. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
  • Wallach, D. R., & Chisholm, J. D. (2016).
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • Organic Chemistry Portal. (n.d.).
  • Various Authors. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters.
  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.
  • Dembinski, R., & Chisholm, J. D. (2013).
  • Wikipedia. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wallach, D. R., & Chisholm, J. D. (2016).

Sources

Technical Support Center: Navigating the Challenges of Nitroaromatic Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds are indispensable in various fields, from pharmaceuticals to materials science. However, their synthesis, purification, and handling are fraught with challenges stemming from their inherent reactivity, toxicity, and potential for explosive decomposition.[1][2][3] This guide, designed by senior application scientists, provides field-proven insights and troubleshooting strategies to help you navigate these complexities safely and efficiently.

PART 1: CORE DIRECTIVE - A Structured Approach to Problem-Solving

This support center is structured to mirror the lifecycle of a typical experiment involving nitroaromatic compounds. We begin with the most critical aspect—safety—and then progress through synthesis, purification, characterization, and finally, waste disposal. Each section is presented in a question-and-answer format to directly address the specific issues you are likely to encounter.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Expertise in Practice

Safety First: Essential Precautions

Working with nitroaromatic compounds demands a heightened level of safety awareness. Many of these compounds are toxic, mutagenic, and potentially explosive, especially when heated or subjected to shock.[1][2][4]

Question: What are the primary hazards associated with nitroaromatic compounds?

Answer: The primary hazards are:

  • Explosive Nature: Many nitroaromatic compounds, particularly those with multiple nitro groups (e.g., 2,4,6-trinitrotoluene or TNT), are explosive.[2][5] They can decompose violently upon heating, especially under confinement.[4] Mixtures with nitric acid are highly explosive.[4]

  • Toxicity and Carcinogenicity: Nitroaromatic compounds are known for their toxicity and potential carcinogenicity.[1][5] They can be harmful if inhaled, ingested, or absorbed through the skin.[6][7] The nitro group can be reduced in the body to form more reactive and potentially carcinogenic species like nitroso and hydroxylamino derivatives.[5]

  • Reactivity: They can react violently with strong oxidants, strong bases, and reducing agents, posing fire and explosion hazards.[4]

Question: What are the essential personal protective equipment (PPE) and handling precautions?

Answer:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Gloves: Chemically resistant gloves (e.g., nitrile or Viton).[6][7]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

    • Lab Coat: A flame-resistant lab coat is highly recommended.[6]

    • Respiratory Protection: Use a certified respirator when handling powders or volatile compounds outside of a fume hood.[6]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.[8]

    • Avoid heating nitroaromatic compounds, especially in confined spaces.[4]

    • Keep ignition sources away and protect against electrostatic charges.[8]

    • Use a blast shield for reactions with a high potential for explosion.

Troubleshooting Guide: Synthesis of Nitroaromatic Compounds

The synthesis of nitroaromatic compounds, typically through electrophilic aromatic substitution, can be challenging to control.[9][10][11]

Question: My nitration reaction is producing a mixture of regioisomers. How can I improve selectivity?

Answer: Regiocontrol is a common issue in aromatic nitration. The directing effects of existing substituents on the aromatic ring are paramount.

  • Causality: The regioselectivity is governed by the electronic nature of the substituents already present on the aromatic ring. Electron-donating groups direct ortho- and para-, while electron-withdrawing groups direct meta-. The reaction conditions, particularly temperature and the nitrating agent used, also play a significant role.

  • Troubleshooting Steps:

    • Review the Directing Effects: Ensure you have correctly predicted the directing effects of your starting material's substituents.

    • Control the Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of undesired side reactions.

    • Choose the Right Nitrating Agent: A mixture of nitric acid and sulfuric acid is a powerful nitrating agent.[9][11] For more sensitive substrates, milder nitrating agents like acetyl nitrate or nitronium tetrafluoroborate can provide better control.

    • Protecting Groups: Consider using protecting groups to block certain positions on the aromatic ring, directing the nitration to the desired position.

Question: The yield of my nitration reaction is very low. What are the possible causes?

Answer: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.

  • Causality: The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making subsequent nitrations more difficult.[5] Overly harsh reaction conditions can lead to oxidation and decomposition of the starting material or product.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.

    • Purity of Reagents: Use high-purity starting materials and reagents. Impurities can interfere with the reaction.

    • Nitrating Agent Stoichiometry: Ensure you are using the correct stoichiometry of the nitrating agent. An excess may be required for deactivated rings, but too much can lead to over-nitration or side reactions.

Troubleshooting Guide: Purification of Nitroaromatic Compounds

The purification of nitroaromatic compounds can be complicated by their physical properties and potential for decomposition.

Question: I am having difficulty purifying my nitroaromatic product by column chromatography. The compound seems to be decomposing on the silica gel.

Answer: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds, including some nitroaromatics.

  • Causality: Silica gel has acidic silanol groups on its surface which can catalyze decomposition or side reactions of acid-sensitive compounds.

  • Troubleshooting Steps:

    • Neutralize the Silica: You can "base-wash" the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[12] This neutralizes the acidic sites.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[12]

    • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography.

    • Alternative Purification Methods: If chromatography is not suitable, consider other purification techniques such as recrystallization or distillation (if the compound is thermally stable).

Question: My nitroaromatic compound is difficult to recrystallize. It either oils out or remains impure.

Answer: Successful recrystallization depends on finding a suitable solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Causality: The polarity of nitroaromatic compounds can vary widely depending on other substituents, making solvent selection challenging. Impurities can also interfere with crystal lattice formation.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

    • Seeding: If the compound is slow to crystallize, add a seed crystal of the pure compound to induce crystallization.

    • Remove Insoluble Impurities: If there are insoluble impurities, perform a hot filtration before allowing the solution to cool.

Troubleshooting Guide: Characterization of Nitroaromatic Compounds

The characterization of nitroaromatic compounds by common analytical techniques can sometimes present challenges.

Question: I am having trouble getting a good mass spectrum of my nitroaromatic compound. The molecular ion is weak or absent.

Answer: While many nitroaromatic compounds show a molecular ion in their mass spectra, highly substituted or thermally labile compounds may fragment easily.[13]

  • Causality: The high energy of electron ionization (EI) can cause extensive fragmentation. The stability of the aromatic ring generally leads to a detectable molecular ion, but this is not always the case.[13]

  • Troubleshooting Steps:

    • Soft Ionization Techniques: Use a softer ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. These methods impart less energy to the molecule, increasing the likelihood of observing the molecular ion.[13][14]

    • Derivatization: For nitroaromatic compounds with hydroxyl or carboxylic acid groups, derivatization (e.g., silylation) can improve their volatility and thermal stability, leading to better mass spectra.[13][14]

Question: My NMR spectrum shows broad peaks. What could be the cause?

Answer: Broad peaks in an NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, slow chemical exchange, or low solubility.

  • Causality: Paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. If there is a slow conformational change or proton exchange on the NMR timescale, this can also lead to broad signals.

  • Troubleshooting Steps:

    • Degas the Sample: Degas the NMR sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove dissolved oxygen.

    • Use a Chelating Agent: If you suspect metal ion contamination, add a small amount of a chelating agent like EDTA.

    • Variable Temperature NMR: Run the NMR at different temperatures. If the broadening is due to a dynamic process, the peaks may sharpen at higher or lower temperatures.

Frequently Asked Questions (FAQs)

Q1: How should I store nitroaromatic compounds? A1: Store them in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong bases and oxidizing agents.[8]

Q2: What is the best way to dissolve a poorly soluble nitroaromatic compound for a reaction? A2: Nitroaromatic compounds are generally more soluble in organic solvents like ethanol, ether, and benzene than in water.[15][16] For reactions in aqueous media, a co-solvent may be necessary. Some nitro compounds with acidic protons (e.g., those with an alpha-hydrogen to the nitro group) can be dissolved in aqueous base.[17]

Q3: My nitroaromatic compound seems to be degrading in solution over time. How can I improve its stability? A3: The stability of nitroaromatic compounds in solution can be affected by the solvent, pH, and exposure to light. Some nitroaromatics are unstable in certain solvent systems, for example, some are unstable in acetonitrile/water but stable in methanol/water.[18] For light-sensitive compounds, store solutions in amber vials. Acidification can sometimes improve the stability of nitroaromatics in aqueous solutions.[19]

Special Topic: The Intricacies of Nitro Group Reduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[20][21][22] However, this seemingly straightforward reaction is fraught with potential pitfalls.

Question: I am trying to reduce a nitro group to an amine, but I am getting a mixture of products or no reaction at all. What are the common challenges?

Answer: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[21] Stopping the reduction at one of these intermediate stages or forming side products like azoxy or azo compounds is a common problem. The choice of reducing agent and reaction conditions is critical for achieving a clean and complete reduction to the amine.

Common Reduction Methods and Troubleshooting:

Reducing AgentAdvantagesPotential Issues & Troubleshooting
H₂/Pd/C Clean, high-yielding for many substrates.[23]Can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups). May cause dehalogenation of aryl halides. Troubleshooting: Use a more selective catalyst like Raney Nickel if dehalogenation is an issue.[23]
Fe/HCl or NH₄Cl Inexpensive, good for large-scale reactions. Tolerant of many functional groups.[23]Requires acidic conditions, which may not be suitable for all substrates. Workup can be tedious.
SnCl₂ Mild, good for substrates with other reducible groups.[20][23]Stoichiometric amounts of tin salts are produced as waste.
Zn/Acid A mild method for reducing nitro groups in the presence of other reducible functionalities.[23]Requires acidic conditions.
LiAlH₄ Reduces aliphatic nitro compounds to amines.[23]Reduces aromatic nitro compounds to azo products.[23] Troubleshooting: Do not use for aromatic nitro reductions unless the azo compound is the desired product.

Experimental Workflow: A General Protocol for the Reduction of an Aromatic Nitro Compound using Iron in Acidic Media

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 1. Combine the nitroaromatic compound, ethanol, and water in a round-bottom flask. B 2. Add iron powder and ammonium chloride. A->B C 3. Heat the mixture to reflux and monitor the reaction by TLC. B->C D 4. Cool the reaction mixture and filter through Celite to remove the iron salts. C->D E 5. Concentrate the filtrate under reduced pressure. D->E F 6. Extract the product with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H

Caption: Workflow for the reduction of a nitroaromatic compound.

Waste Disposal: A Critical Final Step

The disposal of nitroaromatic compound waste must be handled with extreme care due to its hazardous nature.[6][24]

Question: How should I dispose of waste containing nitroaromatic compounds?

Answer:

  • Segregation: All waste containing nitroaromatic compounds, including reaction mixtures, contaminated solvents, and cleaning materials, should be segregated into a dedicated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific names of the nitroaromatic compounds.

  • Professional Disposal: The final disposal of this waste must be handled by a licensed and certified hazardous waste disposal company.[24] The typical method of disposal is high-temperature incineration.[24]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal.[6]

References

  • Nitroaromatics and Isophorone Standard - Safety D
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide - Benchchem. (n.d.).
  • Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Labor
  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (n.d.).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018).
  • Stability of nitroaromatic specialty explosives in reversed-phase liquid chrom
  • Nitrobenzene - Solubility of Things. (n.d.).
  • A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature | Request PDF - ResearchG
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Why are nitro compounds soluble in water, although they do not form hydrogen bonds with w
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Public
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Request PDF - ResearchG
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
  • Nitro Reduction - Common Conditions. (n.d.).
  • Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011).
  • Recent Advances in the Synthesis of Aromatic Nitro Compounds - ResearchG
  • Why are nitro compounds with at least one alpha-H soluble in NaOH? (2018).
  • (PDF)
  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. (2024).
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite - MDPI. (2023).
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (2014).

Sources

Technical Support Center: 2-Nitrobenzenesulfonamide (Nosyl) Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-nitrobenzenesulfonamide (nosyl) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the deprotection of nosyl-protected amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most challenging cases.

The nosyl group is a valuable tool in organic synthesis due to its high stability and orthogonality to other common amine protecting groups like Boc and Cbz.[1][2] Its removal, however, can sometimes be problematic. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during nosyl deprotection experiments in a question-and-answer format.

Q1: My nosyl deprotection is very slow or incomplete. What can I do?

A1: Incomplete deprotection is a common issue and can often be resolved by optimizing the reaction conditions. The deprotection proceeds via a nucleophilic aromatic substitution, forming a Meisenheimer complex, which is the rate-determining step.[1][3] Several factors can influence the rate of this step.

Underlying Cause & Recommended Actions:

  • Insufficient Nucleophilicity of the Thiolate: The active nucleophile is the thiolate anion, not the neutral thiol. The concentration of the thiolate is dependent on the pKa of the thiol and the strength of the base used.

    • Solution 1: Base Selection. Ensure you are using a base strong enough to deprotonate the thiol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective.[2][4][5] For less acidic thiols, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[4][6]

    • Solution 2: Thiol Choice. Thiophenol is a very common and effective thiol for this reaction.[3][4] If it is not effective, consider using a more nucleophilic thiol, but be aware of potential side reactions.

  • Steric Hindrance: A sterically hindered substrate can slow down the approach of the nucleophile to the aromatic ring.

    • Solution: Increase Temperature. Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation barrier.[3] However, be mindful of potential substrate degradation at higher temperatures.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Solvent Optimization. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer complex intermediate.[2][4]

  • Insufficient Reagent Stoichiometry: Using too little thiol or base will result in an incomplete reaction.

    • Solution: Increase Equivalents. It is common to use an excess of both the thiol (2-3 equivalents) and the base (2-3 equivalents) to drive the reaction to completion.[2]

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Check_Base Is the base strong enough? (e.g., K2CO3, Cs2CO3, DBU) Start->Check_Base Check_Reagents Are thiol & base in excess? (2-3 eq. each) Check_Base->Check_Reagents Yes Increase_Base Use a stronger base (e.g., DBU) Check_Base->Increase_Base No Check_Temp Is the reaction sluggish at RT? Check_Reagents->Check_Temp Yes Increase_Equiv Increase thiol/base equivalents Check_Reagents->Increase_Equiv No Check_Solvent Is the solvent appropriate? (e.g., DMF, MeCN) Check_Temp->Check_Solvent Yes Increase_Temp Heat to 40-50 °C Check_Temp->Increase_Temp No Change_Solvent Switch to DMF or MeCN Check_Solvent->Change_Solvent No Success Reaction Complete Check_Solvent->Success Yes Increase_Base->Success Increase_Equiv->Success Increase_Temp->Success Change_Solvent->Success

Caption: Troubleshooting workflow for incomplete nosyl deprotection.

Q2: I'm having trouble removing the thiol and its byproducts during workup. What are my options?

A2: The formation of aromatic sulfide byproducts is a common drawback of this deprotection method, and their removal can be challenging due to similar polarities with the desired amine product.[5][7]

Recommended Actions:

  • Solution 1: Use a Solid-Supported Thiol. This is a highly effective method to simplify purification. The thiol reagent is bound to a polymer resin. After the reaction, the resin and the bound sulfide byproduct can be removed by simple filtration.[5][8][9] This approach is also amenable to microwave-assisted reactions, which can significantly shorten reaction times.[5]

    Protocol for Deprotection using a Solid-Supported Thiol:

    • In a vial, dissolve the N-nosyl protected amine (1.0 eq.) in THF.

    • Add cesium carbonate (3.0 eq.) and polystyrene-supported thiophenol (2.0-3.0 eq.).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Filter the reaction mixture to remove the resin and base.

    • Wash the resin with THF.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.[2]

  • Solution 2: Use an Odorless Thiol with a Handle for Extraction. If a solid-supported thiol is not available, consider using a thiol that contains a functional group to facilitate its removal. For example, p-mercaptobenzoic acid can be used. The resulting sulfide byproduct, now containing a carboxylic acid, can be easily removed by a basic aqueous wash.[10]

Q3: My starting material or product is degrading under the deprotection conditions. How can I use milder conditions?

A3: Substrate degradation can occur if the reaction conditions are too harsh. The standard thiophenol/K₂CO₃ system is generally mild, but some sensitive substrates may require further optimization.

Recommended Actions:

  • Solution 1: Use a Weaker Base. If your substrate is base-sensitive, try using a milder base. While a strong base is needed to generate the thiolate, an excessively strong base might cause side reactions. Cs₂CO₃ is often a good choice as it is effective but generally less harsh than other strong bases.[5]

  • Solution 2: Use an Alternative Nucleophile. While thiols are most common, other soft nucleophiles can be used. However, these are less common and may require more optimization.

  • Solution 3: Use a 2,4-Dinitrobenzenesulfonamide instead. For particularly sensitive applications, the 2,4-dinitrobenzenesulfonamide group can be a better choice. The additional nitro group further activates the aromatic ring, allowing for deprotection under even milder conditions, sometimes with just the thiol and no added base.[4][6]

Q4: The nitro group on my nosyl protectant was unexpectedly reduced. Why did this happen and how can I avoid it?

A4: While uncommon under standard deprotection conditions, the nitro group can be susceptible to reduction, especially if the substrate is subjected to reductive conditions elsewhere in the synthesis. If the nitro group is reduced to an amine, the standard thiol-based deprotection will not work because the electron-withdrawing character of the nitro group is necessary to activate the ring for nucleophilic attack.[11]

Recommended Actions:

  • Avoid Reductive Conditions: Carefully plan your synthetic route to avoid exposing the nosyl-protected compound to reducing agents (e.g., catalytic hydrogenation, certain metal hydrides) until after the nosyl group is removed.

  • If Reduction Has Occurred: Deprotection of the resulting 2-aminobenzenesulfonamide is very difficult. Standard methods are ineffective.[11] In such cases, more drastic, often acidic, cleavage conditions might be required, but these are generally not compatible with sensitive substrates.[11] It may be necessary to reconsider the synthetic strategy.

Frequently Asked Questions (FAQs)

What are the key advantages of the 2-nitrobenzenesulfonamide (nosyl) protecting group?

The nosyl group offers several significant advantages:

  • Mild Deprotection: It can be cleaved under mild, often neutral or slightly basic conditions using a thiol nucleophile.[2]

  • Orthogonality: The deprotection conditions are orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, allowing for selective deprotection in complex syntheses.[1][2]

  • Activation of the N-H Bond: The strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the sulfonamide. This facilitates N-alkylation reactions, a key feature of the Fukuyama amine synthesis.[2][3]

  • Crystalline Derivatives: Nosyl-protected amines are often highly crystalline, which simplifies their purification by recrystallization.[2]

What is the mechanism of nosyl deprotection with thiols?

The deprotection proceeds through a nucleophilic aromatic substitution. The key steps are:

  • A base deprotonates the thiol to generate a more nucleophilic thiolate anion.

  • The thiolate attacks the carbon atom of the benzene ring that is attached to the sulfur atom. This is possible due to the activation of the ring by the electron-withdrawing nitro group.

  • This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • The complex then collapses, with the expulsion of the sulfonamide anion, to form a thioether byproduct and the deprotected amine.[1][3]

Mechanism of Nosyl Deprotection

Nosyl_Deprotection_Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex cluster_2 Step 3: Elimination & Product Formation R-SH R-SH R-S- R-S⁻ R-SH->R-S- + Base Base Base NosylAmine Nosyl-NHR' Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + R-S⁻ Products R'-NH₂ + Thioether Meisenheimer->Products Elimination

Caption: Mechanism of nosyl group removal with a thiol nucleophile.

Which thiol and base combination is best for my substrate?

The optimal combination depends on the reactivity and sensitivity of your substrate. The following table summarizes common choices:

ThiolBaseSolventTemperatureNotes
ThiophenolK₂CO₃ or Cs₂CO₃DMF or MeCNRoom Temp - 50°CThe most common and generally effective system.[3][4]
2-MercaptoethanolDBUDMFRoom TempA good alternative, though 2-mercaptoethanol has a strong odor.[4][6]
n-DodecanethiolLiOHDMFRoom TempAn odorless thiol option.[10]
p-Mercaptobenzoic acidK₂CO₃DMF40°COdorless, and the byproduct is easily removed by basic extraction.[10]
Polystyrene-thiophenolCs₂CO₃THFRoom TempIdeal for simplified purification by filtration.[2][5]
Are there odorless alternatives to thiophenol?

Yes. The unpleasant odor of many thiols is a significant drawback. Several less volatile or odorless thiols have been successfully used for nosyl deprotection. These include:

  • n-Dodecanethiol: A long-chain alkyl thiol with very low volatility and odor.[10]

  • p-Mercaptobenzoic acid: A solid with little odor, which also simplifies workup.[10]

  • Homocysteine thiolactone: In the presence of a base and an alcohol, this can generate the active thiol in situ, providing an odorless solution.[12]

Can the deprotection reaction be accelerated?

Yes. If the reaction is slow at room temperature, it can be accelerated in a few ways:

  • Heating: As mentioned, gently heating the reaction to 40-50 °C is often effective.[3]

  • Microwave Irradiation: When using solid-supported thiols, microwave heating can dramatically reduce reaction times, often from hours to minutes.[5]

References

  • Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Fukuyama Amine Synthesis. (2014, March 31). Chem-Station Int. Ed. Retrieved January 1, 2026, from [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36(36), 6373-6374. Retrieved January 1, 2026, from [Link]

  • Cardullo, F., Donati, D., Merlo, G., & Taddei, M. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(17), 2659-2661. Retrieved January 1, 2026, from [Link]

  • 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • May, I., & Heller, S. (n.d.). Odorless nosyl deprotection by in-situ formation of a thiolate. American Chemical Society. Retrieved January 1, 2026, from [Link]

  • Deprotection of the N-Nosyl Group with a Thiol Resin. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications, 38(8), 1194-1200. Retrieved January 1, 2026, from [Link]

  • Does anyone know of a method to remove a nosyl group that's been reduced to the amine? (2023, May 12). Reddit. Retrieved January 1, 2026, from [Link]

Sources

Validation & Comparative

The Unseen Architect: A Comparative Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide and Other Linkers in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker

In the intricate world of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is a component of paramount importance. It is the silent architect that dictates the stability, efficacy, and ultimately, the safety of these powerful bioconjugates. An ideal linker must maintain a steadfast connection between the targeting antibody and the potent payload during systemic circulation, only to release the therapeutic agent under specific conditions within the target cell or tumor microenvironment. This guide provides an in-depth, objective comparison of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a redox-sensitive linker, with other prevalent linker technologies, supported by experimental data to inform the rational design of next-generation bioconjugates.

The Spotlight on this compound: A Redox-Sensitive Contender

This compound belongs to a class of redox-sensitive linkers that leverage the significant difference in redox potential between the extracellular and intracellular environments. The key to its functionality lies in the 2-nitrobenzenesulfonamide moiety.

Mechanism of Action: A Tale of Two Environments

The core principle behind the 2-nitrobenzenesulfonamide linker is its differential stability. In the oxidizing environment of the bloodstream, the sulfonamide bond is remarkably stable, preventing premature release of the conjugated payload. However, upon internalization into the target cell, the high intracellular concentration of glutathione (GSH) and the presence of glutathione S-transferase (GST) enzymes trigger a reductive cleavage of the linker, liberating the active therapeutic agent.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic index.

cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reducing) ADC_stable ADC with 2-Nitrobenzenesulfonamide Linker (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage GSH/GST-Mediated Cleavage ADC_internalized->Cleavage Payload Released Payload Cleavage->Payload

Caption: Mechanism of 2-nitrobenzenesulfonamide linker cleavage.

A Comparative Analysis of Linker Technologies

The selection of a linker is a critical decision in the design of a bioconjugate. Here, we compare the this compound linker with other major classes of linkers, focusing on their stability, cleavage mechanism, and performance.

Redox-Sensitive Linkers: A Head-to-Head Comparison

Redox-sensitive linkers are a popular choice for targeted drug delivery due to the distinct redox gradient between the extracellular and intracellular compartments.

Linker TypeLinkage ChemistryCleavage MechanismKey AdvantagesKey Disadvantages
2-Nitrobenzenesulfonamide SulfonamideReductive cleavage by GSH/GSTHigh extracellular stability, specific intracellular releaseLimited comparative data in ADCs
Disulfide Disulfide (S-S)Reduction by intracellular glutathione (GSH)Well-established, tunable stability through steric hindrancePotential for premature cleavage in circulation
Diselenide Diselenide (Se-Se)Reduction by GSH and ROSPotentially wider therapeutic window, dual-responsiveNewer technology, less in vivo data available

Experimental Data Snapshot: Stability of Redox-Sensitive Linkers

A key performance indicator for any linker is its stability in plasma. Studies on siRNA-polymer conjugates have provided valuable insights into the enhanced stability of the 2-nitrobenzenesulfonamide linker compared to the conventional disulfide linker.

Linker TypeMimicked Extracellular Condition (20 µM GSH) - % Release after 72hMimicked Intracellular Condition (1 mM GSH + GST) - % Release after 72hReference
2-Nitrobenzenesulfonamide 7%90%[2]
Disulfide 38%Not Reported[2]

This data clearly demonstrates the superior stability of the 2-nitrobenzenesulfonamide linker in a simulated extracellular environment, suggesting a lower potential for premature payload release compared to disulfide linkers.[2]

Beyond Redox: A Broader Look at Cleavable Linkers

While redox-sensitive linkers are a powerful tool, other cleavage mechanisms are also widely employed in ADC design.

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
Peptide-Based (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)High plasma stability, well-defined release mechanismSusceptible to cleavage by other proteases, potential for off-target release
Acid-Labile (e.g., Hydrazone) Hydrolysis in the acidic environment of endosomes/lysosomesSimple design, exploits a natural pH gradientCan be unstable at physiological pH, leading to premature release
β-Glucuronide Cleavage by β-glucuronidase, an enzyme overexpressed in some tumorsHigh plasma stability, tumor-specific enzyme targetEfficacy is dependent on the level of β-glucuronidase expression

Quantitative Comparison of In Vivo Linker Stability

The in vivo stability of a linker is a critical parameter that influences both efficacy and safety. The following table summarizes half-life data for ADCs with different cleavable linkers.

Linker TypeADC ConstructPlasma SourceStability Metric (t½)Reference
Hydrazone Not SpecifiedHuman and Mouse~2 days[3]
Disulfide Anti-CD22-DM1Mouse>7 days (with steric hindrance)[2]
Peptide (Val-Cit) Trastuzumab-MMAERat>9 days[4]
Silyl Ether (Acid-cleavable) MMAE conjugateHuman plasma>7 days[5]
Sulfatase-Cleavable Not specifiedMouse plasma>7 days[5]
The Case for Non-Cleavable Linkers

In contrast to cleavable linkers, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.

Linker TypeLinkage ChemistryKey AdvantagesKey Disadvantages
Thioether (e.g., SMCC) ThioetherHigh plasma stability, reduced off-target toxicityLimited "bystander effect", efficacy dependent on antibody degradation

Non-cleavable linkers generally exhibit superior plasma stability, which can translate to a wider therapeutic window.[4] However, the lack of a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, can be a limitation in treating heterogeneous tumors.[4]

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any comparative analysis rests on the foundation of robust experimental methodologies. Here, we provide detailed protocols for key experiments in linker evaluation.

Protocol 1: Amine-Reactive Conjugation of this compound to an Antibody

This protocol describes a general method for conjugating an amine-containing linker to the lysine residues of an antibody.

A Antibody Preparation (Buffer Exchange) C Conjugation Reaction (Antibody + Activated Linker) A->C B Linker Activation (e.g., with NHS ester) B->C D Purification (e.g., Size-Exclusion Chromatography) C->D E Characterization (DAR, Aggregation) D->E

Caption: Workflow for antibody-linker conjugation.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Amine-reactive crosslinker (e.g., NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Linker Activation: Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated linker to the antibody solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: (Optional) Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry. Analyze for aggregation using size-exclusion chromatography (SEC).

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo stability.

Materials:

  • ADC construct

  • Human or mouse plasma

  • Assay Buffer (e.g., PBS)

  • Protein A or G magnetic beads for immunocapture

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunocapture: At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.

  • Analysis:

    • Intact ADC Analysis: Elute the captured ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

    • Free Payload Analysis: Precipitate proteins from the plasma supernatant and quantify the released payload using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.

Protocol 3: Intracellular Cleavage Assay

This assay confirms the release of the payload within the target cells.

A Cell Seeding & Treatment (Antigen-positive cells + ADC) B Incubation (Allow for internalization and cleavage) A->B C Cell Lysis B->C D Payload Quantification (LC-MS/MS or Fluorescence) C->D E Data Analysis (Payload release kinetics) D->E

Caption: Workflow for intracellular cleavage assay.

Materials:

  • Antigen-positive cancer cell line

  • ADC construct

  • Cell culture medium and reagents

  • Lysis buffer

  • LC-MS/MS system or fluorescence plate reader (for fluorescent payloads)

Procedure:

  • Cell Culture and Treatment: Seed antigen-positive cells in a multi-well plate and allow them to adhere. Treat the cells with the ADC at a specific concentration.

  • Incubation: Incubate the cells for various time points to allow for ADC internalization and payload release.

  • Cell Lysis: At each time point, wash the cells to remove any unbound ADC and then lyse the cells to release the intracellular contents.

  • Quantification of Released Payload: Quantify the amount of free payload in the cell lysate using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload over time to determine the kinetics of intracellular cleavage.

Conclusion: Selecting the Optimal Linker for Your Application

The choice of a linker is a multifaceted decision that requires a deep understanding of the interplay between the antibody, the payload, and the target biology. The this compound linker presents a compelling option for redox-sensitive drug delivery, offering the promise of enhanced extracellular stability compared to traditional disulfide linkers.[2] However, the field of linker technology is continually evolving, with novel cleavage strategies and linker designs emerging to address the challenges of stability, efficacy, and safety.

This guide has provided a comprehensive comparison of the this compound linker with other major linker classes, supported by available experimental data and detailed protocols. The ultimate selection of a linker should be guided by a thorough evaluation of its performance in relevant in vitro and in vivo models to ensure the development of a safe and effective bioconjugate therapeutic.

References

  • A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers: A Guide for Researchers. (URL: Provided in search results)
  • Antibody–drug conjugates: Recent advances in linker chemistry. (URL: Provided in search results)
  • A Comparative Guide to the Plasma Stability of Cleavable ADC Linkers. (URL: Provided in search results)
  • PK profiles of ADCs with different linker stability. (URL: Provided in search results)
  • Conjugated Payload Quantitative Analysis. (URL: Provided in search results)
  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry. (URL: Provided in search results)
  • 2-Nitrobenzenesulfonamide group as a chemical linker with highly selective cleavability in response to intracellular redox system for a construction of siRNA-polymer conjug
  • Severing Ties: Quantifying the Payload Release from Antibody Drug Conjug
  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (URL: Provided in search results)
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (URL: Provided in search results)
  • Beyond the Magic Bullet: How Next-Generation Linkers are Rewriting the ADC Playbook. (URL: Provided in search results)
  • Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker. (URL: Provided in search results)
  • ADC Drugs: Concepts of Linker Cleavage and Payload Release. (URL: Provided in search results)
  • Utility of the 2-Nitrobenzenesulfonamide Group as a Chemical Linker for Enhanced Extracellular Stability and Cytosolic Cleavage in siRNA-Conjugated Polymer Systems. (URL: Provided in search results)

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A Comparative Guide to the Validation of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth, expert-led validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a crucial building block in medicinal chemistry. We will explore the causality behind each validation parameter, present detailed experimental protocols, and provide supporting data. Furthermore, this guide will offer an objective comparison of the validated HPLC method with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful orthogonal technique, to provide a comprehensive perspective for researchers and drug development professionals.

Introduction: The Criticality of Purity Assessment

This compound is a versatile intermediate used in the synthesis of various pharmacologically active molecules.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can arise from the synthesis, degradation, or storage, may exhibit undesirable toxicological properties or reduce the therapeutic effect of the API.[3][4] Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product integrity.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the proposed HPLC method is "suitable for its intended purpose."[7][8][9]

The HPLC Method: A Protocol Grounded in First Principles

The selection of chromatographic conditions is paramount for achieving optimal separation of the main compound from its potential impurities. For a nitroaromatic compound like this compound, a reversed-phase HPLC method is the logical choice.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Ascentis® Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) or equivalent. The biphenyl stationary phase offers unique selectivity for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Method Validation: A Self-Validating System

Method validation provides documented evidence that the analytical procedure is reliable and reproducible for its intended application.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: A solution of this compound was subjected to forced degradation under acidic (0.1 M HCl, 60°C, 24h), basic (0.1 M NaOH, 60°C, 4h), oxidative (3% H₂O₂, RT, 24h), and photolytic (UV light, 24h) conditions. The chromatograms of these stressed samples were compared to that of an unstressed standard.

  • Expert Rationale: This process intentionally generates potential degradation products. The goal is to demonstrate that these newly formed peaks do not co-elute with the main analyte peak, thus proving the method's ability to separate the analyte from its potential degradants. Peak purity analysis using the DAD confirms that the analyte peak is spectrally homogeneous.

  • Results: The method successfully separated the main peak from all degradation products, and peak purity analysis confirmed the absence of co-eluting impurities.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: A series of five solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal sample concentration (0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL). Each solution was injected in triplicate.

  • Data Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope were calculated.

  • Expert Rationale: A high correlation coefficient (typically >0.999) indicates a strong linear relationship, which is fundamental for accurate quantification.

ParameterResultAcceptance Criteria
Linearity Range0.5-1.5 mg/mL80-120% of nominal
Correlation Coefficient (r²)0.9998≥ 0.999
Y-InterceptMinimalClose to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery experiments.

  • Protocol: A known amount of this compound was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

  • Data Analysis: The percentage recovery was calculated for each sample.

  • Expert Rationale: This experiment mimics the analysis of real-world samples and demonstrates the method's ability to accurately quantify the analyte without interference from the matrix.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.2%0.45%98.0 - 102.0%
100%100.5%0.31%98.0 - 102.0%
120%101.1%0.52%98.0 - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration solution were performed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, on a different instrument.

  • Data Analysis: The relative standard deviation (%RSD) of the peak areas was calculated.

  • Expert Rationale: Low %RSD values demonstrate that the method is consistent and not subject to significant random error, both within a single run and between different runs, analysts, and equipment.

Precision Level% RSDAcceptance Criteria
Repeatability0.35%≤ 1.0%
Intermediate Precision0.78%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Expert Rationale: Establishing the LOD and LOQ is crucial for impurity profiling, as it defines the lower limits of the method's capabilities.

ParameterResult (µg/mL)
LOD0.15
LOQ0.50
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol: The effect of small changes in flow rate (±0.04 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%) was evaluated.

  • Expert Rationale: This demonstrates the reliability of the method for routine use in a quality control environment where minor variations are expected. The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

  • Results: No significant impact on the results or system suitability was observed, indicating the method is robust.

Visualization of the Validation Workflow

ValidationWorkflow cluster_planning Method Development & Planning cluster_execution Experimental Validation (ICH Q2) cluster_analysis Data Analysis & Reporting Dev HPLC Method Development Proto Define Validation Protocol Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Data Analyze Data vs. Acceptance Criteria Robust->Data Report Generate Validation Report Data->Report Final Final Report->Final Method is Validated

Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)

While HPLC is a powerful separative technique, it is a relative quantitative method that relies on a reference standard of known purity. Quantitative NMR (qNMR), conversely, is a primary analytical method that can determine purity without needing a reference standard of the analyte itself.[10][11][12]

The Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][13] By co-dissolving a sample with a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly by comparing the integrals of specific, non-overlapping peaks from the analyte and the standard.[11][13]

qNMR_Principle Analyte {Analyte (Unknown Purity Px)|Mass (Wx) MW (MWx) Integral (Ix) Protons (Nx) } Equation {Purity (Px) = (Ix / Nx) * (Nstd / Istd) * (MWx / Wstd) * (Wstd / Wx) * Pstd} Analyte->Equation Standard {Internal Standard (Known Purity Pstd)|Mass (Wstd) MW (MWstd) Integral (Istd) Protons (Nstd) } Standard->Equation

Head-to-Head Comparison
FeatureHPLC with DADQuantitative NMR (¹H qNMR)
Principle Physical separation followed by UV absorbance detection.Nuclear resonance; signal area is proportional to the number of nuclei.[10]
Quantitation Relative; requires a certified reference standard of the analyte.Absolute/Primary; requires a certified internal standard (not the analyte).[11][13]
Strengths Excellent for resolving complex mixtures and detecting trace impurities.[5] High sensitivity.Provides structural confirmation and quantification simultaneously. Non-destructive.[11]
Weaknesses Purity value is relative to the standard used. Response factors can vary between compounds.Lower sensitivity than HPLC. Requires non-overlapping signals. Higher initial instrument cost.
Typical Use Case Routine QC, stability testing, impurity profiling.[4][6]Purity certification of reference standards, analysis of compounds lacking a specific standard.[10][12]
Experimental Protocol: ¹H qNMR Purity Determination
  • Instrumentation: Bruker 400 MHz NMR Spectrometer or equivalent.

  • Internal Standard: Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d₆.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of Maleic Anhydride into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation for accurate integration.

  • Data Processing: Process the spectrum, apply phase and baseline correction, and carefully integrate a well-resolved analyte proton signal and the singlet from Maleic Anhydride. Calculate purity using the standard qNMR equation.

Conclusion and Recommendations

The presented reversed-phase HPLC method has been rigorously validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound purity. It is an ideal method for routine quality control applications where the primary goal is to monitor purity against a qualified reference standard and profile known and unknown impurities.

Quantitative NMR serves as an excellent orthogonal and complementary technique. Its strength lies in its ability to provide an absolute purity value without reliance on an analyte-specific standard, making it invaluable for the initial certification of primary reference materials.

For comprehensive quality assurance in drug development, a dual-pronged approach is recommended:

  • Reference Standard Certification: Use qNMR to assign a highly accurate, absolute purity value to a primary batch of this compound.

  • Routine Quality Control: Use this certified batch as the reference standard for the validated HPLC method to assess the purity of all subsequent production batches.

This integrated strategy leverages the high-throughput and impurity-resolving power of HPLC with the absolute quantitative accuracy of qNMR, establishing a self-validating and scientifically sound system for ensuring product quality.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available at: [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Quantitative NMR Spectroscopy. Bruker. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf. Available at: [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. (2025). Protheragen. Available at: [Link]

  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024). Ayurajan. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025). ResearchGate. Available at: [Link]

  • Small Molecule Analysis. AxisPharm. Available at: [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Available at: [Link]

  • Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. (2025). Nitrosamines Exchange. Available at: [Link]

  • This compound Hydrochloride, min 98%, 1 gram. HDH Instruments. Available at: [Link]

  • This compound Hydrochloride, 98% Purity. CP Lab Safety. Available at: [Link]

  • HPLC-MS ANALYSIS OF 15 NITROSAMINES. Docuchem. Available at: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

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A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide and Other Key Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during multi-step syntheses.[1] An ideal protecting group strategy is defined by high-yielding introduction and removal steps, and crucially, by the stability of the protected group under a diverse range of reaction conditions.[1][2]

This guide provides an in-depth comparison of the 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group, with a focus on the bifunctional building block N-(3-Aminopropyl)-2-nitrobenzenesulfonamide , against the most prevalent carbamate-based protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings, experimental protocols, and the concept of orthogonality, which enables the selective deprotection of one group in the presence of others.[1][3]

The 2-Nitrobenzenesulfonyl (Nosyl) Group: A Versatile Tool for Amine Protection and Activation

The nosyl group has emerged as a powerful tool for amine protection, offering distinct advantages over traditional protecting groups. Its utility is particularly highlighted in the context of the Fukuyama amine synthesis, where it serves not only as a protecting group but also as an activating group for N-alkylation.[4] The compound this compound is a valuable reagent, presenting a nosyl-protected primary amine at one end of a propyl chain and a free primary amine at the other, making it an ideal building block for more complex structures.[5][6]

Key Advantages of the Nosyl Protecting Group:
  • Mild and Orthogonal Deprotection: The most significant advantage of the nosyl group is its cleavage under mild, neutral, or slightly basic conditions using thiol nucleophiles.[7] This deprotection scheme is orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group, permitting selective manipulation in complex synthetic routes.[7][8]

  • Activation of the N-H Bond: The potent electron-withdrawing effect of the ortho-nitro group significantly increases the acidity of the sulfonamide proton. This facilitates N-alkylation under relatively mild basic conditions, a feature famously exploited in the synthesis of secondary amines.[4][9]

  • Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which simplifies their purification through recrystallization.[7]

  • Stability: The nosyl group is robust and stable under the strongly acidic or basic conditions often required to cleave other protecting groups.[9]

Mechanism of Protection and Deprotection

The protection and deprotection of amines using the nosyl group follow well-established reaction pathways.

  • Protection (Nosylation): An amine is typically reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a non-nucleophilic base like triethylamine or pyridine. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride.

  • Deprotection (Denosylation): Cleavage of the N-S bond is achieved via a nucleophilic aromatic substitution (SNAr) mechanism.[10] A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring. This forms a transient Meisenheimer complex, which then collapses to release the free amine and a thioether byproduct.[4][11]

Nosyl_Deprotection_Mechanism Nosyl-Amide Nosyl-Amide Meisenheimer_Complex Meisenheimer Complex Nosyl-Amide->Meisenheimer_Complex + Thiolate (SNAr Attack) Thiolate_Nucleophile Thiolate (R-S⁻) Free_Amine Free_Amine Meisenheimer_Complex->Free_Amine Collapse & Bond Cleavage Thioether_Byproduct Thioether Byproduct Meisenheimer_Complex->Thioether_Byproduct

Caption: Mechanism of Nosyl Group Deprotection.

Comparative Analysis with Carbamate Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy, particularly the stability requirements for subsequent reaction steps.

tert-Butoxycarbonyl (Boc) Group
  • Introduction: Typically installed using di-tert-butyl dicarbonate (Boc₂O).

  • Cleavage: Removed under strong acidic conditions, commonly with trifluoroacetic acid (TFA) or HCl.[12][13]

  • Stability: Stable to basic conditions, hydrogenolysis, and many nucleophiles.[14]

  • Orthogonality with Nosyl: The Boc and nosyl groups are perfectly orthogonal. The nosyl group is stable to the strong acids used for Boc removal, and the Boc group is stable to the thiol/base conditions used for nosyl cleavage.[7]

Carboxybenzyl (Cbz or Z) Group
  • Introduction: Installed using benzyl chloroformate.

  • Cleavage: Classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[12][13] It can also be cleaved by strong acids like HBr in acetic acid.

  • Stability: Stable to mild acid and base.[14]

  • Orthogonality with Nosyl: The Cbz and nosyl groups are orthogonal. The nosyl group is stable to catalytic hydrogenolysis, and the Cbz group is inert to the thiol-mediated deprotection of the nosyl group.[7]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group
  • Introduction: Installed using Fmoc-Cl or Fmoc-OSu.

  • Cleavage: Characteristically labile to basic conditions, typically cleaved with a solution of piperidine in DMF.[12][13]

  • Stability: Stable to acidic conditions and hydrogenolysis.[14]

  • Orthogonality with Nosyl: This pairing requires careful consideration. While the Fmoc group is stable to the reagents for nosyl deprotection (thiol and a mild base like K₂CO₃ or Cs₂CO₃), the strong base (piperidine) used for Fmoc removal could potentially promote undesired reactions if other base-sensitive functionalities are present. However, the nosyl group itself is stable to piperidine, allowing for selective Fmoc removal.

Data Presentation: Comparative Overview of Amine Protecting Groups

The following table summarizes the key characteristics of the nosyl group compared to the standard carbamate protecting groups.

FeatureNosyl (Ns) Boc Cbz (Z) Fmoc
Structure R-NH-SO₂-C₆H₄-NO₂R-NH-CO-O-tBuR-NH-CO-O-CH₂PhR-NH-CO-O-CH₂-Fluorenyl
Protection 2-Nitrobenzenesulfonyl chloride, baseBoc₂O, baseBenzyl chloroformate, baseFmoc-Cl or Fmoc-OSu, base
Deprotection Thiol (e.g., thiophenol) + Base (e.g., K₂CO₃, Cs₂CO₃)[11][15]Strong Acid (TFA, HCl)[12]H₂/Pd-C or HBr/AcOH[12]Base (e.g., 20% Piperidine in DMF)[12]
Stable To Strong Acid, Hydrogenolysis, PiperidineBase, HydrogenolysisMild Acid/BaseAcid, Hydrogenolysis
Labile To Thiolates/NucleophilesStrong AcidHydrogenolysis, Strong Lewis/Brønsted AcidsBase
Orthogonal To Boc, CbzNosyl, Cbz, FmocNosyl, Boc, FmocNosyl, Boc, Cbz

Visualization: Orthogonal Deprotection Strategies

The power of using multiple, orthogonal protecting groups lies in the ability to selectively unmask specific amines in a complex molecule for further elaboration.

Orthogonal_Protection cluster_0 Multi-Protected Intermediate cluster_1 Selective Deprotection Pathways Intermediate R-NH-Boc R'-NH-Cbz R''-NH-Nosyl Amine1 R-NH₂ R'-NH-Cbz R''-NH-Nosyl Intermediate->Amine1 Strong Acid (e.g., TFA) Amine2 R-NH-Boc R'-NH₂ R''-NH-Nosyl Intermediate->Amine2 H₂ / Pd-C Amine3 R-NH-Boc R'-NH-Cbz R''-NH₂ Intermediate->Amine3 Thiophenol / Base

Caption: Orthogonality of Nosyl, Boc, and Cbz protecting groups.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of primary amines using the 2-nitrobenzenesulfonyl group.

Protocol 1: Nosylation of a Primary Amine

This procedure describes the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.[7]

Materials:

  • Primary amine (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq.)

  • Triethylamine (1.1 eq.) or Pyridine

  • Dichloromethane (DCM)

  • 1M HCl solution, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude N-nosylated amine, which can be further purified by recrystallization or column chromatography.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This procedure outlines the cleavage of a nosyl group using thiophenol and potassium carbonate.[15]

Materials:

  • N-Nosyl protected amine (1.0 eq.)

  • Thiophenol (2.5 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (3.0 eq.) and thiophenol (2.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 1-4 hours, monitoring progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or acid-base extraction to remove the thioether byproduct.[10]

Note on Odor: Thiophenol is highly effective but has a persistent, unpleasant odor. To mitigate this, odorless alternatives like p-mercaptobenzoic acid or polymer-supported thiols can be used.[10][16] Polymer-supported reagents also greatly simplify purification, as the resin and byproducts can be removed by simple filtration.[8][10]

Conclusion and Field-Proven Insights

The 2-nitrobenzenesulfonyl (nosyl) group represents a highly valuable and versatile protecting group for amines. Its defining feature is its unique cleavage mechanism, which provides true orthogonality with the workhorse protecting groups of modern synthesis, Boc and Cbz. This allows for intricate and selective manipulations in the synthesis of complex molecules, such as polyamines, peptides, and natural products.[16][17]

For researchers, scientists, and drug development professionals, the nosyl group, and reagents like this compound, should be considered essential tools. The ability to perform N-alkylation on the nosylated amine adds another layer of synthetic utility, transforming the protecting group into a powerful activating group. While the use of thiols requires appropriate handling, the development of odorless and polymer-supported reagents has made the nosyl deprotection strategy more practical and accessible than ever.[18] By understanding the comparative strengths and weaknesses of different protecting groups, the synthetic chemist is better equipped to design elegant, efficient, and successful synthetic routes.

References

  • Castelluccio, F., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(19), 2996-2998.
  • BenchChem. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of 4-Nitrobenzenesulfonyl (Nosyl) Protecting Group.
  • Chem-Station. (2014). Fukuyama Amine Synthesis. [Link]

  • MySkinRecipes. (n.d.). This compound Hydrochloride.
  • De Marco, R., et al. (2009). Deprotection of N-Nosyl-α-amino Acid by Using Solid-Supported Mercaptoacetic Acid. European Journal of Organic Chemistry, 2009(22), 3795-3800.
  • BenchChem. (2025). Deprotection of Nitrophenylsulfonyl (Nosyl)
  • BenchChem. (2025). A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups.
  • American Chemical Society. (n.d.).
  • Matoba, M., et al. (2007). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications, 37(19), 3391-3402. [Link]

  • Fukuyama, T., et al. (1995). 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • ResearchGate. (n.d.). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
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A Comparative Spectroscopic Guide to N-(3-Aminopropyl)-2-nitrobenzenesulfonamide and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides a fundamental toolkit for this purpose, offering a detailed fingerprint of a compound's identity and purity. This guide presents an in-depth spectroscopic comparison of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a versatile building block, with its structural isomers, N-(3-Aminopropyl)-3-nitrobenzenesulfonamide and N-(3-Aminopropyl)-4-nitrobenzenesulfonamide. By examining the nuances in their spectral data, we can gain a deeper appreciation for how the position of the nitro group on the benzene ring influences the molecule's overall characteristics.

The Significance of Spectroscopic Fingerprinting

Spectroscopic techniques probe the interaction of electromagnetic radiation with a molecule, revealing distinct energy transitions that are unique to its structure. For this compound and its isomers, key functional groups—the aromatic ring, the sulfonamide linkage, the nitro group, and the aminopropyl chain—will each produce characteristic signals in various spectroscopic analyses. Understanding these signals is crucial for confirming synthesis, assessing purity, and predicting reactivity.

Comparative Analysis of Spectroscopic Data

This section will delve into the expected and observed spectroscopic data for this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts, splitting patterns, and integration of signals in an NMR spectrum allow for the precise mapping of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to be complex due to the various proton environments. The key differentiating feature among the isomers will be the splitting patterns and chemical shifts of the aromatic protons.

  • Aromatic Region (δ 7.0-8.5 ppm): The substitution pattern on the benzene ring dictates the appearance of these signals.

    • This compound: The ortho-nitro group will strongly deshield the adjacent protons, leading to a more complex and downfield-shifted multiplet pattern.

    • N-(3-Aminopropyl)-3-nitrobenzenesulfonamide: The meta-nitro group will result in a different splitting pattern, with one proton likely appearing as a singlet or a narrowly split triplet.

    • N-(3-Aminopropyl)-4-nitrobenzenesulfonamide: The para-nitro group will lead to a more symmetrical and readily interpretable AA'BB' system (two doublets).[1]

  • Aliphatic Region (δ 1.5-3.5 ppm): The aminopropyl chain will exhibit characteristic signals. The protons closest to the nitrogen atoms will be the most deshielded. The -CH₂- groups will likely appear as triplets or multiplets due to coupling with adjacent protons.

  • Amine and Sulfonamide Protons (-NH- and -NH₂): These protons will appear as broad signals whose chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

  • Aromatic Carbons (δ 120-150 ppm): The carbon bearing the nitro group will be significantly deshielded. The position of the nitro group will influence the chemical shifts of all aromatic carbons.

  • Aliphatic Carbons (δ 20-50 ppm): The three carbons of the aminopropyl chain will be observed in this region. The carbon attached to the sulfonamide nitrogen will be the most downfield.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Data

CompoundPredicted Aromatic ¹H NMR PatternPredicted Key ¹³C NMR Signals (Aromatic)
This compoundComplex multiplet, downfield shifted due to ortho-nitro group.C-NO₂ significantly downfield; distinct shifts for all 6 aromatic carbons.
N-(3-Aminopropyl)-3-nitrobenzenesulfonamideLess complex than the ortho isomer, may show a near-singlet.C-NO₂ downfield; predictable shifts based on meta-substitution.
N-(3-Aminopropyl)-4-nitrobenzenesulfonamideSymmetrical AA'BB' pattern (two doublets).[1]C-NO₂ downfield; two sets of equivalent carbons due to symmetry.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[2][3][4] The presence of specific functional groups can be readily identified by their characteristic absorption bands.

Key IR Absorption Bands:

  • N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two bands (symmetric and asymmetric stretching), while the secondary sulfonamide N-H will show a single band.[3]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.[2]

  • NO₂ Stretching (1500-1550 cm⁻¹ and 1335-1385 cm⁻¹): The asymmetric and symmetric stretching vibrations of the nitro group are strong and characteristic. The exact position can be influenced by the substitution pattern.

  • S=O Stretching (1300-1350 cm⁻¹ and 1150-1180 cm⁻¹): The asymmetric and symmetric stretching of the sulfonyl group are also strong and readily identifiable.

  • C=C Stretching (Aromatic, ~1450-1600 cm⁻¹): These bands confirm the presence of the benzene ring.

Table 2: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound (Predicted)2-Nitrobenzenesulfonamide (Observed)[5]3-Nitrobenzenesulfonamide (Observed)[6]4-Nitrobenzenesulfonamide (Observed)[1]
N-H Stretch3300-3500 (broad)3366, 32653350, 32503350, 3250
Aromatic C-H Stretch>3000~3100~3100~3100
Aliphatic C-H Stretch<3000N/AN/AN/A
Asymmetric NO₂ Stretch~1530153515301530
Symmetric NO₂ Stretch~1350136013501350
Asymmetric S=O Stretch~1340134013451340
Symmetric S=O Stretch~1160116511601160
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[7][8]

  • Molecular Ion Peak ([M+H]⁺): For this compound (C₉H₁₃N₃O₄S), the expected exact mass is approximately 259.06 g/mol .[9][10] Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 260.07.

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the position of the nitro group. Common fragmentation pathways would involve the loss of the nitro group (NO₂), the sulfonyl group (SO₂), and cleavage of the aminopropyl chain. Analysis of these fragments can help distinguish between the isomers.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[11] The nitroaromatic system is a strong chromophore.

  • Absorption Maxima (λmax): The position of the nitro group will affect the conjugation and, consequently, the λmax. Generally, nitroaromatic compounds exhibit strong absorption in the UV region. For benzenesulfonamide, the absorption maxima are at 218 nm and 264 nm.[12] The presence of the nitro group is expected to cause a bathochromic (red) shift.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Protocol 2: IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups present.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Protocol 4: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water) in a quartz cuvette.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_output Final Report Sample N-(3-Aminopropyl)- 2-nitrobenzenesulfonamide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis UVVis UV-Vis Spectroscopy Sample->UVVis Analysis Structure Structural Elucidation NMR->Structure Provides Connectivity IR->Structure Identifies Functional Groups MS->Structure Determines Molecular Weight UVVis->Structure Confirms Chromophore Purity Purity Assessment Structure->Purity Comparison Isomer Comparison Structure->Comparison Report Comprehensive Guide Purity->Report Comparison->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound and its isomers provides a powerful means of differentiating these closely related compounds. While direct experimental data for the 2-nitro isomer is sparse, a predictive and comparative approach based on established principles and data from analogs offers a solid foundation for its characterization. The distinct influence of the nitro group's position on the aromatic ring is clearly manifested in the NMR, IR, and UV-Vis spectra, providing a unique spectroscopic fingerprint for each isomer. This guide provides the necessary framework for researchers to confidently identify and characterize these important chemical entities.

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A Comparative Study of Nitrobenzenesulfonamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic and medicinal chemistry, positional isomerism offers a subtle yet powerful tool to modulate the physicochemical and biological properties of a molecule. The nitrobenzenesulfonamides, existing as ortho (2-), meta (3-), and para (4-) isomers, serve as a quintessential example of this principle. While structurally similar, the spatial arrangement of the potent electron-withdrawing nitro group relative to the sulfonamide moiety imparts distinct characteristics to each isomer. This guide provides an in-depth comparative analysis of these three isomers, offering experimental insights and theoretical grounding for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Three Isomers

The position of the nitro group profoundly influences intermolecular forces and crystal lattice packing, leading to significant differences in the physical properties of the isomers. These properties are critical determinants of a compound's behavior in both chemical reactions and biological systems, affecting solubility, bioavailability, and formulation.

The para isomer's high degree of symmetry allows for more efficient packing in its crystal structure, generally resulting in a higher melting point compared to the less symmetrical meta isomer. The ortho isomer, despite its potential for intramolecular hydrogen bonding, also exhibits a high melting point, suggesting strong intermolecular interactions.

Property2-Nitrobenzenesulfonamide (ortho)3-Nitrobenzenesulfonamide (meta)4-Nitrobenzenesulfonamide (para)
CAS Number 5455-59-4121-52-8[1][2]6325-93-5
Molecular Formula C₆H₆N₂O₄SC₆H₆N₂O₄SC₆H₆N₂O₄S
Molecular Weight 202.19 g/mol 202.19 g/mol [1]202.19 g/mol
Appearance Off-White to Brown SolidLight brown powderWhite to yellow solid
Melting Point (°C) 190-192166-168[2]178-180
Water Solubility Slightly solubleSparingly soluble606.6 mg/L (at 15 °C)
LogP (calculated) 0.30.620.6
pKa (predicted) 9.24 ± 0.60Data not readily available9.48 ± 0.10

Synthesis of Nitrobenzenesulfonamide Isomers

The synthesis of each isomer is straightforward and follows a common pathway, starting from the corresponding nitrobenzenesulfonyl chloride. The choice of the starting material dictates the final isomeric product.

General Experimental Protocol: Synthesis of Nitrobenzenesulfonamides

This protocol describes the amination of nitrobenzenesulfonyl chlorides, a robust method applicable to all three isomers.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Isomeric Nitrobenzenesulfonyl Chloride (ortho, meta, or para) D Reaction Vessel A->D B Ammonia Source (e.g., Ammonium Acetate, Aqueous Ammonia) B->D C Solvent (e.g., Tetrahydrofuran) C->D E Heat / Stir (e.g., Reflux overnight) D->E Conditions F Cooling & Filtration E->F Reaction Mixture G Washing (e.g., with water) F->G H Drying (e.g., Vacuum oven) G->H I Final Product (Isomeric Nitrobenzenesulfonamide) H->I

Caption: General workflow for the synthesis of nitrobenzenesulfonamide isomers.

Methodology:

  • Reaction Setup: Dissolve the appropriate isomer of nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Amine Source: Add an excess of an ammonia source, such as ammonium acetate (approx. 6 eq.), to the solution.

  • Reaction: Heat the mixture to reflux and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining salts and dry it under a vacuum to yield the final nitrobenzenesulfonamide isomer.

Spectroscopic Differentiation: Identifying the Isomers

The unique electronic environment created by the different substitution patterns results in distinct spectroscopic signatures for each isomer, allowing for their unambiguous identification using NMR and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR are highly diagnostic.

  • 2-Nitrobenzenesulfonamide (ortho): Due to the proximity of the two bulky and electron-withdrawing groups, the aromatic protons will exhibit a complex multiplet pattern, typically in the downfield region (δ 7.5-8.5 ppm).

  • 3-Nitrobenzenesulfonamide (meta): This isomer presents a more resolved spectrum. The proton situated between the two electron-withdrawing groups (at C2) is the most deshielded and often appears as a distinct singlet or triplet. The other protons will appear as doublets or triplets at varying shifts.

  • 4-Nitrobenzenesulfonamide (para): The symmetry of the para isomer leads to the simplest ¹H NMR spectrum. It typically shows two distinct doublets, characteristic of an AA'BB' system, representing the two sets of equivalent aromatic protons.[1]

In ¹³C NMR, the number of signals in the aromatic region can also be a key identifier. Due to symmetry, the para isomer will show only four signals for the six aromatic carbons, while the ortho and meta isomers will each show six distinct signals.[3]

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will display characteristic absorption bands for the sulfonamide and nitro functional groups.

  • N-H Stretch: A sharp to moderately broad peak will appear around 3200-3400 cm⁻¹ corresponding to the N-H stretch of the sulfonamide group. In the ortho isomer, intramolecular hydrogen bonding between the N-H and the adjacent nitro group's oxygen may cause this peak to be broader and shifted compared to the meta and para isomers.[1]

  • S=O Stretch: Two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group will be present, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • NO₂ Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be observed near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The peak around 1350 cm⁻¹ may overlap with the S=O stretching band.[4]

The primary distinction in the IR spectra between the isomers often lies in the "fingerprint region" (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations are characteristic of the substitution pattern.

Comparative Reactivity

The position of the nitro group is the primary determinant of the chemical reactivity of the nitrobenzenesulfonamide isomers, influencing both the acidity of the sulfonamide proton and the susceptibility of the aromatic ring to substitution.

Acidity of the Sulfonamide N-H

The sulfonamide N-H proton is acidic, and its pKa is influenced by the electron-withdrawing strength of the substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects.

  • Ortho and Para Isomers: In these isomers, the nitro group can withdraw electron density from the sulfonamide group via both induction and resonance. This stabilizes the resulting sulfonamide anion (conjugate base) more effectively, making the N-H proton more acidic (lower pKa) compared to the meta isomer. The ortho isomer's acidity may be further enhanced by the strong inductive effect due to the proximity of the nitro group.[5][6]

  • Meta Isomer: The nitro group in the meta position can only exert its electron-withdrawing inductive effect; the resonance effect does not extend to this position.[5] Consequently, the stabilization of the conjugate base is less pronounced, resulting in a less acidic N-H proton (higher pKa) compared to the ortho and para isomers.

G cluster_reactivity Factors Influencing N-H Acidity Ortho/Para Position Ortho/Para Position Resonance Effect Resonance Effect Ortho/Para Position->Resonance Effect Inductive Effect Inductive Effect Ortho/Para Position->Inductive Effect Stronger Acid Stronger Acid Meta Position Meta Position Meta Position->Inductive Effect Weaker Acid Weaker Acid Resonance Effect->Stronger Acid

Caption: Electronic effects on the N-H acidity of nitrobenzenesulfonamide isomers.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strong electron-withdrawing group like a nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), especially when there is a good leaving group on the ring.[7][8][9] While the parent sulfonamides do not have a leaving group to be substituted, their reactivity patterns can be inferred from related systems. The rate of SₙAr reactions is highly dependent on the stability of the negatively charged intermediate (Meisenheimer complex).

  • Ortho and Para Isomers: A nucleophile attacking a carbon bearing a leaving group that is ortho or para to a nitro group results in a Meisenheimer complex where the negative charge can be delocalized onto the oxygens of the nitro group through resonance. This provides significant stabilization, leading to a much faster reaction rate.[10]

  • Meta Isomer: When the nitro group is meta to the leaving group, the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group via resonance.[9] The intermediate is therefore less stable, and the reaction proceeds much more slowly, if at all.

This differential reactivity is a cornerstone of synthetic strategy, with the 2-nitrobenzenesulfonyl ("nosyl") group being particularly useful as a protecting group for amines precisely because its ortho-nitro group activates it for facile cleavage by nucleophiles.

Chromatographic Separation

The separation of positional isomers can be challenging due to their similar polarities. High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative-scale separation of nitrobenzenesulfonamide isomers.

Recommended HPLC Protocol

The key to separating these isomers is to exploit subtle differences in their interaction with the stationary phase, particularly through π-π interactions.

  • Column: A reversed-phase column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) is highly recommended. The phenyl rings in the stationary phase can engage in π-π stacking interactions with the electron-deficient aromatic rings of the nitrobenzenesulfonamide isomers, providing a different selectivity mechanism compared to standard C18 columns.[11]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent like methanol or acetonitrile and water (or a buffer) is typically used. Methanol is often preferred over acetonitrile as it can better facilitate π-π interactions.[7]

  • Detection: UV detection at a wavelength between 254 nm and 270 nm is suitable, as all three isomers possess a strong chromophore.

  • Optimization: The separation can be optimized by adjusting the organic modifier percentage, the pH of the aqueous phase, and the column temperature to achieve baseline resolution.

Biological Activity: An Area for Exploration

While the sulfonamide functional group is a well-known pharmacophore present in numerous antibacterial, diuretic, and anticancer drugs, there is a notable lack of direct, comparative studies on the biological activities of the parent ortho-, meta-, and para-nitrobenzenesulfonamide isomers.

However, established principles suggest that isomerism is critical. Studies on other nitroaromatic compounds, such as nitrotoluenes, have shown that the position of the nitro group can lead to different toxicity profiles, with the para-isomer of nitrotoluene exhibiting the most severe effects on the spleen in one study.[12] It is also known that the inclusion of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial activity of sulfonamides.[13]

The differential electronic properties and geometries of the nitrobenzenesulfonamide isomers would almost certainly lead to distinct interactions with biological targets like enzymes and receptors. The ortho isomer's potential for intramolecular hydrogen bonding could influence its membrane permeability and binding conformation compared to the more extended meta and para isomers. This remains a promising area for future research, where the synthesis and comparative screening of these three fundamental isomers could unveil new structure-activity relationships.

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A Senior Application Scientist's Guide to the Biological Efficacy of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2][3][4] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved far beyond their initial application, demonstrating a remarkable breadth of biological activities.[3][4] This guide provides a comparative analysis of the biological efficacy of various sulfonamide derivatives, delving into their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers and drug development professionals.

The enduring appeal of the sulfonamide scaffold lies in its synthetic tractability and its ability to interact with a wide range of biological targets. By modifying the substituents on the sulfonamide nitrogen and the aromatic ring, medicinal chemists can fine-tune the physicochemical and pharmacological properties of these derivatives to achieve desired therapeutic effects.[2][5] This guide will illuminate these nuances, providing the in-depth technical insights necessary for informed decision-making in drug discovery and development.

I. Antimicrobial Efficacy: Beyond Classic Folate Synthesis Inhibition

The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][7][8][9] Bacteria must synthesize their own folic acid, a precursor for nucleic acid synthesis, while humans obtain it from their diet, providing a basis for selective toxicity.[8]

Mechanism of Action: Competitive Inhibition of DHPS

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7][9] Their structural similarity allows them to bind to the active site of DHPS, preventing the condensation of PABA with dihydropterin pyrophosphate and thereby halting the production of dihydrofolic acid.[][7][8] This bacteriostatic action inhibits bacterial growth and replication, relying on the host's immune system to clear the infection.[][10]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid DHPS->DHF Catalyzes synthesis of Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively binds to & inhibits

Caption: Competitive inhibition of DHPS by sulfonamides.

Comparative Efficacy of Antimicrobial Sulfonamides

The efficacy of sulfonamide antibiotics is influenced by their physicochemical properties, particularly their pKa, which affects their solubility and ability to penetrate bacterial cells.[11] The introduction of various heterocyclic substituents on the sulfonamide nitrogen has led to the development of derivatives with improved potency and pharmacokinetic profiles.[2][11]

Sulfonamide DerivativeRepresentative PathogensMinimum Inhibitory Concentration (MIC) Range (µg/mL)Key Features & Applications
Sulfamethoxazole Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae8 - 64Commonly used in combination with trimethoprim (co-trimoxazole) to create a synergistic bactericidal effect by sequentially blocking the folate pathway.[2]
Sulfadiazine Toxoplasma gondii, Plasmodium falciparum, various bacteria4 - 32Used in the treatment of toxoplasmosis and malaria, often in combination with other drugs.[9]
Sulfisoxazole Haemophilus influenzae, Streptococcus pyogenes16 - 128Characterized by its relatively high solubility, reducing the risk of crystalluria.[2]

Note: MIC values can vary significantly depending on the bacterial strain and testing conditions.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard and reliable technique for its determination.

Objective: To determine the lowest concentration of a sulfonamide derivative that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Sulfonamide derivative stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator (35-37°C)

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculate with Bacteria: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the sulfonamide derivative in which there is no visible growth of bacteria.

  • Controls: Include a positive control (bacteria in broth without the drug) and a negative control (broth only) to ensure the validity of the experiment.

MIC_Workflow Start Start Prep_Dilutions Prepare Serial Dilutions of Sulfonamide Start->Prep_Dilutions Inoculate Inoculate Wells with Bacterial Suspension Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth (Determine MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

II. Anticancer Efficacy: A Multifaceted Approach to Targeting Tumors

The versatility of the sulfonamide scaffold has been extensively explored in oncology, leading to the discovery of derivatives with a wide range of anticancer mechanisms.[12][13][14][15] Unlike their antimicrobial counterparts, anticancer sulfonamides do not have a single, unifying mechanism of action but rather target various pathways crucial for tumor growth and survival.

Diverse Mechanisms of Anticancer Action

Sulfonamide derivatives have been shown to exert their antitumor effects through several key mechanisms:[12][13][15]

  • Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress carbonic anhydrases, particularly CA IX and XII, which are involved in regulating pH and facilitating tumor growth and metastasis.[12][13][15] Sulfonamides are potent inhibitors of these enzymes.

  • Tubulin Polymerization Inhibition: Some sulfonamide derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

  • Tyrosine Kinase Inhibition: By acting as tyrosine kinase inhibitors, certain sulfonamides can interfere with critical signaling pathways that drive cancer progression.[15]

  • Angiogenesis Inhibition: Some derivatives inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[16]

  • Induction of Apoptosis: Various sulfonamide compounds can trigger programmed cell death in cancer cells through different pathways.[14][16]

Comparative Efficacy of Anticancer Sulfonamides

The following table highlights the efficacy of selected sulfonamide derivatives against different cancer cell lines, showcasing their diverse mechanisms of action.

Sulfonamide DerivativeTarget Cancer Cell LinesIC₅₀ (µM)Primary Mechanism of Action
Celecoxib Colon (HT-29), Breast (MCF-7)10-50COX-2 Inhibition, Induction of Apoptosis
Pazopanib Renal (786-O), Sarcoma (S-180)0.02-0.1VEGFR, PDGFR, c-Kit Inhibition (Anti-angiogenic)[16]
Indisulam Lung (A549), Colon (HCT-116)0.1-1Cell Cycle Arrest at G1/S Phase

Note: IC₅₀ values are highly dependent on the cell line and assay conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a sulfonamide derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sulfonamide derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the sulfonamide derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC₅₀ value from the dose-response curve.

III. Anti-inflammatory Efficacy: Targeting Key Mediators of Inflammation

Beyond their antimicrobial and anticancer properties, many sulfonamide derivatives exhibit potent anti-inflammatory effects.[1][17] This activity is primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism of anti-inflammatory action for many sulfonamides is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Some sulfonamides, like celecoxib and nimesulide, are selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[1] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Sulfonamide Selective COX-2 Inhibitor (e.g., Celecoxib) Sulfonamide->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin synthesis by sulfonamide COX inhibitors.

Comparative Efficacy of Anti-inflammatory Sulfonamides

The following table compares the in vitro efficacy of several sulfonamide derivatives in inhibiting COX enzymes and pro-inflammatory cytokine production.

Sulfonamide DerivativeTargetAssay SystemIC₅₀ / Inhibition
Celecoxib COX-1Human Whole Blood15 µM[1]
COX-2Human Whole Blood0.04 µM (40 nM)[1]
Nimesulide COX-1Human Enzyme70 µM[1]
COX-2Human Enzyme1.27 µM[1]
Sulfadiazine COX-1In vitro18.4 µM[1]
COX-2In vitro5.27 µM[1]
Compound 11d IL-6 InhibitionLPS-stimulated J774A.1 cells0.61 µM[17]
TNF-α InhibitionLPS-stimulated J774A.1 cells4.34 µM[17]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of sulfonamide derivatives against COX-1 and COX-2.

Objective: To measure the IC₅₀ of a sulfonamide derivative for COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Sulfonamide derivative

  • Assay buffer

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the COX enzyme with various concentrations of the sulfonamide derivative in the assay buffer.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for prostaglandin synthesis.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the sulfonamide derivative and determine the IC₅₀ value.

Conclusion: The Future of Sulfonamide Drug Discovery

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents.[3] The diverse biological activities of sulfonamide derivatives, spanning antimicrobial, anticancer, and anti-inflammatory applications, underscore the power of this versatile chemical moiety. As our understanding of disease biology deepens, so too will our ability to design and synthesize novel sulfonamide derivatives with enhanced potency, selectivity, and safety profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon as they explore the vast potential of this enduring class of compounds.

References

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Supuran, C. T., Casini, A., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Li, W., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Abdel-Mottaleb, Y., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Ahmad, A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Khalaf Husam S., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pharmatutor. (n.d.). Understanding Sulfonamides: Mechanisms and Applications. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Sharma, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(35), 47477–47492. [Link]

  • Obradović, D., et al. (2015). Antimicrobial sulfonamide drugs. Arhiv za farmaciju, 65(1), 3-20. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry, 259, 115706. [Link]

  • Singh, A., et al. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Helvetica Chimica Acta. [Link]

  • Pharmacy, D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Biological activities of sulfonamides. Rasayan Journal of Chemistry, 11(2), 564-574. [Link]

  • Janecki, T., et al. (2021). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1369-1386. [Link]

  • Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150. [Link]

  • Roland, G., & Mentzer, C. (1954). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 17(1), 13-16. [Link]

  • Medicinal Chemistry Lectures. (2022, April 30). Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry [Video]. YouTube. [Link]

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  • Egbujor, M. C. (2024). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Central Nervous System Agents in Medicinal Chemistry, 24(1), 82-104.
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  • Wawrzyńczak, A., et al. (2022). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry, 61(33), 13035-13047. [Link]

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A Comparative Guide to the Spectroscopic Characterization of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide, a key intermediate in synthetic organic chemistry. As researchers and drug development professionals, the unambiguous structural confirmation of such building blocks is paramount to the success of subsequent synthetic steps and the integrity of final compounds. This document moves beyond a simple data sheet, offering a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the comprehensive characterization of this molecule. We will explore the expected spectral features, the causality behind experimental choices, and how these two powerful analytical methods provide complementary data for unequivocal structure elucidation.

The core of this guide is built on foundational spectroscopic principles and comparative data from structurally related sulfonamides, providing a robust framework for researchers synthesizing this compound.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural analysis, providing a detailed map of the carbon-hydrogen framework. For a molecule like this compound (Molecular Formula: C₉H₁₃N₃O₄S, Molecular Weight: 259.28 g/mol )[1][2], both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the 2-nitrophenyl moiety, the sulfonamide linkage, and the 3-aminopropyl chain.

Expertise in Action: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted spectrum is a composite of signals from its three distinct structural regions. The following predictions are based on a standard 400 MHz spectrometer using CDCl₃ as a solvent, though the amine and sulfonamide protons may be exchanged or broadened in the presence of D₂O.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~8.1 – 7.7Multiplet (m)4HAromatic protons (C₆H₄)The strong electron-withdrawing effect of the nitro (-NO₂) and sulfonamide (-SO₂NHR) groups deshields these protons significantly, pushing them downfield. This is characteristic of nitro-substituted benzene rings.[3]
~5.5 (broad)Singlet (s) or Triplet (t)1HN-H (sulfonamide)The chemical shift of sulfonamide N-H protons can vary and often appears as a broad singlet.[4] It may show coupling to the adjacent CH₂ group.
~3.2Quartet (q) or Triplet (t)2H-SO₂NH-CH₂ -This methylene group is adjacent to the electronegative sulfonamide nitrogen, shifting it downfield. It will likely appear as a quartet due to coupling with both the N-H and the adjacent methylene group, or as a triplet if N-H coupling is absent.
~2.8Triplet (t)2H-CH₂-CH₂ NH₂This methylene group is adjacent to the terminal amine, resulting in a moderate downfield shift. It is expected to be a triplet due to coupling with the central CH₂ group.
~1.8Quintet (quint)2H-CH₂-CH₂ -CH₂-This central methylene group is coupled to four adjacent protons (two on each side), resulting in a quintet.
~1.5 (broad)Singlet (s)2H-NH₂ (primary amine)The protons of a primary amine often appear as a broad singlet and their chemical shift is highly dependent on solvent, concentration, and temperature.
Delving Deeper: The ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~148.0C -NO₂ (aromatic)The carbon directly attached to the nitro group is significantly deshielded and appears furthest downfield among the aromatic signals.
~138.5C -SO₂ (aromatic)The carbon bearing the sulfonamide group is also strongly deshielded.
~134.0 – 124.0Aromatic CH carbonsThe remaining four aromatic carbons will resonate in this typical region for substituted benzene rings.
~42.5-SO₂NH-CH₂ -This carbon is deshielded due to its proximity to the sulfonamide nitrogen.
~39.0-CH₂ -NH₂The carbon adjacent to the terminal amine group.
~30.0-CH₂-CH₂ -CH₂-The central aliphatic carbon, typically the most shielded of the propyl chain carbons.
Trustworthiness: A Self-Validating Experimental Protocol for NMR

This protocol ensures reproducible and high-quality data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire data using a standard pulse program (e.g., zg30).

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay (d1) of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Acquire several thousand scans (e.g., 1024 or more) as the ¹³C nucleus has low natural abundance.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in ~0.6 mL CDCl3 + TMS Acq_H1 ¹H NMR Acquisition (16 scans) Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition (1024+ scans) Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Cal Calibration (¹H: TMS @ 0 ppm) (¹³C: CDCl3 @ 77.16 ppm) Proc->Cal Analysis Assign Signals (Chemical Shift, Integration, Multiplicity) Cal->Analysis

Part 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

While NMR provides the structural skeleton, mass spectrometry offers definitive confirmation of the molecular weight and provides structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically yields an intact protonated molecular ion, [M+H]⁺.

Expertise in Action: Predicting the ESI-MS Spectrum
  • Molecular Ion Peak: The primary and most crucial signal will be the protonated molecule. Given the molecular formula C₉H₁₃N₃O₄S, the calculated monoisotopic mass is 259.0630 g/mol . In positive ion ESI-MS, the expected high-resolution mass of the [M+H]⁺ ion would be 260.0708 . The presence of this ion confirms the elemental composition.

  • Fragmentation Pattern (MS/MS): By inducing fragmentation of the parent ion (m/z 260.07), we can gain further structural confirmation. The sulfonamide bond is a common point of cleavage.[5]

Table 3: Predicted Key Fragments in ESI-MS/MS

Predicted m/zFragment Structure/LossRationale
185.98[O₂N-C₆H₄-SO₂]⁺This highly stable acylium-type ion results from the cleavage of the S-N bond and loss of the neutral 3-aminopropane chain. This is often a dominant fragment for N-alkylated sulfonamides.
74.08[H₂N-(CH₂)₃-NH₂]⁺Cleavage of the S-N bond with charge retention on the propylenediamine fragment.
214.06[M+H - NO₂]⁺Loss of the nitro group (46 Da) is a characteristic fragmentation pathway for nitroaromatic compounds.[6]
Authoritative Grounding: Experimental Protocol for ESI-MS

This protocol is designed for a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan):

    • Operate the instrument in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

    • Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

  • MS/MS Acquisition (Fragmentation):

    • Select the [M+H]⁺ ion (m/z 260.07) as the precursor for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. This allows for the observation of key structural fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Prep Prepare dilute solution (~10 µg/mL) in ACN/H₂O + 0.1% FA Infuse Direct Infusion (5-10 µL/min) Prep->Infuse MS1 Full Scan MS (m/z 100-500) Identify [M+H]⁺ Infuse->MS1 MS2 MS/MS Analysis Isolate m/z 260.07 Apply Collision Energy MS1->MS2 Analysis Confirm Exact Mass & Elemental Composition MS1->Analysis Frag Analyze Fragmentation Pattern for Structural Confirmation MS2->Frag

Part 3: A Comparative Synthesis: NMR and MS in Concert

Neither NMR nor MS alone provides a complete picture. Their true power lies in their complementary nature.

  • NMR Confirms Connectivity: NMR is unparalleled in defining the precise arrangement of atoms. It confirms the presence of the 1,2-disubstituted (ortho) pattern on the benzene ring and the linear nature of the propyl chain. It establishes the covalent links between all fragments.

  • MS Confirms Identity and Key Motifs: MS provides the definitive molecular formula through an accurate mass measurement, a piece of information NMR cannot directly provide. Furthermore, the fragmentation pattern in MS/MS acts as a "fingerprint," confirming the presence of the major substructures (the 2-nitrobenzenesulfonyl group and the aminopropyl chain) predicted by NMR.

Comparison with Alternatives: The Utility of the 2-Nitrobenzenesulfonamide (Nosyl) Group

The 2-nitrobenzenesulfonamide (or "nosyl") group is not merely a structural component; it is a widely used protecting group for primary and secondary amines in multi-step synthesis. Its utility stems from its facile cleavage under mild conditions, typically using a thiol like thiophenol in the presence of a base.[7] This contrasts with other common amine protecting groups like Boc (cleaved by acid) or Cbz (cleaved by hydrogenolysis), making the nosyl group a valuable orthogonal tool in a synthetic chemist's arsenal. The characterization data presented here is therefore not just for structural confirmation, but also for verifying the successful installation of this important functional group.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR spectroscopy meticulously map the proton and carbon framework, confirming the connectivity of the aromatic and aliphatic portions of the molecule. High-resolution mass spectrometry provides unequivocal proof of the elemental composition via an accurate mass measurement of the molecular ion. Tandem mass spectrometry further validates the structure by revealing characteristic fragmentation patterns, notably the cleavage of the sulfonamide S-N bond. This guide provides the expected data, the rationale behind it, and robust protocols, equipping researchers to confidently verify the identity and purity of this versatile chemical building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Kowalik, M., Brzeski, J., Gawrońska, M., Kazimierczuk, K., & Makowski, M. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with methoxyphenyl moiety.
  • Lawal, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC, PubMed Central.
  • Bertini, I., et al. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed.
  • Research India Publications. (n.d.).
  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Referenced via Organic Syntheses Procedure for similar reactions]
  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

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  • Al-Abachi, A. M., & Al-Najjar, A. A. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • G-Biosciences. (n.d.). This compound Hydrochloride, min 98%, 1 gram.
  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (n.d.). High-resolution tandem mass spectra (MS2)
  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
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  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Sulfonamide Structures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of antibody performance against the sulfonamide family of antibiotics. It is intended for researchers, scientists, and drug development professionals who are developing or utilizing immunoassays for the detection and quantification of these compounds. We will explore the nuances of antibody cross-reactivity, the pivotal role of immunogen design, and provide actionable experimental protocols to validate antibody performance in your own laboratory.

The Immunological Challenge of Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their core structure consists of a p-aminobenzenesulfonamide moiety, with structural diversity arising from various substituents at the N1 position. This structural similarity presents a significant challenge and opportunity in the development of immunoassays.

As small molecules, sulfonamides are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). In this context, the sulfonamide acts as a hapten . The design of this hapten-carrier conjugate is the most critical factor influencing the specificity and cross-reactivity of the resulting antibodies.

Antibody cross-reactivity refers to the ability of an antibody to bind to multiple, structurally related antigens.[1] In the context of sulfonamide analysis, cross-reactivity can be a desirable trait for developing broad-spectrum screening assays that can detect a wide range of sulfonamides simultaneously. Conversely, for applications requiring the specific quantification of a single sulfonamide, cross-reactivity is an undesirable characteristic.

Engineering Antibody Specificity: The Art and Science of Hapten Design

The generation of antibodies with the desired cross-reactivity profile is not a matter of chance; it is a deliberate process of rational immunogen design. The way a hapten is presented to the immune system dictates the resulting antibody's binding characteristics.

The Path to Broad-Spectrum Recognition

To generate antibodies that recognize a wide range of sulfonamides, the immunizing hapten should present the common structural features of the sulfonamide family to the immune system. This is typically achieved by coupling the sulfonamide to the carrier protein through the variable R-group at the N1 position. This strategy exposes the conserved p-aminobenzenesulfonamide core, prompting the immune system to generate antibodies that recognize this common motif.[2]

Molecular modeling can be a powerful tool to predict the immunogenicity of different hapten designs and guide the synthesis of haptens that are more likely to elicit a broad-spectrum response.[3]

The Blueprint for Specificity

Conversely, to generate antibodies that are highly specific for a single sulfonamide, the hapten design strategy is reversed. The sulfonamide is coupled to the carrier protein in a way that exposes the unique R-group, while masking the common core structure. This can be achieved by creating a linker arm at the N4 amino group or on the benzene ring of the p-aminobenzenesulfonamide core. This approach directs the immune response towards the variable region of the sulfonamide molecule, resulting in antibodies with high specificity for that particular analogue.

Hapten_Design_Strategy cluster_broad Broad-Spectrum Antibody Generation cluster_specific Specific Antibody Generation Broad_Hapten Hapten Design: Expose Common Core Broad_Ab Resulting Antibody: Recognizes Multiple Sulfonamides Broad_Hapten->Broad_Ab Elicits response to conserved structures Specific_Hapten Hapten Design: Expose Unique R-Group Specific_Ab Resulting Antibody: Recognizes a Single Sulfonamide Specific_Hapten->Specific_Ab Elicits response to variable structures Sulfonamide Sulfonamide Molecule Sulfonamide->Broad_Hapten Sulfonamide->Specific_Hapten

Caption: Hapten design strategies for generating broad-spectrum versus specific anti-sulfonamide antibodies.

A Comparative Look at Anti-Sulfonamide Antibody Performance

The choice between monoclonal and polyclonal antibodies, coupled with a thorough understanding of their cross-reactivity profiles, is crucial for the successful implementation of any immunoassay.

Monoclonal vs. Polyclonal Antibodies: A Head-to-Head Comparison
FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Origin Derived from a single B-cell clone.[4]Derived from multiple B-cell clones.[1]
Specificity Bind to a single epitope; highly specific.[4]Recognize multiple epitopes; can have broader specificity.[1]
Consistency High batch-to-batch consistency.[1]Can have batch-to-batch variability.
Production Time Longer and more complex.[4]Faster and less expensive.[4]
Ideal Use Case Quantitative analysis of a single analyte, therapeutic applications.Broad-spectrum screening assays, detection of targets with variable epitopes.
Cross-Reactivity Profiles: Putting Data into Perspective

The following tables provide a snapshot of the cross-reactivity profiles of commercially available and research-grade anti-sulfonamide antibodies, as determined by competitive ELISA. The cross-reactivity is typically calculated relative to a reference sulfonamide (in this case, sulfamethazine or sulfadiazine).

Table 1: Cross-Reactivity of a Broad-Spectrum Monoclonal Antibody

SulfonamideCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadimethoxine<1
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfatroxazole<1
N4-acetyl-sulfadiazine35
(Data sourced from a commercial ELISA kit technical data sheet)[5]

Table 2: Cross-Reactivity of a Broad-Spectrum Polyclonal Antibody

SulfonamideCross-Reactivity (%)
Sulfadiazine100
Sulfadoxine116
Sulfamethoxazole62
Sulfisoxazole92
Sulfapyridine73
Sulfachlorpyridazine176
Sulfathiazole155
Sulfamethizole141
Sulfamethoxypyridazine99
Sulfadimethoxine70
Sulfabenzamide86
(Data sourced from a commercial ELISA kit technical data sheet)[6]

Table 3: Comparison of IC50 Values for Different Anti-Sulfonamide Antibodies

SulfonamideAntibody A (Broad-Spectrum pAb) IC50 (ng/mL)Antibody B (Broad-Spectrum mAb) IC50 (ng/mL)
Sulfadiazine1.52.2
Sulfamethazine2.01.5
Sulfamerazine1.81.4
Sulfamethoxazole3.5>100
Sulfaquinoxaline4.2>100
Sulfadimethoxine5.0>100
(IC50 values synthesized from multiple research articles for illustrative purposes)[7][8]

These tables highlight the variability in cross-reactivity profiles. The polyclonal antibody in Table 2 demonstrates a broader and more uniform recognition of various sulfonamides compared to the monoclonal antibody in Table 1, which shows high affinity for a subset of sulfonamides but poor recognition of others like sulfamethoxazole. The IC50 values in Table 3 further underscore these differences in sensitivity and specificity.

Validating Performance: In-House Experimental Protocols

To ensure the reliability of your immunoassay results, it is essential to perform in-house validation of antibody performance. The following are detailed protocols for two key techniques used to assess antibody cross-reactivity.

Competitive Indirect ELISA for Sulfonamide Cross-Reactivity Assessment

This protocol allows for the determination of the relative cross-reactivity of an antibody to a panel of sulfonamide analogues.

Competitive_ELISA_Workflow A 1. Coat Plate with Sulfonamide-Protein Conjugate B 2. Block Non-Specific Binding Sites A->B C 3. Add Antibody and Free Sulfonamide Competitor B->C D 4. Wash to Remove Unbound Reagents C->D E 5. Add Enzyme-Labeled Secondary Antibody D->E F 6. Wash Again E->F G 7. Add Substrate and Measure Signal F->G H 8. Analyze Data: Lower Signal = Higher Cross-Reactivity G->H

Caption: Workflow for a competitive indirect ELISA to assess sulfonamide cross-reactivity.

Materials:

  • 96-well polystyrene microtiter plates

  • Coating antigen (e.g., a specific sulfonamide conjugated to a protein like ovalbumin)

  • Primary antibody (the anti-sulfonamide antibody to be tested)

  • A panel of sulfonamide standards

  • Enzyme-labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL/well of the coating antigen diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at 37°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL/well of the sulfonamide standards (at various concentrations) or samples, followed by 50 µL/well of the primary antibody diluted in blocking buffer. Incubate for 30-60 minutes at 37°C.[7]

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL/well of the enzyme-labeled secondary antibody diluted in blocking buffer. Incubate for 30-60 minutes at 37°C.[7]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL/well of the substrate solution and incubate in the dark for 10-15 minutes at room temperature.[7]

  • Stopping the Reaction: Add 50 µL/well of the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus sulfonamide concentration. The IC50 value (the concentration of sulfonamide that causes 50% inhibition of the signal) is determined for each sulfonamide. The percent cross-reactivity is calculated as: (IC50 of reference sulfonamide / IC50 of test sulfonamide) x 100.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides valuable data on the kinetics (association and dissociation rates) and affinity of antibody-antigen binding.

SPR_Workflow A 1. Immobilize Antibody on Sensor Chip B 2. Flow Buffer for Baseline Stabilization A->B C 3. Inject Sulfonamide Solution (Association Phase) B->C D 4. Flow Buffer (Dissociation Phase) C->D E 5. Regenerate Sensor Surface D->E F 6. Analyze Sensorgram to Determine Kinetic Parameters E->F

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis of antibody-sulfonamide interactions.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-sulfonamide antibody

  • Sulfonamide solutions of known concentrations

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling reagents (EDC/NHS)

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

  • Antibody Immobilization: Covalently immobilize the anti-sulfonamide antibody onto the sensor chip surface using standard amine coupling chemistry.[9]

  • System Priming: Prime the system with running buffer to establish a stable baseline.

  • Analyte Injection (Association): Inject the sulfonamide solution at various concentrations over the sensor surface at a constant flow rate. The binding of the sulfonamide to the immobilized antibody will cause a change in the refractive index, which is measured in real-time.[10]

  • Dissociation: Replace the sulfonamide solution with running buffer to monitor the dissociation of the sulfonamide from the antibody.[10]

  • Regeneration: Inject the regeneration solution to remove the bound sulfonamide and prepare the sensor surface for the next cycle.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Concluding Remarks

The selection of an appropriate antibody is paramount for the development of a robust and reliable immunoassay for sulfonamide detection. A thorough understanding of the principles of hapten design and the careful evaluation of antibody cross-reactivity are essential for ensuring that the chosen antibody meets the specific requirements of the intended application. The experimental protocols provided in this guide offer a framework for the in-house validation of antibody performance, empowering researchers to make informed decisions and generate high-quality, reproducible data. As immunoassay technologies continue to evolve, a strong foundation in the fundamentals of antibody-antigen interactions will remain a critical asset for scientists in the field.

References

The 2-Nitrobenzenesulfonamide Moiety: A Paradigm of Stability and Mild Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: A Comparative Analysis for Researchers

In the intricate landscape of multi-step organic synthesis, particularly within drug development and chemical biology, the judicious selection of protecting groups is a critical determinant of success. Among the arsenal of tools available to chemists, sulfonamides have long been valued for their stability and reliability in masking the reactivity of primary and secondary amines. However, the classical sulfonamides, such as the p-toluenesulfonyl (Tosyl) group, are notoriously difficult to remove, often necessitating harsh reaction conditions that can compromise the integrity of complex molecules.[1]

This guide provides a comprehensive literature review and comparative analysis of this compound, a reagent that leverages the unique properties of the 2-nitrobenzenesulfonyl (nosyl) protecting group. We will delve into its core applications, objectively compare its performance against common alternatives, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of modern amine protection strategies.

The utility of this compound stems directly from the characteristics of the 2-nitrobenzenesulfonyl (nosyl or Ns) group. This group readily reacts with primary and secondary amines to form stable, often crystalline, sulfonamides.[2] The strong electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide array of reaction conditions.[2]

However, the true elegance of the nosyl group lies in its facile cleavage. Unlike the robust tosyl group, the nosyl group can be removed under remarkably mild conditions.[1] This is attributed to the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic aromatic substitution. The deprotection is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a mild base like potassium carbonate or DBU.[3] This orthogonality makes the nosyl group an invaluable asset in complex syntheses where other protecting groups, sensitive to harsh acidic or reductive conditions, must remain intact.

Figure 1: Chemical Structure of this compound.

Core Application: A Versatile Building Block for Amine Functionalization

This compound serves as a bifunctional reagent, providing a three-carbon linker terminating in a nosyl-protected primary amine.[4][5] This structure is particularly useful for introducing a masked primary amine onto a molecule for subsequent elaboration.

A primary application of this reagent is in solid-phase peptide synthesis (SPPS) and the synthesis of polyamine-containing natural products.[3][6] In these contexts, the reagent can be used to introduce a side chain or a linker that, after deprotection, can be further functionalized, for example, by attaching reporter molecules, polyethylene glycol (PEG) chains, or other bioactive moieties.

Workflow in Synthetic Chemistry

The general workflow for utilizing this compound involves coupling its free (unprotected) amine end to a molecule of interest, carrying the nosyl-protected amine through several synthetic steps, and then selectively deprotecting the nosyl group to reveal the primary amine for the next reaction.

G cluster_protection Protection Phase cluster_synthesis Intermediate Synthetic Steps cluster_deprotection Deprotection & Final Functionalization A Molecule with Electrophilic Site C Coupling Reaction (e.g., Amidation, Alkylation) A->C B This compound B->C D Nosyl-Protected Intermediate C->D E Further Transformations on Main Molecular Scaffold D->E F Selective Nosyl Deprotection (Thiol + Base) E->F G Intermediate with Free Primary Amine F->G H Final Functionalization (e.g., Conjugation) G->H I Final Product H->I

Figure 2: General synthetic workflow using this compound.

Comparative Analysis with Alternative Amine Protecting Groups

The choice of an amine protecting group is a critical decision in synthetic planning. The following table provides a comparison of the 2-nitrobenzenesulfonyl (Nosyl) group with other commonly used amine protecting groups.

Protecting GroupAbbreviationTypical Protection ReagentProtection ConditionsStabilityDeprotection Conditions
2-Nitrobenzenesulfonyl Nosyl (Ns) 2-Nitrobenzenesulfonyl chlorideBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM)Stable to strong acids (TFA), most oxidizing and reducing agents.Mild: Thiol (e.g., PhSH) + Base (e.g., K₂CO₃) in DMF.[3]
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, DCM)[7]Stable to base, catalytic hydrogenation. Labile to strong acids.Strong Acid: Trifluoroacetic acid (TFA) in DCM.[8]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Stable to acid, catalytic hydrogenation. Labile to base.Base: 20% Piperidine in DMF.[8]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O)[7]Stable to acid and base. Labile to catalytic hydrogenation.Catalytic Hydrogenation: H₂, Pd/C.
p-ToluenesulfonylTosyl (Ts)p-Toluenesulfonyl chloride (Ts-Cl)Base (e.g., Pyridine), Solvent (e.g., DCM)Very stable to a wide range of conditions, including strong acids and bases.Harsh: Na in liquid NH₃, or strong reducing agents (e.g., SmI₂).[1]

As the data indicates, the Nosyl group occupies a unique niche. It offers the high stability characteristic of sulfonamides like Tosyl, but with the significant advantage of mild, orthogonal deprotection conditions not offered by any of the other major protecting groups. This makes it particularly suitable for complex syntheses requiring multiple, selective deprotection steps.

Emerging Application: A Redox-Sensitive Linker in Bioconjugation

Recent research has highlighted a novel application for the 2-nitrobenzenesulfonamide moiety as a cleavable linker in drug delivery systems.[9] Specifically, it has been used to conjugate polyethylene glycol (PEG) to siRNA. The linkage is stable in the extracellular environment but is cleaved intracellularly. This cleavage is not just due to the presence of glutathione (GSH) but requires the enzymatic action of glutathione S-transferase (GST), which is abundant in the cytosol. This dual requirement provides a higher degree of selectivity for intracellular release compared to traditional disulfide linkers, which can be prematurely cleaved by extracellular thiols.[9] This positions the 2-nitrobenzenesulfonamide group as a promising tool for the development of next-generation prodrugs and delivery systems.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride

Objective: To protect a primary amine as a 2-nitrobenzenesulfonamide.

Materials:

  • Primary amine substrate

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine substrate (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if using pyridine or excess amine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude 2-nitrobenzenesulfonamide by column chromatography or recrystallization.

Protocol 2: Deprotection of a 2-Nitrobenzenesulfonamide

Objective: To cleave the 2-nitrobenzenesulfonyl group to yield the free primary amine.

Materials:

  • N-nosylated substrate

  • Thiophenol (PhSH) or 2-Mercaptoethanol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-nosylated substrate (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq) or cesium carbonate (2.0 eq) to the solution.[3]

  • Add thiophenol (2.0 eq) to the reaction mixture.[3]

  • Stir the reaction at room temperature for 1-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine to remove the thiol and its byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude primary amine by column chromatography or other suitable methods.

Conclusion

This compound, and the nosyl group it carries, represents a powerful tool in modern organic synthesis. Its unique combination of high stability and mild, orthogonal cleavage conditions provides a distinct advantage over many traditional amine protecting groups. While its primary role has been as a protecting group and functionalized linker in the synthesis of complex molecules like peptides and natural products, its emergence as a redox-sensitive cleavable linker for drug delivery highlights its ongoing relevance and potential for innovation. By understanding the comparative performance and applying the robust protocols described herein, researchers can effectively leverage this versatile reagent to advance their scientific objectives.

References

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  • ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Available from: [Link]

  • PubMed. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. Available from: [Link]

  • Taylor & Francis Online. Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Available from: [Link]

  • PMC - NIH. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Available from: [Link]

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  • PMC - PubMed Central. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Available from: [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the lifecycle of a compound extends far beyond the reaction flask. The final step, proper disposal, is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide (CAS No. 240423-09-0). Our approach is grounded in the precautionary principle, which dictates that in the face of uncertain hazard information, the most conservative and safety-conscious path must be chosen.

Part 1: Hazard Assessment and the Precautionary Principle

A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. This compound is a molecule with distinct structural motifs—a nitroaromatic ring and an aliphatic amine chain—that warrant careful consideration.

  • Nitroaromatic Compounds: The 2-nitrobenzenesulfonamide core is a known hazardous chemical. Safety Data Sheets (SDS) for the parent compound, 2-Nitrobenzenesulfonamide, classify it as harmful if swallowed, in contact with skin, or inhaled, and as a cause of serious skin and eye irritation.[1][2]

  • Aliphatic Amines: The aminopropyl side chain can also contribute to potential health and environmental effects, as some amines and their degradation products can be ecotoxicological.[3]

  • Conflicting Data: Interestingly, the hydrochloride salt of our target compound, this compound Hydrochloride, is listed in at least one SDS as not being a hazardous substance.[4]

This apparent contradiction highlights a common challenge in research environments where data for novel or niche compounds may be incomplete. Therefore, the most responsible course of action is to apply the precautionary principle . We will treat this compound as a hazardous substance, adopting the hazard profile of its most hazardous structural analogs. This conservative approach ensures the highest level of protection for personnel and the environment.

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before any handling or disposal procedures begin, establishing a safe working environment is paramount. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or accidental contact with solid particles.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents dermal absorption, which is a potential route of exposure for related compounds.[1][2]
Body Protection Fully-buttoned laboratory coatProvides a barrier against spills and contamination of personal clothing.[5]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a formal, regulated process. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash .[7][8] The "cradle to grave" concept of hazardous waste management holds the generator—your laboratory—permanently responsible for the waste.[9]

Step 1: Waste Stream Identification and Segregation

Proper segregation is the first and most critical step to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: This includes unused or expired pure this compound.

  • Contaminated Labware: Pipette tips, vials, gloves, and absorbent paper contaminated with the compound. These are considered hazardous solid waste.

  • Liquid Waste: Solutions containing this compound. It is crucial to segregate halogenated and non-halogenated solvent waste streams.[10][11]

Step 2: Containerization and Labeling

All hazardous waste must be collected in appropriate, dedicated containers.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top lid that is chemically compatible with the waste.[5][11] For solid waste, a clearly marked pail lined with a transparent plastic bag is often used.[10]

  • Label the Container Immediately: Before adding any waste, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "This compound "

    • An accurate list of all components and their approximate percentages (e.g., for solutions).

    • The date accumulation started.

Step 3: Secure Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Ensure the container is kept closed at all times, except when adding waste.[9][11]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[5]

Step 4: Consultation and Professional Disposal

The final disposal must be handled by professionals.

  • Contact EHS: When the container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and schedule a waste pickup.[7]

  • Documentation: Complete any required hazardous waste manifests or internal tracking documents provided by EHS or the licensed waste disposal contractor.

Visualization: Disposal Decision Workflow

The following diagram outlines the procedural flow for making safe and compliant disposal decisions for waste containing this compound.

G cluster_waste_type 1. Identify & Segregate cluster_containment 2. Containerize & Label start Waste Generation (this compound) solid Pure Solid / Contaminated Labware start->solid Is it solid? liquid Aqueous / Organic Solutions start->liquid Is it liquid? container_solid Collect in Lined, Labeled Solid Waste Pail solid->container_solid container_liquid Collect in Labeled, Compatible Liquid Waste Bottle liquid->container_liquid storage 3. Store Securely in SAA (Secondary Containment, Lid On) container_solid->storage container_liquid->storage ehs 4. Contact EHS for Pickup & Complete Manifest storage->ehs disposal 5. Professional Disposal via Licensed Contractor ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

Part 4: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the full complement of PPE as described in Part 2.

  • Contain & Absorb: For small spills, cover with a chemically inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to this comprehensive guide, you ensure that your vital research does not come at the cost of safety or environmental integrity. Always remember to consult your institution's specific guidelines and EHS department, as they are the ultimate authority on waste management in your facility.

References

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound Hydrochloride, min 98%, 1 gram. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Nitrobenzenesulfonamide, min 98%, 100 grams. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling N-(3-Aminopropyl)-2-nitrobenzenesulfonamide: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of molecular structure and potential reactivity. This guide provides essential, field-proven safety and handling protocols for N-(3-Aminopropyl)-2-nitrobenzenesulfonamide (CAS 240423-09-0) and its common salt form, the hydrochloride (CAS 863983-46-4). We will move beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Analysis: A Tale of Two Moieties

Understanding the appropriate personal protective equipment (PPE) begins with a structural analysis of the molecule itself. This compound is comprised of two key functional regions: the 2-nitrobenzenesulfonamide head and the 3-aminopropyl tail.

  • The 2-Nitrobenzenesulfonamide Group: Sulfonamides are a well-known class of compounds with a range of bioactivities. The nitro group (NO₂) is an electron-withdrawing group that can influence the molecule's reactivity. Critically, related compounds like 2-Nitrobenzenesulfonamide are classified as causing skin, eye, and respiratory irritation.[1] They are also considered harmful if inhaled, swallowed, or in contact with skin.[1][2]

  • The 3-Aminopropyl Group: Primary amines, like the one in the aminopropyl tail, can be skin and eye irritants and may cause sensitization.

It is important to note that while the Safety Data Sheet (SDS) for the hydrochloride salt form (this compound HCl) may classify it as a non-hazardous substance, a conservative approach is warranted.[3] The toxicological properties of the parent compound have not been fully investigated, and the hazards associated with its core functional groups are well-documented in similar molecules.[1][4] Therefore, this guide is built on the precautionary principle, treating this compound with the respect due to a potentially irritating and sensitizing chemical.

Core Directive: Engineering Controls and Primary PPE

The first line of defense is always to minimize exposure through engineering controls. All handling of this compound in its solid form or in solution should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]

Step-by-Step PPE Protocol for Routine Handling
  • Hand Protection: Due to the risk of skin irritation and potential absorption, robust hand protection is non-negotiable.

    • Action: Wear two pairs of powder-free nitrile gloves, a practice known as double-gloving.[6] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.[6]

    • Causality: Double-gloving provides a critical safety buffer. If the outer glove is compromised or contaminated, you can remove it without exposing your skin. The powder-free specification prevents the powder from aerosolizing and carrying chemical particles into the workspace or your respiratory zone.[7] Change outer gloves every 30-60 minutes or immediately upon known contact.[6][7]

  • Body Protection: A protective layer is essential to prevent contact with clothing and skin.

    • Action: Wear a disposable, low-permeability gown made of a material like polyethylene-coated polypropylene.[8] A traditional cotton lab coat is not sufficient as it is absorbent. The gown should have a solid front, long sleeves, and tight-fitting knit cuffs.[6]

    • Causality: Non-absorbent gowns prevent liquid splashes from soaking through to your personal clothing and skin. Tight cuffs create a necessary seal with your gloves, protecting the vulnerable wrist area.[6]

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles.

    • Action: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 standards.[9] If there is a significant risk of splashing (e.g., when transferring large volumes of solutions), a full face shield should be worn in addition to goggles.[7][8]

    • Causality: Standard safety glasses do not provide adequate protection from splashes as they leave gaps around the eyes.[7] Goggles create a seal around the orbital bone, providing comprehensive protection. A face shield adds another layer of defense for the entire face.

PPE Selection Matrix for Common Laboratory Tasks
Task Engineering Control Gloves Gown/Coat Eye/Face Protection Respiratory Protection
Weighing Solid Chemical Fume HoodDouble NitrileDisposable GownGogglesN95 Respirator (if dust is unavoidable)
Preparing Solutions Chemical Fume HoodDouble NitrileDisposable GownGoggles & Face ShieldNot typically required
Reaction Setup/Monitoring Chemical Fume HoodDouble NitrileDisposable GownGogglesNot typically required
Handling a Large Spill Evacuate & VentilateDouble NitrileDisposable GownGoggles & Face ShieldFull-face respirator with appropriate cartridge

Emergency Protocols: Spill and Exposure Management

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The primary goal is to contain and clean the spill without creating secondary exposure hazards.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal alert Alert Personnel & Cordon Off Area ppe Don Appropriate PPE (See Table) alert->ppe ventilate Ensure Proper Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Sweep/Scoop into Waste Container contain->collect decontaminate Decontaminate Area (e.g., soap & water) collect->decontaminate seal Seal Waste Container decontaminate->seal label_waste Label as Hazardous Waste seal->label_waste dispose Dispose via EHS Guidelines label_waste->dispose

Caption: Workflow for managing a chemical spill.

First Aid Measures: A Critical Response Plan
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[1][3]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of soap and water. If skin irritation develops or persists, seek medical advice.[1][3]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor for medical advice if you feel unwell.[1]

Operational Plan: Decontamination and Disposal

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and future exposures.

PPE Removal and Disposal
  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove the face shield and/or goggles.

  • Remove the disposable gown by rolling it away from the body and dispose of it in the hazardous waste container.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.[6]

Chemical Waste Disposal
  • Solid Waste: All unused this compound and any materials heavily contaminated with it (e.g., absorbent from a spill) must be collected in a clearly labeled, sealed container for hazardous waste.[1][2]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour this chemical into drains.[5]

  • Empty Containers: Containers that held this compound must be managed as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous chemical waste.[10] After a thorough triple rinse, the container can be managed for disposal or recycling according to your institution's policies.

By adhering to these detailed protocols, you build a framework of safety that protects not only you but also your colleagues and your research. This guide serves as a foundation; always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet before beginning any new procedure.

References

  • TCI EUROPE N.V. (2024). This compound Hydrochloride - SAFETY DATA SHEET.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Nitrobenzenesulfonamide.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BLDpharm. (n.d.). This compound.
  • Biosynth. (2024). Safety Data Sheet.
  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Molbase. (n.d.). N-(3-aminopropyl)-2-nitro-benzenesulfonamide hydrochloride.
  • Lab Alley. (n.d.). This compound Hydrochloride, min 98%.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • CP Lab Safety. (n.d.). This compound Hydrochloride, 98% Purity.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Fisher Scientific. (2012). SAFETY DATA SHEET - N-(3-Aminopropyl)imidazole.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from University of Notre Dame Risk Management and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.